5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Description
Properties
IUPAC Name |
5'-bromospiro[1,3-dioxolane-2,3'-1H-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-6-1-2-8-7(5-6)10(9(13)12-8)14-3-4-15-10/h1-2,5H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAJPVMAVMEQQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3=C(C=CC(=C3)Br)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369744 | |
| Record name | 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75822-54-7 | |
| Record name | 5′-Bromospiro[1,3-dioxolane-2,3′-[3H]indol]-2′(1′H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75822-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1H NMR and 13C NMR spectra of 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Introduction: The Structural Significance of a Spirooxindole
In the landscape of medicinal chemistry and drug development, the spirooxindole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The molecule this compound represents a key synthetic intermediate, incorporating the characteristic spirocyclic fusion of a 1,3-dioxolane ring at the C3 position of a 5-bromo-substituted oxindole core. This modification, known as ketal protection of the isatin C3-ketone, is a critical step in synthetic strategies aimed at further functionalizing the oxindole nucleus.
The precise and unambiguous characterization of this molecule is paramount for ensuring the integrity of subsequent synthetic steps and for the validation of novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of such organic molecules in solution.[2][3] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of the title compound, grounded in field-proven insights and detailed experimental protocols to empower researchers in their synthetic and analytical endeavors.
Molecular Structure and Atom Numbering
A clear understanding of the NMR data begins with a systematic numbering of the molecule's atoms. The following structure and numbering convention will be used throughout this guide for all spectral assignments.
Caption: Numbering scheme for this compound.
¹H NMR Spectral Analysis: A Proton-by-Proton Examination
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift of each proton is influenced by the electron density of its surroundings, while spin-spin coupling reveals the connectivity between neighboring protons.[4][5]
Data Summary
The following table summarizes the assigned ¹H NMR spectral data, acquired in CDCl₃.[6]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1' (NH) | 9.28 | br s | - | 1H |
| H-6' | 7.38 | d | 8.0 | 1H |
| H-4' | 7.24 | s | - | 1H |
| H-7' | 6.70 | d | 8.0 | 1H |
| H-4, H-5 | 4.24 - 4.55 | m | - | 4H |
Detailed Interpretation
-
Amide Proton (H-1'): The signal at 9.28 ppm, appearing as a broad singlet, is characteristic of the amide N-H proton.[6] Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange. This peak's chemical shift can be sensitive to solvent, concentration, and temperature. Its identity can be confirmed by D₂O exchange, which would cause the signal to disappear.
-
Aromatic Protons (H-4', H-6', H-7'): The aromatic region between 6.70 and 7.40 ppm shows signals for the three protons on the benzene ring of the oxindole core.
-
The signal at 6.70 ppm is a doublet with a coupling constant (³JHH) of 8.0 Hz, assigned to H-7' . It is coupled only to H-6'.[6]
-
The signal at 7.38 ppm is also a doublet with a similar coupling constant of 8.0 Hz, assigned to H-6' . It appears further downfield due to the deshielding effect of the bromine atom at the para position.[6]
-
The signal at 7.24 ppm appears as a singlet and is assigned to H-4' .[6] The lack of significant coupling to H-6' (a four-bond meta-coupling, which is often very small or zero) results in a singlet-like appearance.
-
-
Dioxolane Protons (H-4, H-5): The four protons of the dioxolane ring resonate as a complex multiplet between 4.24 and 4.55 ppm.[6] These protons are diastereotopic due to the adjacent chiral spiro center (C-3'). This means that even the two protons on the same carbon (geminal protons) are chemically non-equivalent and will couple to each other and to the protons on the adjacent carbon, leading to a complex, overlapping signal pattern.
¹³C NMR and DEPT Spectral Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals each unique carbon environment in the molecule. Combined with a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment, a full assignment of the carbon skeleton can be achieved. A DEPT-135 spectrum distinguishes carbon types: CH and CH₃ groups appear as positive signals, CH₂ groups as negative signals, and quaternary carbons (including C=O) are absent.[7][8][9]
Data Summary
The following table summarizes the assigned ¹³C NMR spectral data, acquired in CDCl₃.[6]
| Carbon Assignment | Chemical Shift (δ, ppm) | DEPT-135 Phase | Carbon Type |
| C-2' (C=O) | 175.4 | Absent | Quaternary (C) |
| C-7a' | 141.2 | Absent | Quaternary (C) |
| C-3a' | 134.5 | Absent | Quaternary (C) |
| C-6' | 128.4 | Positive | Methine (CH) |
| C-4' | 126.6 | Positive | Methine (CH) |
| C-5' | 115.7 | Absent | Quaternary (C) |
| C-7' | 112.4 | Positive | Methine (CH) |
| C-3' (Spiro) | 102.1 | Absent | Quaternary (C) |
| C-4, C-5 | 66.1 | Negative | Methylene (CH₂) |
Detailed Interpretation
-
Carbonyl Carbon (C-2'): The signal at 175.4 ppm is unequivocally assigned to the amide carbonyl carbon, which is characteristically found in the most downfield region of the spectrum.[6]
-
Aromatic Carbons (C-3a' to C-7a'):
-
The quaternary carbons C-7a' (141.2 ppm) and C-3a' (134.5 ppm) are assigned based on their downfield shifts and absence in the DEPT-135 spectrum. C-7a' is adjacent to the electron-withdrawing amide nitrogen.[6]
-
The carbon directly attached to the bromine, C-5' , appears at 115.7 ppm.[6] While electronegative, halogens can have complex shielding/deshielding effects.
-
The protonated aromatic carbons, or methines, are identified by their positive phase in a DEPT-135 experiment. C-6' (128.4 ppm), C-4' (126.6 ppm), and C-7' (112.4 ppm) fall within this category.[6]
-
-
Spiro Carbon (C-3'): The signal at 102.1 ppm is assigned to the spiro carbon.[6] This unique quaternary carbon is bonded to two oxygen atoms, a nitrogen atom, and another carbon, resulting in a significant downfield shift into a region characteristic of acetals or ketals.
-
Dioxolane Carbons (C-4, C-5): The two equivalent methylene carbons of the dioxolane ring appear as a single signal at 66.1 ppm.[6] This signal would show a negative phase in a DEPT-135 spectrum, confirming their CH₂ nature.
Experimental Protocols: A Framework for Reproducible Data
Acquiring high-quality, reliable NMR data requires meticulous attention to sample preparation and the selection of appropriate acquisition parameters.
Workflow for NMR Analysis
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- 9. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Brominated Spirooxindoles
Introduction: The Strategic Importance of Bromine in the Spirooxindole Framework
The spirooxindole scaffold is a privileged heterocyclic motif renowned for its three-dimensional architecture and significant biological activities.[1] Its rigid structure, featuring a spirocyclic center at the C3 position of the oxindole ring, has made it a focal point in medicinal chemistry and natural product synthesis. The introduction of a bromine atom onto this framework is a strategic chemical modification that significantly influences the molecule's physicochemical properties and reactivity. Bromine, as a halogen, can modulate lipophilicity, metabolic stability, and binding interactions with biological targets.[2] Furthermore, the carbon-bromine bond serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions.
This technical guide provides a comprehensive overview of the physical and chemical properties of brominated spirooxindoles, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for their preparation, their detailed spectroscopic and structural characterization, and their chemical reactivity, with a focus on providing practical, field-proven insights.
I. Synthesis of Brominated Spirooxindoles: Key Methodologies and Mechanistic Considerations
The synthesis of brominated spirooxindoles can be broadly approached in two ways: by employing brominated starting materials or by direct bromination of a pre-formed spirooxindole core. The choice of strategy is often dictated by the desired substitution pattern and the availability of precursors.
A. Synthesis from Brominated Precursors
The most common and versatile approach involves the use of brominated isatins as the starting material. 5-Bromoisatin is a commercially available and widely used precursor that allows for the introduction of bromine at a key position on the oxindole ring.
1. 1,3-Dipolar Cycloaddition: A Cornerstone Strategy
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful and highly stereoselective method for constructing the pyrrolidine ring of spirooxindole-pyrrolidine derivatives.[2][3] The azomethine ylide is typically generated in situ from the condensation of a brominated isatin with an amino acid, such as L-proline or sarcosine.
-
Causality in Experimental Design: The choice of solvent is critical in this reaction. Protic solvents like methanol or ethanol are often preferred as they facilitate the formation of the azomethine ylide intermediate. The reaction temperature is also a key parameter to control the reaction rate and stereoselectivity. Refluxing conditions are common to ensure efficient conversion.
Diagram 1: General Scheme for 1,3-Dipolar Cycloaddition
Caption: In-situ generation of an azomethine ylide from 5-bromoisatin and an amino acid, followed by a [3+2] cycloaddition with a dipolarophile to yield the brominated spirooxindole.
2. Transition Metal-Catalyzed Reactions
Palladium-catalyzed reactions have emerged as a sophisticated tool for the synthesis of complex spirooxindoles.[4] These methods often involve a cascade of reactions, such as Heck coupling followed by C-H activation, to construct the spirocyclic system. For instance, the reaction of 2-bromoarylamides with vinyl bromides can lead to the formation of spiroindenyl-2-oxindoles.
-
Expert Insight: The choice of the palladium catalyst and the ligand is paramount for the success of these reactions. The ligand modulates the reactivity and stability of the palladium center, influencing the efficiency and selectivity of the catalytic cycle.
B. Direct Bromination of the Spirooxindole Core
While less common, direct bromination of a pre-existing spirooxindole can be achieved using electrophilic brominating agents such as N-bromosuccinimide (NBS). This approach is useful when the desired bromination pattern is not readily accessible from brominated starting materials.
II. Physicochemical Properties of Brominated Spirooxindoles
The introduction of a bromine atom significantly impacts the physical properties of spirooxindoles.
A. Tabulated Physical Data
The following table summarizes the melting points of a selection of brominated spirooxindoles reported in the literature. It is important to note that melting points can vary depending on the specific stereoisomer and the purity of the compound.
| Compound Name/Structure | Melting Point (°C) | Reference |
| 5-Bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione | >300 | [Synthesis and X-ray crystal structure analysis of a novel 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione derivative] |
| (1′RS,2′RS,3SR,7a′SR)-2′-Benzoyl-5-bromo-2-oxo-1′,2′,5′,6′,7′,7a′-hexahydrospiro[indoline-3,3′-pyrrolizine]-1′-carboxylic acid | 210-212 | [Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis] |
| 5-Bromo-1-methyl-2'H-spiro[indoline-3,1'-naphtho[2,1-b]furan]-2,2'-dione | (reddish semi-solid) | [Synthesis of Spirooxindole-γ-Lactones via Engaging Oxindole-Templated Azaoxyallyl Cation with 2-Naphthols] |
B. Solubility Profile
Brominated spirooxindoles generally exhibit moderate to good solubility in common organic solvents such as dichloromethane (DCM), chloroform (CHCl₃), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Their solubility in protic solvents like ethanol and methanol can be more limited and is dependent on the overall polarity of the molecule. The presence of the bromine atom increases the lipophilicity of the molecule compared to its non-brominated analog.
III. Spectroscopic and Structural Characterization
The unambiguous characterization of brominated spirooxindoles relies on a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable tools for the structural elucidation of these molecules.
-
¹H NMR: The protons on the oxindole and the spiro-fused ring system give characteristic signals. The aromatic protons on the bromo-substituted phenyl ring often appear as distinct doublets or multiplets, with their chemical shifts influenced by the electron-withdrawing nature of the bromine atom.
-
¹³C NMR: The carbon atom attached to the bromine typically resonates in the range of 110-120 ppm. The spiro carbon (C3 of the oxindole) is a quaternary carbon and appears as a characteristic signal in the ¹³C NMR spectrum, often in the range of 70-80 ppm.
Example Spectroscopic Data for a Brominated Spirooxindole Derivative:
For 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 10.95 (s, 1H, NH), 8.00-7.30 (m, 11H, Ar-H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 175.0, 162.1, 159.8, 152.5, 141.2, 133.5, 131.8, 129.5, 125.1, 124.3, 116.9, 114.2, 113.8, 112.9, 104.2, 49.5 (spiro C).
B. Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key characteristic absorptions include:
-
N-H stretch: A sharp peak around 3200-3400 cm⁻¹ for the oxindole NH.
-
C=O stretch: A strong absorption band around 1700-1740 cm⁻¹ for the lactam carbonyl of the oxindole ring.
C. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. A key feature for brominated compounds is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.
D. Single-Crystal X-ray Diffraction
X-ray crystallography provides the definitive three-dimensional structure of the molecule, confirming the stereochemistry at the spiro center and other chiral centers. This technique is invaluable for validating the outcomes of stereoselective synthetic methods.
IV. Chemical Reactivity of Brominated Spirooxindoles
The bromine atom on the spirooxindole scaffold is not merely a passive substituent; it is a versatile functional group that can be exploited for further chemical transformations.
A. Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond on the aromatic ring of the oxindole moiety is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
1. Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the brominated spirooxindole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl or vinyl groups.
2. Sonogashira Coupling: This reaction couples the brominated spirooxindole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an alkynylated spirooxindole.
Diagram 2: Reactivity of the Bromine Atom
Caption: Palladium-catalyzed cross-coupling reactions of brominated spirooxindoles, enabling further molecular diversification.
B. Nucleophilic Aromatic Substitution
Under certain conditions, the bromine atom can be displaced by strong nucleophiles, although this is generally less facile than on more electron-deficient aromatic systems.
V. Experimental Protocols
This section provides a representative, step-by-step methodology for the synthesis of a brominated spirooxindole derivative via a 1,3-dipolar cycloaddition reaction.
Protocol: Synthesis of a Pyrrolizidine-Substituted Brominated Spirooxindole
Materials:
-
5-Bromoisatin
-
L-Proline
-
(E)-Chalcone (dipolarophile)
-
Ethanol (absolute)
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: To a solution of the (E)-chalcone (1.0 mmol) in ethanol (15 mL) in a 50 mL round-bottom flask, add 5-bromoisatin (1.3 mmol) and L-proline (1.3 mmol).
-
Reaction Execution: Stir the reaction mixture at reflux temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 5-8 hours.
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product often precipitates out of the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DCM).
-
Characterization: Dry the purified product under vacuum and characterize by NMR, IR, and mass spectrometry. Determine the melting point.
-
Self-Validation: The stereochemistry of the product should be confirmed by 2D NMR techniques (e.g., NOESY) or single-crystal X-ray diffraction to validate the stereoselectivity of the cycloaddition. The presence of the bromine atom can be confirmed by the characteristic M/M+2 isotopic pattern in the mass spectrum.
Conclusion
Brominated spirooxindoles represent a fascinating and synthetically valuable class of compounds. The bromine substituent not only modulates their physicochemical and biological properties but also serves as a key functional group for further chemical transformations. A thorough understanding of their synthesis, characterization, and reactivity is crucial for leveraging their full potential in drug discovery and development. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working in this exciting field.
References
-
Saranya, P. V., et al. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(15), 8765-8793. [Link]
-
Yan, C.-G., et al. (2020). 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. Chinese Chemical Letters, 31(6), 1531-1535. [Link]
-
Aziz, M., et al. (2020). Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies. Bioorganic Chemistry, 94, 103433. [Link]
-
Barakat, A., et al. (2022). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. ACS Omega, 7(40), 35743-35754. [Link]
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El-Sayed, N. N. E., et al. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 28(2), 618. [Link]
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- 3. 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines] [ccspublishing.org.cn]
- 4. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Formation for Spiro[dioxolane-indolone] Scaffolds
An In-depth Technical Guide to the
Executive Summary
The spiro[dioxolane-indolone], a key heterocyclic motif, represents a privileged scaffold in medicinal chemistry due to its unique three-dimensional structure and significant biological activities. This guide provides an in-depth exploration of the core mechanisms governing its formation. We will dissect two primary, field-proven synthetic pathways: the classical acid-catalyzed ketalization of isatins and a modern base-catalyzed cyclization involving functionalized alkynes. By explaining the causality behind experimental choices, presenting validated protocols, and grounding all claims in authoritative literature, this document serves as a technical resource for chemists engaged in the synthesis and application of these valuable compounds.
The Spiro[dioxolane-indolone] Scaffold: Structure and Significance
The spiro[dioxolane-indolone] core is characterized by a 1,3-dioxolane ring fused at the C3 position of an oxindole (indolin-2-one) nucleus. This spirocyclic arrangement creates a rigid, three-dimensional architecture that is highly sought after in drug design, as it allows for precise spatial orientation of substituents, enhancing interaction with biological targets. Isatin (1H-indole-2,3-dione) is a versatile and commercially available building block that serves as the most common precursor for the synthesis of this scaffold, owing to the reactivity of its C3-carbonyl group.[1][2]
The significance of this structural motif is underscored by its presence in compounds exhibiting a wide range of pharmacological properties, including psychotropic, anticonvulsant, anxiolytic, and sedative-hypnotic activities.[1] The ability to efficiently construct this core is therefore of paramount importance to the drug development pipeline.
Core Mechanistic Pathways for Formation
The synthesis of the spiro[dioxolane-indolone] framework is predominantly achieved through two distinct and reliable mechanistic routes, distinguished by their catalytic system and choice of co-reactants.
2.1 Mechanism I: Acid-Catalyzed Ketalization of Isatins
This is the most classical and direct approach, involving the reaction of an isatin derivative with a 1,2-diol, typically ethylene glycol, under acidic conditions.[3] The reaction is a reversible equilibrium-driven process.
Causality and Experimental Rationale: The C3-carbonyl of isatin is electrophilic but requires activation to react efficiently with a weak nucleophile like ethylene glycol. A Brønsted or Lewis acid catalyst is employed to protonate the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack. To drive the reaction to completion, the water generated as a byproduct must be removed from the reaction medium, typically using a Dean-Stark apparatus. Toluene-4-sulfonic acid (p-TsOH) is a common choice of catalyst as it is a strong, non-nucleophilic, and crystalline solid that is easy to handle.[3]
Mechanistic Steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the C3-carbonyl oxygen of the isatin, activating the carbonyl group.
-
Nucleophilic Attack: A hydroxyl group from ethylene glycol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (a hemiketal).
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other carbonyl oxygen.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxocarbenium ion.
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the oxocarbenium ion, closing the five-membered dioxolane ring and forming the final spirocyclic product after deprotonation.
Caption: Mechanism of Acid-Catalyzed Ketalization.
Experimental Protocol: Synthesis of Spiro[(1,3-dioxolane)-2,3'-indolin]-2'-one [3]
-
Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add isatin (10.0 g, 67.9 mmol), ethylene glycol (12.7 g, 204 mmol), and p-toluenesulfonic acid monohydrate (0.65 g, 3.4 mmol).
-
Solvent: Add 150 mL of benzene or toluene as the solvent. The choice of solvent facilitates azeotropic removal of water.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 5-8 hours.
-
Workup: After cooling to room temperature, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, followed by a wash with brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure spiro[dioxolane-indolone] as a crystalline solid.
2.2 Mechanism II: Base-Catalyzed Reaction of Isatins with (3-Hydroxyprop-1-yn-1-yl)phosphonates
A more contemporary and highly stereoselective method involves the base-catalyzed reaction of isatins with specifically functionalized alkynes, such as (3-hydroxyprop-1-yn-1-yl)phosphonates.[1][4]
Causality and Experimental Rationale: This reaction proceeds through a different mechanistic manifold. A strong, non-nucleophilic base (e.g., t-BuOK or t-BuOLi) is used to deprotonate the terminal hydroxyl group of the phosphonate reagent. This generates a potent alkoxide nucleophile. The choice of a lithium base (t-BuOLi) often provides higher yields and stereoselectivity, potentially due to the coordinating effect of the Li⁺ cation, which can organize the transition state.[1] The subsequent attack on the isatin C3-carbonyl is followed by an intramolecular cyclization onto the alkyne, which is activated by the phosphonate group.
Mechanistic Steps:
-
Deprotonation: The base abstracts the proton from the hydroxyl group of the (3-hydroxyprop-1-yn-1-yl)phosphonate, generating a reactive alkoxide.
-
Nucleophilic Addition: The generated alkoxide attacks the electrophilic C3-carbonyl of the isatin, forming a tetrahedral intermediate.
-
Intramolecular Cyclization (5-exo-dig): The negatively charged oxygen atom of the tetrahedral intermediate attacks the proximal carbon of the alkyne triple bond. This is a favorable 5-exo-dig cyclization.
-
Protonation: The resulting vinyl anion is protonated during aqueous workup to yield the final product, an exocyclic enol ether within the dioxolane ring.
Caption: Mechanism of Base-Catalyzed Cyclization.
Experimental Protocol: Synthesis of Phosphoryl Substituted Spiro[dioxolane-indolone] [1]
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon), dissolve the substituted isatin (0.5 mmol) and (3-hydroxyprop-1-yn-1-yl)phosphonate (0.6 mmol) in anhydrous THF (5 mL).
-
Catalyst Addition: Add the base catalyst, lithium tert-butoxide (t-BuOLi, 0.1 mmol, 20 mol%), to the solution.
-
Reaction: Stir the reaction mixture at a specified temperature (e.g., reflux). The reactivity is significantly higher for N-substituted isatins, often completing within 30 minutes, while N-unsubstituted isatins may require several hours.[1] Monitor the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired spiro[dioxolane-indolone] product.
Data Summary: Influence of Catalyst and Substrate
| Entry | Isatin Substituent (N) | Base (20 mol%) | Time (h) | Yield (%) | Z/E Ratio |
| 1 | H | t-BuOK | 16 | 85 | 93/7 |
| 2 | H | t-BuOLi | 16 | 94 | 95/5 |
| 3 | H | DBU | 24 | 20 | 80/20 |
| 4 | Methyl | t-BuOLi | 0.5 | 95 | >99/1 |
| 5 | Benzyl | t-BuOLi | 0.5 | 98 | >99/1 |
| Data synthesized from Mamedov, et al., Molecules, 2024.[1][4] The data clearly shows the superiority of t-BuOLi as a catalyst and the enhanced reactivity of N-substituted isatins. |
Broader Context and Alternative Strategies
While the two mechanisms detailed above are primary routes to the spiro[dioxolane -indolone] core, the broader field of spirooxindole synthesis is vast. Understanding these related strategies provides valuable context for the researcher.
[3+2] Cycloaddition Reactions: This is a powerful method for constructing five-membered heterocyclic rings at the C3 position of oxindole.[5] It typically involves the in situ generation of an azomethine ylide from an isatin and an amino acid (like proline or sarcosine), which then undergoes a 1,3-dipolar cycloaddition with a dipolarophile.[6][7][8][9] While this method commonly yields spiro-pyrrolidinyl-oxindoles, modification of the dipole or dipolarophile could potentially open routes to oxygen-containing heterocycles.
Organocatalysis and Transition-Metal Catalysis: These fields have enabled the asymmetric synthesis of complex spirooxindoles with high enantioselectivity.[10][11][12][13] Catalysts can activate isatin-derived substrates like methyleneindolinones for various cascade reactions or cycloadditions.[14][15][16] These advanced methods highlight the ongoing innovation in the field, aiming for greater control over stereochemistry and molecular complexity.
Caption: Comparison of Major Synthetic Workflows to Spirooxindoles.
Conclusion and Future Outlook
The formation of the spiro[dioxolane-indolone] scaffold is reliably achieved through well-understood mechanistic pathways, primarily acid-catalyzed ketalization and base-catalyzed cyclization. The choice of method depends on the desired substitution pattern and available starting materials. The acid-catalyzed route offers a direct and classical approach, while the base-catalyzed method provides access to more complex, functionalized analogues with high stereocontrol. As the demand for structurally novel and stereochemically complex drug candidates continues to grow, future research will likely focus on developing enantioselective versions of these core reactions and expanding their scope to create diverse molecular libraries for biological screening.
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A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Catalytic Stereoselective Synthesis of Diverse Oxindoles and Spirooxindoles from Isatins. PMC - NIH. Available at: [Link]
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Base-Catalyzed Reaction of Isatins and (3-Hydroxyprop-1-yn-1-yl)phosphonates as a Tool for the Synthesis of Spiro-1,3-dioxolane Oxindoles with Anticancer and Anti-Platelet Properties. PubMed. Available at: [Link]
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The Spirooxindole Scaffold: A Privileged Motif in Nature and a Cornerstone for Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The spirooxindole scaffold, a unique three-dimensional heterocyclic motif, has emerged as a "privileged structure" in medicinal chemistry and natural product synthesis.[1][2] Characterized by an oxindole core spiro-fused to a variety of carbocyclic or heterocyclic rings at the C3 position, this rigid architecture provides a unique spatial arrangement for interacting with biological targets.[3][4] Found in a diverse array of natural products from microbial and plant origins, spirooxindole-containing compounds exhibit a broad spectrum of potent biological activities.[5][6] This technical guide provides an in-depth exploration of the discovery of spirooxindole natural products, their biosynthetic origins, and their profound significance in modern drug discovery. We will delve into the synthetic strategies developed for their construction, highlighting key experimental choices and providing exemplary protocols. This guide aims to serve as a comprehensive resource for researchers and scientists in the fields of medicinal chemistry, natural product synthesis, and drug development.
The Genesis of a Privileged Scaffold: Discovery and Natural Occurrence
The story of spirooxindoles begins with their isolation from natural sources, where their intricate structures and significant biological activities first captured the attention of chemists. These compounds are widely distributed across various organisms, including actinomycetes, cyanobacteria, fungi, plants, and invertebrates.[5][6]
The first fungus-derived spirooxindole alkaloid, Brevianamide A, was isolated in 1969.[5] Subsequently, a plethora of spirooxindole alkaloids (SOAs) have been discovered, showcasing remarkable structural diversity. Notable examples include the marcfortines from Penicillium roqueforti and the spirotryprostatins from Aspergillus fumigatus.[5][7] In the plant kingdom, spirooxindole alkaloids are a significant subclass of monoterpene indole alkaloids (MIAs), predominantly found in families such as Apocynaceae and Rubiaceae.[8][9] Mitraphylline and pteropodine are classic examples of plant-derived spirooxindoles with documented biological activities.[10]
The structural hallmark of all spirooxindoles is the spirocyclic junction at the C3 position of the oxindole ring, which creates a chiral quaternary carbon center. This rigidified three-dimensional structure is crucial for their biological activity, as it pre-organizes the pharmacophoric elements in a defined spatial orientation, leading to high-affinity interactions with biological targets.[11]
Biological Significance: A Treasure Trove of Pharmacological Activities
The spirooxindole scaffold is associated with a wide and impressive range of pharmacological properties, making it a highly attractive starting point for drug discovery programs.[12][13][14] The diverse biological activities are a direct consequence of the structural diversity observed in naturally occurring and synthetically derived spirooxindoles.
Table 1: Representative Bioactive Spirooxindole Natural Products and Derivatives
| Compound Name | Source/Origin | Key Biological Activity | Reference(s) |
| Spirotryprostatin A | Aspergillus fumigatus | Anticancer (disrupts microtubule dynamics) | [7] |
| Mitraphylline | Uncaria tomentosa | Anti-inflammatory, Immunomodulatory | [10] |
| Cipargamin (NITD609) | Synthetic | Antimalarial (inhibits Plasmodium falciparum protein synthesis) | [15] |
| MI-888 | Synthetic | Anticancer (MDM2-p53 inhibitor) | [15] |
| Pyrrolidinyl-spirooxindoles | Synthetic | Anticancer (EGFR/CDK2 inhibitors) | [7] |
The anticancer activity of spirooxindoles is particularly noteworthy, with several compounds demonstrating potent cytotoxicity against various cancer cell lines.[7][16] For instance, Spirotryprostatin A exhibits its anticancer effects by inhibiting microtubule assembly.[7] Synthetic derivatives have also shown great promise; for example, MI-888 is a potent inhibitor of the MDM2-p53 interaction, a critical pathway in cancer progression.[15] Beyond cancer, spirooxindoles have demonstrated significant potential as antimicrobial, anti-inflammatory, antiviral, and antimalarial agents.[5][14][17] The antimalarial drug candidate Cipargamin (NITD609) is a testament to the therapeutic potential of this scaffold.[15]
Biosynthesis: Nature's Intricate Assembly Line
The biosynthesis of spirooxindole alkaloids is a fascinating process that involves a series of complex enzymatic transformations. Understanding these pathways not only provides insights into the natural formation of these molecules but also offers opportunities for their biotechnological production through enzyme discovery and engineering.[8][9][18]
In many microorganisms and plants, the formation of the spirooxindole core is primarily catalyzed by cytochrome P450 enzymes and flavin-dependent monooxygenases (FMOs).[5][6] These enzymes typically trigger carbocation, radical, or epoxidation reactions, followed by a semipinacol-type rearrangement to construct the characteristic spirocyclic junction.[5][6]
In the biosynthesis of plant-derived spirooxindole alkaloids, a key step involves the enzymatic epimerization of 3S-precursors to 3R-precursors, followed by oxidation mediated by cytochrome P450 enzymes.[8] This stereochemical inversion is crucial for the formation of the final spirooxindole structure.
Figure 1: Generalized biosynthetic pathway for plant spirooxindole alkaloids.
Chemical Synthesis: Constructing Complexity in the Laboratory
The structural complexity and significant biological activity of spirooxindoles have made them attractive targets for synthetic organic chemists.[1][2] The development of efficient and stereoselective methods for the construction of the spirooxindole core is a central theme in this area of research.
Key Synthetic Strategies
A variety of synthetic strategies have been employed to access the spirooxindole scaffold. Many of these methods utilize readily available starting materials such as isatins and their derivatives.[2][15][19] Common approaches include:
-
[3+2] Cycloaddition Reactions: This is one of the most powerful methods for constructing five-membered heterocyclic rings spiro-fused to the oxindole core.[7][20] The reaction typically involves an azomethine ylide, generated in situ from isatin and an amino acid, which then undergoes a cycloaddition with a dipolarophile.[20]
-
Organocatalytic Asymmetric Synthesis: The use of chiral organocatalysts has revolutionized the enantioselective synthesis of spirooxindoles.[21][22] These catalysts can activate the substrates and control the stereochemical outcome of the reaction, leading to the formation of highly enantioenriched products.
-
Multicomponent Reactions (MCRs): MCRs offer a highly efficient way to assemble complex spirooxindole structures in a single step from three or more starting materials.[4][15] This approach is particularly valuable for generating libraries of diverse spirooxindole derivatives for biological screening.
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A Technical Guide to the Crystallographic Analysis of 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one: A Keystone for Structure-Based Drug Design
This in-depth technical guide delves into the crucial role of single-crystal X-ray crystallography in elucidating the three-dimensional structure of 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. For researchers, medicinal chemists, and drug development professionals, understanding the precise atomic arrangement of this spirooxindole scaffold is paramount for advancing structure-activity relationship (SAR) studies and designing novel therapeutics with enhanced efficacy and selectivity.
The spirooxindole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a bromine atom at the 5' position can significantly influence the compound's electronic properties and potential for halogen bonding, a key interaction in modern drug design. Therefore, obtaining high-resolution crystallographic data is not merely an academic exercise but a critical step in the rational design of next-generation therapeutics.[4]
This guide will provide a comprehensive overview of the methodologies involved in the crystallographic analysis of the title compound, from crystal growth to structure refinement and interpretation. While a specific public deposition of the crystal structure for this compound is not available, this guide will present a representative experimental protocol and expected data based on the analysis of closely related structures, such as the parent compound spiro[1,3-dioxolane-2,3′-indolin]-2′-one and other brominated spirooxindole derivatives.[5][6]
The Strategic Importance of Crystallographic Data in Drug Discovery
The three-dimensional structure of a small molecule, as determined by X-ray crystallography, provides invaluable insights that guide the drug discovery process.[7][8] For this compound, this data allows for:
-
Unambiguous Confirmation of Constitution and Stereochemistry: While spectroscopic methods like NMR and mass spectrometry provide evidence of a compound's structure, single-crystal X-ray diffraction provides definitive proof of its atomic connectivity and spatial arrangement.[7]
-
Detailed Geometric Analysis: Precise bond lengths, bond angles, and torsion angles can be determined, revealing the conformational preferences of the molecule.
-
Understanding Intermolecular Interactions: The packing of molecules in the crystal lattice reveals the non-covalent interactions, such as hydrogen bonds and halogen bonds, that govern molecular recognition.
-
Foundation for Computational Modeling: The experimentally determined structure serves as a robust starting point for computational studies, including molecular docking and molecular dynamics simulations, to predict how the molecule might interact with a biological target.[9]
Experimental Workflow for Crystallographic Analysis
The process of determining the crystal structure of a small molecule like this compound can be systematically broken down into several key stages.
Step 1: Synthesis and Purification
The synthesis of this compound can be achieved through the ketalization of 5-bromoisatin with ethylene glycol in the presence of an acid catalyst.[10]
-
Protocol:
-
To a solution of 5-bromoisatin in a suitable solvent (e.g., toluene), add an excess of ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize the catalyst.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization to obtain a high-purity sample suitable for crystal growth.
-
Step 2: Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step.[11][12]
-
Protocol: Slow Evaporation
-
Dissolve the purified compound in a suitable solvent or solvent system (e.g., a mixture of a good solvent like acetone and a poor solvent like hexane) to create a saturated or near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, loosely cover it to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial for the formation of single crystals over several days to weeks.
-
Step 3: X-ray Data Collection
A suitable single crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam.[13]
-
Protocol:
-
Select a well-formed, clear crystal with dimensions typically in the range of 0.1-0.3 mm.
-
Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
Collect a series of diffraction images at different crystal orientations.
-
Step 4: Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal's unit cell parameters and the intensities of the reflections. This information is then used to solve and refine the crystal structure.
-
Protocol:
-
Data Reduction: Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.
-
Structure Solution: Determine the initial positions of the atoms in the unit cell using direct methods or Patterson methods.
-
Structure Refinement: Iteratively refine the atomic positions, and thermal parameters against the experimental data using a least-squares algorithm.
-
Model Building: Locate and add hydrogen atoms to the model.
-
Validation: Assess the quality of the final refined structure using various metrics such as R-factors, goodness-of-fit, and residual electron density maps.
-
Representative Crystallographic Data
The following table presents a realistic set of crystallographic data for this compound, based on published data for analogous structures.[5][6]
| Parameter | Expected Value |
| Chemical Formula | C₁₀H₈BrNO₃ |
| Formula Weight | 270.08 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.5 |
| b (Å) | ~5.7 |
| c (Å) | ~21.0 |
| α (°) | 90 |
| β (°) | ~98 |
| γ (°) | 90 |
| Volume (ų) | ~880 |
| Z | 4 |
| Calculated Density (g/cm³) | ~2.03 |
| Absorption Coefficient (mm⁻¹) | ~5.5 |
| F(000) | 536 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100(2) |
| Reflections Collected | ~5000 |
| Independent Reflections | ~1600 |
| R_int | ~0.04 |
| Final R indices [I > 2σ(I)] | R₁ = ~0.05, wR₂ = ~0.12 |
| R indices (all data) | R₁ = ~0.06, wR₂ = ~0.13 |
| Goodness-of-fit on F² | ~1.05 |
Structural Insights and Implications for Drug Design
The refined crystal structure would provide a wealth of information. The planar indole ring system, the spirocyclic center, and the conformation of the dioxolane ring would be precisely defined. Of particular interest would be the intermolecular interactions involving the bromine atom and the N-H and C=O groups of the oxindole core. These interactions are critical for understanding how the molecule might bind to a target protein. For instance, the bromine atom can participate in halogen bonding, a highly directional interaction that can be exploited in lead optimization to enhance binding affinity and selectivity.
Conclusion
Single-crystal X-ray crystallography is an indispensable tool in the arsenal of the medicinal chemist. For a promising scaffold like this compound, the detailed three-dimensional structural information obtained from this technique provides a rational basis for the design of new and improved therapeutic agents. The experimental workflow and representative data presented in this guide underscore the power of this technique to illuminate the molecular world and accelerate the drug discovery pipeline.
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Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. (2022). Molecules, 27(15), 4933. Available from: [Link]
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Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. (2020). ACS Omega, 5(42), 27364-27376. Available from: [Link]
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X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. (2021). European Journal of Chemistry, 12(2), 187-191. Available from: [Link]
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2-(4-bromophenyl)-2-oxoethyl]spiro[[1][14]dioxolane-2,3'-indol]. (n.d.). MolPort. Retrieved from [Link]
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5-Bromospiro[1,2-dioxane-4,4′-tricyclo[4.3.1.1]undecane]-3′-ol. (2010). ResearchGate. Available from: [Link]
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5-Bromospiro[1,2-dioxane-4,4′-tricyclo[4.3.1.13,8]undecane]-3. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o247. Available from: [Link]
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5-BROMOSPIRO[1,3-DIOXOLANE-2,3-INDOL]-2(1H)-ONE [75822-54-7]. (n.d.). Chemsigma. Retrieved from [Link]
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A Deep Dive into the Spectroscopic Characterization of Substituted Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-ones: A Technical Guide for Drug Discovery
Abstract
The spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. The precise structural elucidation of substituted analogs is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development programs. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques employed in the analysis of these complex molecules. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide emphasizes the causality behind experimental choices and provides field-proven insights to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Introduction: The Significance of the Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one Core
The fusion of a 1,3-dioxolane ring with an oxindole core at the C3 position creates a unique spirocyclic system with a three-dimensional architecture that is highly attractive for drug design. The oxindole moiety is a well-known pharmacophore present in numerous bioactive compounds, while the dioxolane ring can influence solubility, metabolic stability, and receptor binding. The synthesis of the parent compound, spiro[1,3-dioxolane-2,3'-indolin]-2'-one, has been reported through the condensation of isatin with ethylene glycol.[1][2] The diverse substitution patterns possible on both the aromatic ring of the oxindole and potentially on the dioxolane ring necessitate robust analytical methodologies for unambiguous characterization. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed picture of the molecular structure.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Pillar of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules, including complex heterocyclic systems.[5] For spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-ones, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for a complete assignment of all proton and carbon signals.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Aromatic Protons: The protons on the substituted benzene ring of the indolinone core typically appear in the range of δ 6.5-8.0 ppm. The substitution pattern will dictate the multiplicity and coupling constants of these signals.
-
N-H Proton: The proton attached to the nitrogen of the lactam (amide) in the oxindole ring (N1'-H) is often observed as a broad singlet between δ 8.0 and 10.5 ppm, and its chemical shift can be sensitive to the solvent and concentration.
-
Dioxolane Protons: The four protons of the ethylene glycol-derived dioxolane ring typically appear as a complex multiplet in the region of δ 3.5-4.5 ppm. The non-equivalence of these protons can arise from the stereochemistry of the spiro center.
Expert Insight: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d6 (DMSO-d6) is often a good choice as it can solubilize a wide range of compounds and the N-H proton is less likely to exchange with the solvent compared to deuterated methanol or water.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
-
Carbonyl Carbon (C2'): The lactam carbonyl carbon is a key diagnostic signal, typically appearing in the downfield region of δ 175-185 ppm.[6]
-
Spiro Carbon (C3'): The quaternary spiro carbon, where the dioxolane and indolinone rings are joined, is another characteristic signal, usually found between δ 70 and 90 ppm.
-
Aromatic Carbons: The carbons of the benzene ring will resonate in the δ 110-150 ppm range. The chemical shifts will be influenced by the nature and position of the substituents.
-
Dioxolane Carbons: The two methylene carbons of the dioxolane ring typically appear in the δ 60-70 ppm region.
2D NMR Spectroscopy: Unraveling Connectivity
For complex substituted analogs, 2D NMR is indispensable for definitive structural assignment.[7]
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the molecule. For example, it can be used to map the connectivity of the aromatic protons.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the protonated carbons in the molecule.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). This experiment is vital for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the dioxolane protons to the spiro carbon (C3') would confirm the spirocyclic junction.[7]
Experimental Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition: Run standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Optimize the acquisition and processing parameters as needed based on the sample concentration and the complexity of the spectra.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.[8] It is also invaluable for structural elucidation through the analysis of fragmentation patterns.
Ionization Techniques
The choice of ionization technique is crucial for obtaining a good mass spectrum.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like the spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-ones. It typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.
-
Electron Ionization (EI): EI is a hard ionization technique that can lead to extensive fragmentation. While it may not always show a prominent molecular ion peak, the fragmentation pattern can be highly informative for structural analysis.[8]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecular ion and its fragments. This is a critical step in confirming the identity of a newly synthesized compound.
Fragmentation Patterns
The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. Common fragmentation pathways for spiro-oxindoles may include:
-
Loss of the dioxolane ring: Cleavage of the bonds connecting the dioxolane ring to the spiro center.
-
Decarbonylation: Loss of a CO molecule from the lactam ring.
-
Cleavage of substituents: Fragmentation of the substituent groups on the aromatic ring.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system for separation from any impurities.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe all possible ionic species. For HRMS, ensure the instrument is properly calibrated.
-
Tandem MS (MS/MS): To study fragmentation, perform a tandem MS experiment by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9][10]
-
N-H Stretch: The N-H stretching vibration of the lactam appears as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹.
-
C=O Stretch: The lactam carbonyl (C=O) stretch is a very strong and sharp absorption band typically found between 1680 and 1720 cm⁻¹. The exact position can be influenced by hydrogen bonding and the electronic effects of substituents.[6]
-
C-O Stretch: The C-O stretching vibrations of the dioxolane ring will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
-
Aromatic C-H and C=C Stretches: The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or Attenuated Total Reflectance - ATR) or as a solution in a suitable solvent (e.g., chloroform).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.[11][12] The indole chromophore in the spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one core is responsible for its characteristic UV absorption.
The UV-Vis spectrum of these compounds typically shows two main absorption bands:
-
π → π* transitions: These are high-energy transitions that occur in the shorter wavelength region (around 200-250 nm).
-
n → π* transitions: These are lower-energy transitions associated with the carbonyl group and the heteroatoms, appearing at longer wavelengths (around 250-300 nm).
The position and intensity of these absorption bands can be affected by the substituents on the aromatic ring and the solvent polarity.[13]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Data Acquisition: Record the UV-Vis spectrum over a range of 200-400 nm.
-
Data Analysis: Determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).
Data Summary and Visualization
The following table summarizes the expected spectroscopic data for the unsubstituted spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one.
| Spectroscopic Technique | Feature | Expected Range/Value |
| ¹H NMR | Aromatic Protons | δ 6.5-8.0 ppm |
| N-H Proton | δ 8.0-10.5 ppm | |
| Dioxolane Protons | δ 3.5-4.5 ppm | |
| ¹³C NMR | Carbonyl Carbon (C2') | δ 175-185 ppm |
| Spiro Carbon (C3') | δ 70-90 ppm | |
| Aromatic Carbons | δ 110-150 ppm | |
| Dioxolane Carbons | δ 60-70 ppm | |
| Mass Spectrometry (ESI) | Molecular Ion | [M+H]⁺ or [M+Na]⁺ |
| IR Spectroscopy | N-H Stretch | 3200-3400 cm⁻¹ |
| C=O Stretch | 1680-1720 cm⁻¹ | |
| C-O Stretch | 1000-1300 cm⁻¹ | |
| UV-Vis Spectroscopy | λmax | ~250 nm and ~280 nm |
Diagrams
Caption: Interplay of NMR techniques for complete structural elucidation.
Conclusion
The comprehensive spectroscopic analysis of substituted spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-ones is a multi-faceted process that relies on the synergistic application of NMR, MS, IR, and UV-Vis techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for the unambiguous characterization of these medicinally important molecules. By understanding the principles behind each technique and the rationale for experimental choices, researchers can confidently and efficiently advance their drug discovery programs. This guide serves as a foundational resource to aid in this critical endeavor, fostering a deeper understanding and more effective application of spectroscopic analysis in the pharmaceutical sciences.
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The Spirooxindole Core: A Comprehensive Technical Guide to its Reactivity and Synthetic Exploitation
For Researchers, Scientists, and Drug Development Professionals
The spirooxindole scaffold, a privileged heterocyclic motif, stands as a cornerstone in natural product synthesis and medicinal chemistry. Its unique three-dimensional architecture, featuring a quaternary spiro-carbon at the C3 position of the oxindole ring, imparts conformational rigidity and novel chemical space, making it a highly sought-after framework in drug discovery.[1][2][3][4][5] This guide provides an in-depth exploration of the foundational reactivity of the spirooxindole core, offering field-proven insights into its synthetic manipulation and the underlying mechanistic principles that govern its transformations.
The Privileged Scaffold: Understanding the Spirooxindole Core's Significance
The spirooxindole motif is prevalent in a wide array of natural alkaloids and pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3][6][7] The inherent structural rigidity and defined spatial orientation of substituents around the spirocyclic core allow for precise interactions with biological targets, a feature that continues to attract significant attention from medicinal chemists.[4][8] The construction of these chiral spiro-cyclic frameworks has long been a formidable challenge in organic synthesis, driving the development of innovative and elegant synthetic methodologies.[1][9]
Key Reactive Hubs: The C3 Carbonyl and Exocyclic Methylene Groups
The reactivity of the spirooxindole precursor, typically an isatin or a derivative thereof, is largely dominated by two key functionalities: the C3-keto group and the potential for an exocyclic double bond at the C3 position (in the form of 3-methyleneindolinones). These sites serve as the primary electrophilic and dienophilic centers, respectively, for a multitude of chemical transformations.
The Electrophilic C3-Carbonyl: A Gateway to Spirocyclization
The carbonyl group at the C3 position of isatins is highly reactive and susceptible to nucleophilic attack. This reactivity is the lynchpin for numerous spirocyclization strategies.
A common and powerful strategy involves the nucleophilic addition to the C3-carbonyl, followed by an intramolecular cyclization to forge the spiro-ring. The choice of nucleophile and the nature of the tether connecting it to the oxindole core dictate the size and type of the resulting spiro-ring.
A prime example is the synthesis of spirooxindole oxazolines.[10] This transformation can be catalyzed by a Lewis acid, such as titanium(IV), which activates the isatin carbonyl towards nucleophilic attack by an oxazole derivative. The regioselectivity of the subsequent cyclization is controlled by the substitution pattern on the oxazole ring.[10]
Experimental Protocol: Titanium(IV)-Catalyzed Synthesis of Spirooxindole 2-Oxazolines [10]
-
Reaction Setup: To a solution of N-substituted isatin (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add the 5-methoxyoxazole (1.2 equiv).
-
Catalyst Addition: Cool the mixture to the desired temperature (e.g., -78 °C) and add the titanium(IV) Lewis acid catalyst (e.g., TiCl4, 10 mol%) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane, and combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired spirooxindole 2-oxazoline.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the Lewis acid catalyst and any sensitive intermediates with atmospheric moisture and oxygen.
-
Low Temperature: Enhances the diastereoselectivity of the nucleophilic addition and subsequent cyclization by minimizing side reactions and providing better kinetic control.
-
Lewis Acid Catalyst: Activates the isatin C3-carbonyl, rendering it more electrophilic and facilitating the nucleophilic attack by the oxazole.
-
Aprotic Solvent: Dichloromethane is a common choice as it is inert under the reaction conditions and effectively dissolves the reactants.
Data Presentation: Representative Yields for Spirooxindole Oxazoline Synthesis
| Isatin Substituent (N-position) | Oxazole Substituent (4-position) | Yield (%) | Diastereomeric Ratio |
| Benzyl | H | 85 | >20:1 |
| Methyl | H | 82 | >20:1 |
| Propargyl | Isopropyl | 78 | >20:1 (forms 3-oxazoline) |
Data is illustrative and based on trends reported in the literature.[10]
Caption: Lewis acid-catalyzed nucleophilic addition and cyclization pathway.
The Versatile 3-Methyleneindolinone: A Hub for Cycloaddition Reactions
The introduction of an exocyclic double bond at the C3 position transforms the oxindole core into a potent Michael acceptor and a highly reactive dienophile, primarily in the form of 3-methyleneindolinones. This unlocks a vast and powerful repertoire of cycloaddition reactions for the construction of diverse spirooxindole frameworks.[11]
The [3+2] cycloaddition is one of the most extensively studied and efficient methods for constructing five-membered spiro-rings.[11][12][13] This reaction typically involves the use of 3-methyleneindolinones as the 2π component (dipolarophile) and a 1,3-dipole. A prominent example is the reaction with azomethine ylides, which are often generated in situ from the condensation of an α-amino acid with an aldehyde or ketone (including isatins themselves).[12][14]
This approach allows for the highly stereoselective synthesis of complex pyrrolidinyl spirooxindoles, which are core structures in many natural products.[4][8] The stereochemical outcome of the reaction is often controlled by the geometry of the azomethine ylide and the facial selectivity of its approach to the 3-methyleneindolinone.[12]
Experimental Protocol: Three-Component [3+2] Cycloaddition for Spirooxindole-Pyrrolizidines [12][15]
-
Reactant Preparation: In a round-bottom flask, dissolve the chalcone (α,β-unsaturated carbonyl compound, 1.0 equiv) in ethanol.
-
In Situ Ylide Generation: Add isatin (1.3 equiv) and L-proline (1.3 equiv) to the solution.
-
Reaction Conditions: Reflux the reaction mixture for the specified time (typically 5 hours), monitoring progress by TLC.[12]
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure spirooxindole-pyrrolizidine derivative.
Self-Validating System and Causality:
-
One-Pot, Multicomponent Reaction: The convergence of three components in a single step is highly atom-economical and efficient.[16][17] The successful formation of the complex spiro-product validates the in situ generation of the azomethine ylide and its subsequent highly selective cycloaddition.
-
Solvent Choice: Ethanol serves as a suitable solvent that facilitates the dissolution of the reactants and has an optimal boiling point for the reaction.[12]
-
Stoichiometry: A slight excess of isatin and L-proline is used to ensure the complete consumption of the limiting chalcone.[12]
-
Stereoselectivity: The reaction is often highly stereoselective, leading to the formation of a single diastereomer. This is attributed to the preferential formation of the more stable S-shaped azomethine ylide and its concerted cycloaddition pathway.[12]
Caption: Three-component [3+2] cycloaddition workflow.
Rearrangement Reactions: Accessing Novel Spirooxindole Architectures
Rearrangement reactions of spirooxindoles provide a powerful avenue for accessing structurally complex and often unexpected molecular frameworks. These transformations can be triggered by various reagents, including bases and oxidizing agents.
A notable example is the base-mediated rearrangement of spirocyclohexa-2,5-dienes.[18] Treatment of these spirooxindoles with a strong base like lithium diisopropylamide (LDA) at low temperatures induces a rearrangement to form phenanthridinone lithium enolates. These intermediates can then be trapped with various electrophiles, affording functionalized dearomatized phenanthridinones with high diastereocontrol.[18]
More recently, oxidative rearrangements of indoles have emerged as a key strategy for the enantioselective synthesis of spirooxindoles.[19][20] This can be achieved through both biocatalytic and organocatalytic approaches. For instance, vanadium-dependent haloperoxidases can catalyze the oxidative rearrangement of 2,3-disubstituted indoles to generate spirooxindoles.[19] Similarly, chiral phosphoric acids have been employed as organocatalysts to effect an enantioselective oxidative rearrangement of indoles, providing access to a range of enantioenriched spirooxindoles through a dynamic kinetic resolution.[20]
Catalytic Asymmetric Synthesis: The Quest for Enantiopure Spirooxindoles
Given the importance of chirality in biological systems, the development of catalytic asymmetric methods for the synthesis of spirooxindoles is of paramount importance.[1][9][21] This field has witnessed significant progress, with a variety of chiral catalysts, including organocatalysts and metal complexes, being successfully employed.
Organocatalysis, in particular, has proven to be a powerful tool. Chiral bifunctional catalysts, such as squaramides and thioureas, can activate both the nucleophile and the electrophile through hydrogen bonding interactions, enabling highly enantioselective transformations.[22][23] These catalysts have been successfully applied in a range of reactions, including Michael additions, Friedel-Crafts alkylations, and cycloadditions, to afford enantioenriched spirooxindoles.[22][23]
Conclusion and Future Outlook
The spirooxindole core represents a remarkably versatile and reactive scaffold that continues to inspire the development of novel synthetic methodologies. The foundational reactivity of the C3-carbonyl and the 3-methyleneindolinone intermediates provides a rich platform for the construction of molecular complexity through nucleophilic additions, cycloadditions, and rearrangements. The ongoing advancements in catalytic asymmetric synthesis are paving the way for the efficient and stereocontrolled synthesis of these valuable compounds. As our understanding of the intricate reactivity of the spirooxindole core deepens, we can anticipate the emergence of even more sophisticated and powerful synthetic strategies, further solidifying its prominent position in the landscape of drug discovery and natural product synthesis.
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Parida, C., et al. (2021). Organocatalytic Asymmetric Synthesis of Spirooxindole Embedded Oxazolidines. The Journal of Organic Chemistry. Available at: [Link]
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Babu, S. A., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. Available at: [Link]
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Zhou, C., et al. (2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
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Al-Warhi, T., et al. (2022). Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies. PubMed. Available at: [Link]
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Thomson, R. J., et al. (2012). Catalytic Stereoselective Synthesis of Diverse Oxindoles and Spirooxindoles from Isatins. ACS Combinatorial Science. Available at: [Link]
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Al-Jassas, E. K., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry. Available at: [Link]
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Methodological & Application
Applications of 5'-Bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in Medicinal Chemistry: A Technical Guide
This document provides a detailed guide for researchers, scientists, and drug development professionals on the applications of 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in medicinal chemistry. This guide delves into the synthesis, potential mechanisms of action, and protocols for evaluating the therapeutic potential of this spirooxindole derivative, with a particular focus on its promising role in oncology.
Introduction: The Spirooxindole Scaffold in Drug Discovery
The spirooxindole core is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1] Its unique three-dimensional structure has garnered significant attention in medicinal chemistry, leading to the development of a plethora of synthetic derivatives with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The inherent structural rigidity and defined spatial orientation of substituents make the spirooxindole scaffold an ideal starting point for the design of potent and selective therapeutic agents.[2]
Halogenated spirooxindoles, in particular, have demonstrated enhanced biological activity, with the halogen atom often contributing to improved binding affinity and pharmacokinetic properties.[3] this compound, the subject of this guide, incorporates a bromine atom at the 5'-position of the oxindole ring, a modification that is anticipated to modulate its therapeutic efficacy.
Potential Mechanism of Action: Targeting the p53-MDM2 Interaction
A significant body of evidence suggests that many spirooxindole derivatives exert their anticancer effects by inhibiting the protein-protein interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2).[3][4] In healthy cells, MDM2 keeps p53 levels in check. However, in many cancers where p53 is not mutated, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressing functions, such as cell cycle arrest and apoptosis.[4]
Spirooxindoles are designed to mimic the key interactions of p53 with MDM2, thereby blocking this interaction and reactivating p53's tumor-suppressive functions.[5] The oxindole core can mimic the critical tryptophan residue of p53 that inserts into a hydrophobic pocket of MDM2.[1] It is hypothesized that this compound acts as an MDM2 inhibitor, leading to the stabilization and activation of p53 in cancer cells with wild-type p53.
Figure 1: Proposed mechanism of action of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of spirooxindole ketals.[6] The reaction involves the ketalization of 5-bromoisatin with ethylene glycol.
Materials:
-
5-Bromoisatin
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Dean-Stark apparatus
-
Magnetic stirrer with heating
-
Round-bottom flask
-
Condenser
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 5-bromoisatin (1 equivalent), a catalytic amount of p-toluenesulfonic acid (0.1 equivalents), and a sufficient volume of toluene to suspend the reactants.
-
Add an excess of ethylene glycol (5 equivalents) to the reaction mixture.
-
Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6]
Figure 2: Workflow for the synthesis of the target compound.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a standard method to evaluate the cytotoxic effects of this compound against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the this compound stock solution in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data
While specific IC₅₀ values for this compound are not yet widely published, the following table presents representative data for other spirooxindole derivatives to provide a comparative context for its potential anticancer activity.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Spirooxindole Derivative A | MCF-7 (Breast Cancer) | 5.2 | [Fictionalized Data] |
| Spirooxindole Derivative B | A549 (Lung Cancer) | 8.7 | [Fictionalized Data] |
| Spirooxindole Derivative C | HCT116 (Colon Cancer) | 3.1 | [Fictionalized Data] |
| This compound | Various | To be determined |
Note: The data in this table for derivatives A, B, and C are illustrative and not from a specific cited source, but are representative of values found in the literature for this class of compounds.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anticancer agents. Its synthesis is straightforward, and its structural features suggest a potential mechanism of action involving the inhibition of the p53-MDM2 interaction. Further research is warranted to elucidate its precise molecular targets, determine its efficacy in a broader range of cancer models, and optimize its pharmacological properties. The protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this intriguing molecule.
References
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The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. [Link]
-
An overview of spirooxindole as a promising scaffold for novel drug discovery - PubMed. [Link]
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Computational analysis of spiro-oxindole inhibitors of the MDM2-p53 interaction: insights and selection of novel inhibitors - PubMed. [Link]
-
(PDF) Medicinal applications of spirooxindole and its derivatives - ResearchGate. [Link]
-
Spirooxindole derivatives 34−48 with anticancer activity. - ResearchGate. [Link]
-
Recent Advancement of Synthesis of Isatins as a Versatile Pharmacophore: A review. [Link]
-
Spiro-[1,3-dioxolane-2,3'-indolin]-2'-one - PubMed. [Link]
-
Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. [Link]
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - MDPI. [Link]
-
Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. [Link]
-
Magnetite nanoparticles catalyzed preparation of isatin ketals under solvent free conditions promoted by ultrasound irradiation - Arabian Journal of Chemistry. [Link]
-
Disubstituted Oxindole)‐Benzylamine Derivativ. [Link]
-
(PDF) Spiro[1,3-dioxolane-2,3′-indolin]-2′-one - ResearchGate. [Link]
-
Recent Advancement in Synthesis of Isatin as Anticonvulsant Agents: A Review. [Link]
-
5′-Chlorospiro[1,3-dioxolane-2,3′-indolin]-2′-one: a potential anticonvulsant - PMC. [Link]
-
Base-Catalyzed Reaction of Isatins and (3-Hydroxyprop-1-yn-1-yl)phosphonates as a Tool for the Synthesis of Spiro-1,3-dioxolane Oxindoles with Anticancer and Anti-Platelet Properties - MDPI. [Link]
-
An investigation into the cytotoxic properties of isatin-derived compounds: potential for use in targeted cancer therapy - University of Wollongong Research Online. [Link]
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use of 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one as a synthetic intermediate
The spirooxindole framework, a unique three-dimensional structure, is a cornerstone in medicinal chemistry and natural product synthesis.[1][2] Its prevalence in a wide array of biologically active molecules, ranging from anticancer to antiviral agents, has driven significant efforts toward the development of versatile synthetic methodologies.[3][4] At the heart of many of these synthetic endeavors lies the strategic use of functionalized intermediates that allow for the facile introduction of molecular diversity. 5'-Bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one emerges as a particularly valuable building block in this context. The presence of the bromine atom at the 5'-position provides a reactive handle for a variety of powerful cross-coupling reactions, while the dioxolane group serves as a robust protecting group for the C3-keto functionality of the oxindole core. This strategic protection prevents unwanted side reactions and allows for selective transformations at the aromatic ring.
This comprehensive guide provides detailed application notes and protocols for the use of this compound as a synthetic intermediate. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex molecular architectures.
Synthesis of the Key Intermediate: this compound
The journey begins with the synthesis of the foundational starting material, 5-bromoisatin. This can be achieved through the direct bromination of isatin.[3] Subsequent protection of the C3-ketone as a dioxolane acetal furnishes the target intermediate. This protection is crucial as it deactivates the otherwise reactive C3 position, thereby directing subsequent functionalization to the C5'-bromo position.
Protocol for the Synthesis of this compound
Materials:
-
5-Bromoisatin
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a Dean-Stark trap and condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 5-bromoisatin (1.0 equiv), ethylene glycol (5.0 equiv), and a catalytic amount of p-toluenesulfonic acid (0.1 equiv).
-
Add a sufficient volume of toluene to suspend the reagents and allow for efficient reflux.
-
Heat the mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, and TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Ethylene glycol and p-TsOH: This combination is a classic and highly effective method for the formation of a dioxolane acetal, a stable protecting group for ketones. The acidic catalyst (p-TsOH) protonates the carbonyl oxygen, activating it towards nucleophilic attack by ethylene glycol.
-
Dean-Stark trap: The reversible nature of acetal formation necessitates the removal of water to drive the equilibrium towards the product. The Dean-Stark trap efficiently removes water as an azeotrope with toluene.
-
Aqueous workup with NaHCO₃: The acidic catalyst is neutralized and removed by washing with a mild base like sodium bicarbonate to prevent potential deprotection during workup and purification.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic utility of this compound lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. These transformations enable the formation of new carbon-carbon and carbon-nitrogen bonds at the 5'-position of the spirooxindole core, providing access to a diverse range of derivatives.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl substituents.[5]
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube or microwave vial, add this compound (1.0 equiv), the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 5'-aryl-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (Microwave) | Good to Excellent |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | Good |
Table 1: Representative conditions for Suzuki-Miyaura coupling of bromo-indole derivatives.[6]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[7]
Materials:
-
This compound
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Glovebox or Schlenk line for inert atmosphere setup
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring for the required time (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira and Heck Couplings: Introducing Alkynyl and Alkenyl Moieties
The Sonogashira and Heck reactions provide access to 5'-alkynyl and 5'-alkenyl spirooxindoles, respectively.[8][9] These functional groups are valuable for further transformations or as key pharmacophores.
Deprotection: Unveiling the Isatin Core
The final step in many synthetic sequences involving this intermediate is the deprotection of the dioxolane group to reveal the C3-keto functionality of the isatin core. This is typically achieved under acidic conditions.[1][10]
Protocol for Deprotection
Materials:
-
5'-Substituted spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
-
Acid (e.g., aqueous HCl, trifluoroacetic acid)
-
Solvent (e.g., THF, acetone, water)
Procedure:
-
Dissolve the protected spirooxindole in a suitable solvent.
-
Add the acid and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 5'-substituted isatin as needed.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of functionalized spirooxindoles. Its strategic design, incorporating a reactive bromine handle and a stable protecting group, allows for selective and efficient diversification through powerful palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block in the pursuit of novel therapeutic agents and complex molecular architectures.
References
-
Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E. (2021, January 6). Retrieved January 15, 2026, from [Link]
-
Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00139F. (2021, February 10). Retrieved January 15, 2026, from [Link]
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis of 5′-bromo-1,1″-bis(2-chlorobenzyl)-[3,3′:3′,3″-terindolin]-2′-one. (2020, December 29). AIP Publishing. [Link]
-
Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. (n.d.). Retrieved January 15, 2026, from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 15, 2026, from [Link]
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Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 15, 2026, from [Link]
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A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
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Heck reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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Application Note: A Robust Protocol for the Synthesis of Spiro[1,3-dioxolane-2,3'-indol]-2'-one
Introduction and Strategic Overview
The spirooxindole scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and pharmacologically active compounds.[1][2][3] Its unique three-dimensional and rigid spirocyclic structure is of great interest in medicinal chemistry for the development of novel therapeutic agents, including potent anticancer and antimicrobial drugs.[1][4][5]
This application note provides a detailed and field-proven protocol for the synthesis of a foundational spirooxindole derivative, spiro[1,3-dioxolane-2,3'-indol]-2'-one . The synthesis proceeds via an acid-catalyzed ketalization of isatin (1H-indole-2,3-dione) with ethylene glycol. This transformation selectively protects the highly reactive C3-carbonyl group of isatin, yielding a versatile building block for further synthetic elaboration. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental guide, and offer expert insights into process optimization and validation.
Reaction Principle and Mechanism
The synthesis of spiro[1,3-dioxolane-2,3'-indol]-2'-one is a classic example of an acid-catalyzed ketal formation. The C3-carbonyl of the isatin core is significantly more electrophilic than the C2-amide carbonyl, allowing for highly selective functionalization under acidic conditions.[6] The reaction is reversible, and its success hinges on effectively shifting the equilibrium toward the product.
The mechanism proceeds through several distinct steps:
-
Protonation of the Carbonyl: The acid catalyst (p-toluenesulfonic acid, PTSA) protonates the oxygen of the C3-carbonyl group, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A hydroxyl group from ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate known as a hemiketal.
-
Proton Transfer: A series of proton transfers occurs, culminating in the protonation of the hemiketal's hydroxyl group, converting it into a good leaving group (H₂O).
-
Elimination of Water: The departure of a water molecule generates a resonance-stabilized oxocarbenium ion.
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the carbocation in an intramolecular fashion, forming the five-membered dioxolane ring.
-
Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final spiro[1,3-dioxolane-2,3'-indol]-2'-one product.
To drive this equilibrium-controlled reaction to completion, the water generated as a byproduct must be continuously removed from the reaction mixture.
Diagram 1: Reaction Mechanism
Caption: Acid-catalyzed mechanism for spiroketal formation.
Detailed Experimental Protocol
This protocol has been optimized for high yield and purity on a standard laboratory scale.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Isatin (1H-indole-2,3-dione) | ≥98% | Standard Supplier | Starting material. |
| Ethylene Glycol | Anhydrous, ≥99% | Standard Supplier | Reactant and nucleophile. |
| p-Toluenesulfonic acid monohydrate (PTSA) | ≥98.5% | Standard Supplier | Acid catalyst. |
| Toluene | Anhydrous | Standard Supplier | Solvent; forms an azeotrope with water. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | In-house prep | For neutralization. |
| Brine | Saturated NaCl Solution | In-house prep | For aqueous wash. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Supplier | Drying agent. |
| Ethyl Acetate & Hexane | HPLC Grade | Standard Supplier | For TLC and chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography. |
Equipment: 250 mL round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isatin (10.0 g, 67.9 mmol), ethylene glycol (7.6 mL, 135.8 mmol, 2.0 equiv.), and p-toluenesulfonic acid monohydrate (0.65 g, 3.4 mmol, 0.05 equiv.).
-
Solvent Addition: Add 120 mL of anhydrous toluene to the flask.
-
Azeotropic Distillation: Attach a Dean-Stark apparatus filled with toluene and a reflux condenser to the flask. Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring. Water will begin to collect in the arm of the Dean-Stark trap.[7]
-
Reaction Monitoring: Continue refluxing for 4-6 hours, or until no more water is collected and TLC analysis (e.g., 30% Ethyl Acetate/Hexane) shows complete consumption of the isatin starting material.
-
Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Work-up - Neutralization: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the PTSA catalyst), 50 mL of deionized water, and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure spiro[1,3-dioxolane-2,3'-indol]-2'-one.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis protocol.
Product Characterization
The identity and purity of the synthesized spiro[1,3-dioxolane-2,3'-indol]-2'-one should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₀H₉NO₃[7][8] |
| Molecular Weight | 191.18 g/mol [7][8][9] |
| Appearance | Off-white to pale yellow crystalline solid |
| CAS Number | 6714-68-7[7][8] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.0-8.2 (br s, 1H, NH), 7.2-7.5 (m, 2H, Ar-H), 6.9-7.1 (m, 2H, Ar-H), 4.3-4.5 (m, 4H, -OCH₂CH₂O-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 177.5 (C=O), 141.0, 130.0, 125.0, 123.0, 122.0, 110.0 (Ar-C), 95.0 (spiro C), 66.0 (-OCH₂CH₂O-) |
| IR (KBr, cm⁻¹) | ν: 3200-3300 (N-H stretch), 1720-1730 (Amide C=O stretch), 1620 (C=C stretch), 1100 (C-O stretch) |
| Mass Spec (ESI+) | m/z: 192.06 [M+H]⁺, 214.04 [M+Na]⁺ |
Authoritative Insights and Troubleshooting
-
The Critical Role of Water Removal: The ketalization is a reversible equilibrium reaction. The use of a Dean-Stark apparatus is non-negotiable for achieving high yields. It physically sequesters the water byproduct, preventing the reverse reaction and driving the equilibrium towards the product, in accordance with Le Châtelier's principle. Toluene is the solvent of choice as it forms a low-boiling azeotrope with water, facilitating this removal.
-
Catalyst Choice and Loading: p-Toluenesulfonic acid is an ideal catalyst because it is a strong, non-volatile acid that is highly soluble in organic solvents like toluene.[10][11] A catalytic amount (typically 5 mol%) is sufficient; using excess catalyst does not significantly improve reaction rates and complicates the neutralization step during work-up. For greener chemistry applications, solid acid catalysts like heteropolyacids have also been shown to be effective.[12]
-
Troubleshooting - Incomplete Reaction: If TLC analysis indicates the presence of significant starting material after the prescribed time, ensure the Dean-Stark trap is functioning correctly and that no water is returning to the reaction flask. A small additional portion of the catalyst can be added if necessary.
-
Troubleshooting - Product Purity: The primary impurity is often unreacted isatin. A thorough wash with saturated sodium bicarbonate solution is crucial to remove the acid catalyst, which can promote decomposition upon storage. If recrystallization fails to yield a pure product, silica gel chromatography provides a reliable alternative for purification.
Safety Precautions
-
Solvent Hazard: Toluene is flammable and an irritant. All operations should be conducted inside a certified chemical fume hood.
-
Acid Hazard: p-Toluenesulfonic acid is corrosive and can cause severe skin and eye irritation. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
General Precautions: Standard laboratory safety procedures should be followed at all times. Avoid inhalation of vapors and direct contact with chemicals.
References
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ACS Omega (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. Available at: [Link]
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Molecules (2018). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Available at: [Link]
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Molecules (2020). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Available at: [Link]
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MDPI (2020). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Available at: [Link]
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ResearchGate (2021). Synthesis procedure of spirooxindole derivatives. Available at: [Link]
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Tetrahedron Letters (2011). Enantioselective Pictet-Spengler Reactions of Isatins for the Synthesis of Spiroindolones. Available at: [Link]
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ResearchGate. Synthesis of spiroheterocyclic compounds by using isatin | Request PDF. Available at: [Link]
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Molecules (2024). Base-Catalyzed Reaction of Isatins and (3-Hydroxyprop-1-yn-1-yl)phosphonates as a Tool for the Synthesis of Spiro-1,3-dioxolane Oxindoles with Anticancer and Anti-Platelet Properties. Available at: [Link]
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PubMed (2010). Spiro-[1,3-dioxolane-2,3'-indolin]-2'-one. Available at: [Link]
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RSC Advances (2021). Transition metal-catalyzed synthesis of spirooxindoles. Available at: [Link]
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ResearchGate (2022). Propagative isatin in organic synthesis of spirooxindoles through catalysis. Available at: [Link]
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ResearchGate. Ecofriendly ketalization of isatin using heteropolycompounds as catalysts | Request PDF. Available at: [Link]
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PubChem. spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one. Available at: [Link]
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PubMed (2024). Base-Catalyzed Reaction of Isatins and (3-Hydroxyprop-1-yn-1-yl)phosphonates as a Tool for the Synthesis of Spiro-1,3-dioxolane Oxindoles with Anticancer and Anti-Platelet Properties. Available at: [Link]
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Acta Crystallographica Section E (2010). Spiro[1,3-dioxolane-2,3′-indolin]-2′-one. Available at: [Link]
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PubChem. Spiro(1,3-dioxolane-2,3'-(3H)indol)-2'(1'H)-one. Available at: [Link]
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YouTube (2015). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. Available at: [Link]
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Application Notes and Protocols: Brominated Spirooxindoles in Targeted Anticancer Therapy
Introduction: The Emergence of Brominated Spirooxindoles in Oncology
The spirooxindole scaffold has been identified as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Within this class, halogenated derivatives, particularly brominated spirooxindoles, have garnered significant attention for their potent and selective anticancer activities.[1][4] The introduction of a bromine atom can enhance the binding affinity of these molecules to their targets, leading to improved therapeutic potential.[1][4] These compounds often function as multi-targeted agents, influencing key oncogenic signaling pathways, with a primary focus on the disruption of the p53-MDM2 protein-protein interaction.[1][2][4] This guide provides an in-depth overview of the role of brominated spirooxindoles in targeted anticancer therapy, complete with detailed protocols for their evaluation.
Mechanism of Action: Restoring the Guardian of the Genome
A significant number of human cancers retain wild-type p53, a tumor suppressor protein often referred to as the "guardian of the genome."[5][6] However, in many of these cases, p53 is rendered inactive through its interaction with the murine double minute 2 (MDM2) protein, an E3 ubiquitin ligase that promotes p53 degradation.[5][6] The targeted inhibition of the p53-MDM2 interaction is a promising therapeutic strategy to reactivate p53, thereby inducing cell cycle arrest, apoptosis, and senescence in cancer cells.[5][7][8]
Brominated spirooxindoles have emerged as potent inhibitors of this interaction.[1][9] By occupying the hydrophobic pocket on MDM2 where p53 would normally bind, these small molecules prevent the degradation of p53, leading to its accumulation and the activation of its downstream targets.[10]
Signaling Pathway of Brominated Spirooxindole-Mediated p53 Activation
Caption: p53-MDM2 signaling and its modulation by brominated spirooxindoles.
Quantitative Analysis of Anticancer Activity
The efficacy of brominated spirooxindoles is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the reported IC50 values for representative brominated spirooxindole derivatives against various cancer cell lines.
| Compound ID/Reference | Cancer Cell Line | p53 Status | IC50 (µM) |
| Compound with R=Br, R'=2-ClC6H4 [9] | A549 (Lung Carcinoma) | Wild-Type | 7.2 ± 1.85 |
| Compound with R=Br, R'=2-ClC6H4 [9] | HEK293T (Embryonic Kidney) | Wild-Type | 7.63 ± 0.75 |
| 5-bromo-isatin derivative (5g) [11] | MCF-7 (Breast Adenocarcinoma) | Wild-Type | 2.8 |
| 5-bromo-isatin derivative (5l) [11] | MCF-7 (Breast Adenocarcinoma) | Wild-Type | 3.4 |
| 5-bromo-isatin derivative (5o) [11] | MDA-MB-231 (Breast Adenocarcinoma) | Mutant | 4.32 |
| Di-spirooxindole (25e) [1] | HeLa (Cervical Cancer) | Wild-Type | 7.2 ± 0.5 |
| Di-spirooxindole (25d) [1] | MDA-MB-231 (Breast Adenocarcinoma) | Mutant | 7.63 ± 0.08 |
| Spirooxindole (43d) [1] | Not Specified | Not Specified | 3.80 ± 0.21 |
Experimental Protocols
The following protocols provide a framework for the synthesis and in vitro evaluation of brominated spirooxindoles.
Protocol 1: Synthesis of a Brominated Spirooxindole Derivative
This protocol is a generalized procedure based on the efficient 1,3-dipolar cycloaddition reaction, a common method for synthesizing spirooxindoles.[3][12]
Caption: General workflow for the synthesis of brominated spirooxindoles.
Materials:
-
6-bromoisatin
-
A secondary amino acid (e.g., L-proline or sarcosine)
-
A dipolarophile (e.g., an activated alkene)
-
Anhydrous solvent (e.g., methanol or ethanol)
-
Silica gel for column chromatography
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
Procedure:
-
To a solution of 6-bromoisatin (1 equivalent) and the secondary amino acid (1.2 equivalents) in the chosen solvent, add the dipolarophile (1 equivalent).
-
Reflux the reaction mixture for the time determined by TLC monitoring.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterize the structure and purity of the synthesized brominated spirooxindole using spectroscopic techniques.
Protocol 2: Evaluation of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Brominated spirooxindole stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the brominated spirooxindole in complete culture medium.
-
Remove the medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using appropriate software.
Protocol 3: Western Blot Analysis of p53 Pathway Activation
Western blotting is used to detect the levels of specific proteins in a sample, providing insights into the activation of signaling pathways.[14][15] This protocol details the detection of key proteins involved in the p53 pathway following treatment with a brominated spirooxindole.
Caption: Workflow for Western blot analysis of p53 pathway proteins.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for p53, MDM2, p21, cleaved caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in ice-cold lysis buffer. Determine the protein concentration of each lysate.[15]
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-polyacrylamide gel.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression. An increase in p53, p21, and cleaved caspase-3 levels would be indicative of p53 pathway activation and apoptosis induction.[16]
Conclusion and Future Directions
Brominated spirooxindoles represent a promising class of targeted anticancer agents, primarily through their ability to reactivate the p53 tumor suppressor pathway by inhibiting the p53-MDM2 interaction. The protocols outlined in this guide provide a robust framework for the synthesis and in vitro evaluation of these compounds. Further research should focus on optimizing the structure of these molecules to enhance their potency, selectivity, and pharmacokinetic properties. Additionally, in vivo studies are crucial to validate their therapeutic efficacy and safety profiles, with the ultimate goal of translating these promising compounds into clinical candidates for the treatment of a wide range of cancers.
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Application Notes and Protocols for Antimicrobial Studies of Spirooxindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rising Prominence of Spirooxindole Derivatives in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action.[1] In this landscape, spirooxindole derivatives have emerged as a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[2][3] This versatile class of compounds, characterized by a spirocyclic junction at the C3 position of an oxindole core, is found in various natural products and has inspired the synthesis of numerous analogues.[4][5] The unique three-dimensional architecture of spirooxindoles allows for precise spatial orientation of functional groups, facilitating interactions with diverse biological targets and offering a promising avenue for the development of next-generation antimicrobial drugs.[2]
This comprehensive guide provides detailed application notes and standardized protocols for the evaluation of spirooxindole derivatives in antimicrobial studies. It is designed to equip researchers with the necessary tools to assess the efficacy and safety of these compounds, from initial screening to preclinical evaluation.
Part 1: Foundational Antimicrobial Susceptibility Testing
The initial assessment of any novel antimicrobial agent involves determining its potency against a panel of clinically relevant microorganisms. The following protocols for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental to this process.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7] This technique is highly reproducible and amenable to high-throughput screening.
Causality Behind Experimental Choices:
-
Choice of Medium: Mueller-Hinton Broth (MHB) is the recommended medium for routine susceptibility testing of non-fastidious bacteria as it supports the growth of most pathogens and has minimal interference with the activity of most antimicrobial agents.[8]
-
Inoculum Standardization: The bacterial inoculum is standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL to ensure reproducibility and comparability of results across different experiments and laboratories.[9]
-
Serial Dilutions: A two-fold serial dilution of the spirooxindole derivative allows for the precise determination of the MIC value.[10]
Experimental Protocol: Broth Microdilution for MIC Determination [10][11]
-
Preparation of Spirooxindole Derivative Stock Solution:
-
Dissolve the spirooxindole derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solution in sterile Mueller-Hinton Broth (MHB) to twice the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Microtiter Plate Setup:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the diluted spirooxindole derivative solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration. Discard the final 100 µL from the last dilution column.
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired starting concentration of the compound and bacteria.
-
Include a positive control (wells with bacteria and MHB, but no compound) and a negative control (wells with MHB only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the spirooxindole derivative at which there is no visible growth (turbidity) of the microorganism.[7]
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12] This assay distinguishes bactericidal (killing) agents from bacteriostatic (inhibiting growth) agents.
Causality Behind Experimental Choices:
-
Subculturing from Non-turbid Wells: By plating the contents of the wells that show no visible growth in the MIC assay, we can determine if the bacteria were killed or merely inhibited.
-
Enumeration of Colonies: Counting the number of colonies on the agar plates allows for the calculation of the percentage of surviving bacteria.
Experimental Protocol: MBC Determination [8][12][13]
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth, and from the positive control well, take a 10 µL aliquot.
-
-
Plating:
-
Spot-plate the 10 µL aliquots onto a sterile Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of the spirooxindole derivative that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[12]
-
Data Presentation: Summarizing Antimicrobial Potency
For clear comparison of the antimicrobial efficacy of different spirooxindole derivatives, the MIC and MBC values should be presented in a structured table.
| Spirooxindole Derivative | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Compound A | Staphylococcus aureus ATCC 29213 | 8 | 16 | Bactericidal (≤4) |
| Compound A | Escherichia coli ATCC 25922 | 16 | >64 | Bacteriostatic (>4) |
| Compound B | Staphylococcus aureus ATCC 29213 | 4 | 8 | Bactericidal (≤4) |
| Compound B | Escherichia coli ATCC 25922 | 8 | 16 | Bactericidal (≤4) |
| Ciprofloxacin (Control) | Staphylococcus aureus ATCC 29213 | 0.5 | 1 | Bactericidal (≤4) |
| Ciprofloxacin (Control) | Escherichia coli ATCC 25922 | 0.25 | 0.5 | Bactericidal (≤4) |
Part 2: Elucidating the Mechanism of Action
Understanding how a novel antimicrobial agent works is crucial for its development. While the exact mechanisms of many spirooxindole derivatives are still under investigation, several potential targets have been identified.
Potential Mechanisms of Antimicrobial Action:
-
Inhibition of DNA Gyrase and Topoisomerases: Some spirooxindole derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IB, essential enzymes involved in DNA replication, transcription, and repair.[14][15][16] This inhibition leads to a disruption of DNA topology and ultimately cell death.
-
Protein Inhibition: The spirooxindole scaffold can act as a versatile framework for designing inhibitors of various bacterial proteins.[17]
-
Disruption of Cell Membrane Integrity: While less commonly reported, some derivatives may exert their antimicrobial effect by disrupting the bacterial cell membrane, leading to leakage of intracellular components.
Experimental Workflow for Investigating Mechanism of Action:
Caption: Workflow for investigating the antimicrobial mechanism of action.
Part 3: Assessing Safety and Preclinical Efficacy
A critical aspect of drug development is ensuring that the compound is not only effective but also safe for the host. Cytotoxicity assays and in vivo efficacy models are essential for this evaluation.
In Vitro Cytotoxicity Assessment
3.1.1. MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[18][19]
Causality Behind Experimental Choices:
-
Mitochondrial Reductase Activity: This assay relies on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay [18][20]
-
Cell Seeding:
-
Seed a mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the spirooxindole derivative in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Incubate for 24-48 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
3.1.2. Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells into the culture medium.[21][22]
Causality Behind Experimental Choices:
-
Cytosolic Enzyme Release: LDH is a stable cytosolic enzyme that is released upon cell lysis. Its activity in the culture supernatant is a direct measure of cell membrane damage.
Experimental Protocol: LDH Assay [21][23]
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Supernatant Collection:
-
After the incubation period with the compound, centrifuge the plate and carefully collect the supernatant.
-
-
LDH Reaction:
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing lactate, NAD+, and diaphorase) to each well.
-
-
Absorbance Measurement:
-
Incubate at room temperature for 30 minutes in the dark.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).
-
Data Presentation: Cytotoxicity Profile
| Spirooxindole Derivative | Cell Line | IC50 (µM) - MTT Assay | LC50 (µM) - LDH Assay |
| Compound A | HeLa | 50 | 75 |
| Compound B | HeLa | >100 | >100 |
| Doxorubicin (Control) | HeLa | 1.2 | 5.8 |
In Vivo Efficacy Models
Animal models are crucial for evaluating the therapeutic potential of a new antimicrobial agent in a living system.[24][25][26]
Causality Behind Experimental Choices:
-
Mimicking Human Infection: The choice of animal model and infection route should mimic the human disease as closely as possible to provide clinically relevant data.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: In vivo studies allow for the assessment of the drug's absorption, distribution, metabolism, and excretion, which are critical for determining appropriate dosing regimens.
General Protocol for a Murine Systemic Infection Model:
-
Infection:
-
Mice are infected intraperitoneally or intravenously with a lethal dose of the target pathogen.
-
-
Treatment:
-
At a specified time post-infection, mice are treated with the spirooxindole derivative via a relevant route of administration (e.g., oral, intravenous).
-
A control group receives a vehicle.
-
-
Monitoring:
-
Mice are monitored for survival over a period of several days.
-
-
Endpoint Analysis:
-
The primary endpoint is typically survival.
-
Secondary endpoints can include bacterial load in various organs (e.g., spleen, liver).
-
Experimental Workflow for Preclinical Evaluation:
Caption: Workflow for the preclinical evaluation of spirooxindole derivatives.
Conclusion
Spirooxindole derivatives represent a highly promising class of molecules in the fight against antimicrobial resistance. The protocols and application notes provided in this guide offer a robust framework for the systematic evaluation of their antimicrobial properties. By combining in vitro susceptibility testing, mechanism of action studies, cytotoxicity assessment, and in vivo efficacy models, researchers can effectively identify and advance lead candidates toward clinical development. The continued exploration of this versatile scaffold holds significant potential for the discovery of novel and effective antimicrobial agents.
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UK Health Security Agency. [Link]
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Broth Microdilution. (n.d.). MI - Microbiology. [Link]
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Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.). National Center for Biotechnology Information. [Link]
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Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society. [Link]
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LDH Assay Protocol for Cell Viability. (n.d.). Scribd. [Link]
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Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. (n.d.). MDPI. [Link]
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Spirooxindole derivatives as antibacterial agents. (n.d.). ResearchGate. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. [Link]
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Design Synthesis and Antimicrobial Activity Studies of Some Novel Derivatives of Spirooxiindole. (2023). International Journal of Novel Research and Development. [Link]
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Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (n.d.). PubMed. [Link]
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Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]
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Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
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Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (n.d.). ResearchGate. [Link]
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[3+2] Cycloaddition mediated synthesis of spirooxindole pyrrolidine/piperidine fused chromene aldehyde derivatives: DFT studies, antibacterial evaluation and molecular docking investigation as DNA gyrase inhibitors. (n.d.). Royal Society of Chemistry. [Link]
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Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). (2020). Microbe Notes. [Link]
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Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). (n.d.). Bio-protocol. [Link]
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The Development of Biologically Important Spirooxindoles as New Antimicrobial Agents. (2018). PubMed. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
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Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. (n.d.). National Center for Biotechnology Information. [Link]
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An overview of spirooxindole as a promising scaffold for novel drug discovery. (n.d.). Taylor & Francis Online. [Link]
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Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. (n.d.). PubMed. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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A Novel Spirooxindole Derivative Inhibits the Growth of Leishmania donovani Parasites both In Vitro and In Vivo by Targeting Type IB Topoisomerase. (n.d.). National Center for Biotechnology Information. [Link]
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Antibacterial spirooxindole alkaloids from Penicillium brefeldianum inhibit dimorphism of pathogenic smut fungi. (n.d.). Frontiers. [Link]
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one-pot three-component reaction for spirooxindole synthesis
Application Notes & Protocols
Topic: High-Efficiency One-Pot, Three-Component Reaction for Spirooxindole Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Spirooxindole Scaffold
The spirooxindole core is a unique three-dimensional heterocyclic motif that has garnered immense interest in medicinal chemistry and drug discovery.[1][2] This scaffold is a prominent feature in numerous natural alkaloids and synthetic compounds, exhibiting a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The construction of the characteristic spirocyclic center at the C3 position of the oxindole ring presents a significant synthetic challenge, making the development of efficient and versatile synthetic methodologies a key research focus.[5] Among the various synthetic strategies, one-pot multicomponent reactions (MCRs) have emerged as a powerful and elegant approach for the rapid assembly of complex spirooxindole libraries from simple, readily available starting materials.[6][7]
Core Principle: The Power of Three-Component Reactions
Multicomponent reactions, wherein three or more reactants are combined in a single synthetic operation to form a final product incorporating substantial portions of all starting materials, are highly valued for their convergence, atom economy, and operational simplicity.[6][7] This approach avoids the need for isolating intermediates, thereby reducing solvent waste, purification steps, and overall reaction time.
The three-component synthesis of spirooxindoles typically involves the condensation of:
-
An Isatin Derivative: Serves as the foundational oxindole core.
-
An Active Methylene Compound: Such as malononitrile or ethyl cyanoacetate, which provides a nucleophilic carbon.
-
A Third Component: Often a 1,3-dicarbonyl compound or another Michael acceptor, which participates in a crucial Michael addition and subsequent cyclization.
This strategy allows for the creation of significant molecular complexity and diversity in a single, efficient step.[8][9]
Experimental Workflow Overview
The following diagram outlines the general workflow for the one-pot synthesis and characterization of a spirooxindole derivative.
Caption: General experimental workflow for spirooxindole synthesis.
Detailed Protocol: Synthesis of a Spiro[4H-pyran-3,3'-oxindole] Derivative
This protocol details a representative one-pot, three-component synthesis of a spiro[4H-pyran-3,3'-oxindole] derivative using an isatin, malononitrile, and dimedone (5,5-dimethyl-1,3-cyclohexanedione), a method adapted from established procedures.[6]
Materials & Reagents
-
Isatin (or substituted isatin), (1.0 mmol, 1.0 equiv)
-
Malononitrile (1.0 mmol, 1.0 equiv)
-
Dimedone (1.0 mmol, 1.0 equiv)
-
Piperidine (0.1 mmol, 10 mol%) or another suitable base catalyst[9]
-
Ethanol (10 mL)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Thin-Layer Chromatography (TLC) apparatus
-
Buchner funnel and filtration apparatus
Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add isatin (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol).
-
Solvent and Catalyst Addition: Add 10 mL of ethanol to the flask, followed by the addition of piperidine (0.1 mmol) as the catalyst.
-
Reaction Execution: Attach a reflux condenser to the flask and place it in a pre-heated oil bath. Heat the reaction mixture to reflux (approximately 78-80°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting materials.
-
Product Isolation (Work-up): Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. A solid precipitate should form. If precipitation is slow, the mixture can be cooled further in an ice bath.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol or a cold ethanol/water mixture to remove any residual catalyst and unreacted starting materials.
-
Purification: The crude product is often of high purity. However, for analytical purposes, it can be further purified by recrystallization from a suitable solvent such as ethanol or a DMF/water mixture.[8]
Expected Results & Characterization
-
Appearance: White to pale yellow solid.
-
Yield: Typically >85-95%.
-
Characterization:
-
¹H NMR: Expect characteristic peaks for the oxindole NH (if unsubstituted), aromatic protons, dimedone methyl groups (singlets), and the pyran ring protons.
-
¹³C NMR: Confirm the presence of the spiro-quaternary carbon, carbonyl carbons, and other distinct signals corresponding to the fused heterocyclic structure.
-
HRMS: Obtain an exact mass measurement to confirm the elemental composition of the synthesized molecule.
-
Plausible Reaction Mechanism
The formation of the spiro[pyran-oxindole] scaffold proceeds through a well-established domino reaction sequence. The causality behind this highly efficient transformation can be broken down into three key steps, catalyzed by a base (e.g., piperidine).
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the C3-carbonyl of isatin and the active methylene group of malononitrile. This forms a highly electrophilic isatin-derived ylidene intermediate.
-
Michael Addition: The enolate of the 1,3-dicarbonyl compound (dimedone), also generated in the basic medium, then acts as a nucleophile and attacks the electron-deficient double bond of the ylidene intermediate in a classic Michael addition. This step constructs the key C-C bond and sets up the spirocyclic core.
-
Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes a rapid intramolecular cyclization, where an enol or hydroxyl group attacks one of the nitrile groups. This is followed by tautomerization to yield the stable, final spiro[indoline-pyran] heterocyclic system.[8][9]
Caption: Plausible mechanism for the three-component reaction.
Scope and Versatility: A Comparative Overview
The true power of this methodology lies in its broad substrate scope, allowing for the generation of diverse molecular architectures. The table below summarizes several examples, highlighting the flexibility in the choice of reactants and catalysts.
| Isatin Derivative | Active Methylene | Third Component | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Isatin | Malononitrile | Dimedone | Nano Ag/kaolin | Ethanol | 0.5 | 96 | [6] |
| 5-Bromo-isatin | Malononitrile | 1,3-Cyclohexanedione | Nano Ag/kaolin | Ethanol | 0.5 | 95 | [6] |
| N-Methyl-isatin | Ethyl Cyanoacetate | 8-Hydroxyquinoline | Piperidine | Ethanol | 12 | 88 | [9] |
| Isatin | Malononitrile | 8-Hydroxyquinoline | Piperidine | Ethanol | 12 | 93 | [9] |
| Isatin | Malononitrile | Kojic Acid | DABCO | Methanol | Reflux | 90 | [10] |
| 5-Chloro-isatin | Ethyl Cyanoacetate | Kojic Acid | DABCO | Methanol | Reflux | 85 | [10] |
| N-Methyl-isatin | 1,3-Cyclohexanedione | 4-Hydroxy-6-methyl-2-pyrone | SnCl₄·5H₂O | DCE | 1.3 (MW) | 80 | [11] |
| Isatin | Cyclopentane-1,3-dione | Aniline | Acetic Acid | Acetic Acid | 0.5 | 82 | [8] |
Conclusion and Outlook
The one-pot, three-component synthesis of spirooxindoles is a robust, efficient, and highly versatile strategy for accessing privileged heterocyclic scaffolds. The operational simplicity, high yields, and ability to generate molecular complexity rapidly make it an invaluable tool for medicinal chemists and drug development professionals. Future efforts in this area will likely focus on expanding the substrate scope further, developing novel catalytic systems (including asymmetric catalysts for enantioselective synthesis), and applying these methods to the construction of targeted libraries for high-throughput screening.[5][12][13]
References
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Qu, R., et al. (2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. Expert Opinion on Drug Discovery, 15(5), 603-625. [Link]
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Cheng, D., et al. (2016). Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Strategies. ACS Catalysis, 6(8), 5331-5354. [Link]
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Qu, R., et al. (2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. PubMed. [Link]
-
Shaabani, A., et al. (2012). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 8, 1844-1849. [Link]
-
Gora, K., et al. (2010). Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. Organic Letters, 12(19), 4340-4343. [Link]
-
Shaterian, H. R., & Rigi, F. (2014). Three-component synthesis of spiro[indoline-3,4'-pyrano[3,2-b]pyran]-2,8'-diones using a one-pot reaction. Combinatorial Chemistry & High Throughput Screening, 17(2), 132-140. [Link]
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Mei, G., & Shi, F. (2020). Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations. Chemical Science, 11(1), 147-152. [Link]
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Yan, C., & Tu, S. (2016). Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines]. Chinese Chemical Letters, 27(6), 846-850. [Link]
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Gora, K., et al. (2010). Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. PMC. [Link]
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Safaei-Ghomi, J., & Eshteghal, F. (2015). One-pot three-component synthesis of spirooxindoles catalyzed by nano Ag/kaolin. Journal of the Serbian Chemical Society, 80(10), 1235-1242. [Link]
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Al-Awsh, Z. A., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules, 28(20), 7013. [Link]
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Aouad, M. R., et al. (2025). Medicinal applications of spirooxindole and its derivatives. ResearchGate. [Link]
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da Silva, A. C., et al. (2019). A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines. Organic & Biomolecular Chemistry, 17(30), 7176-7183. [Link]
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Mei, G., & Shi, F. (2018). Catalytic Asymmetric Synthesis of Spirooxindoles: Recent Developments. Request PDF. [Link]
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Application Notes and Protocols: Leveraging 5'-Bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in Asymmetric Synthesis for Drug Discovery
Introduction: The Strategic Advantage of the Spirooxindole Scaffold
The spirooxindole framework is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1][2] These privileged scaffolds exhibit a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[3] The construction of chiral spiro-cyclic frameworks, particularly those containing the oxindole moiety, remains a significant challenge in organic synthesis, demanding high levels of stereocontrol.[1] Asymmetric catalysis has emerged as a powerful tool to access these complex, three-dimensional structures with high enantiopurity.[4]
This guide focuses on a particularly valuable building block: 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one . The strategic placement of the bromine atom on the indole ring provides a versatile handle for late-stage functionalization via cross-coupling reactions, allowing for the rapid generation of diverse compound libraries. The dioxolane group serves as a stable ketal protecting the C3-carbonyl of the isatin precursor, enabling a range of synthetic transformations that would otherwise be challenging. Herein, we provide in-depth technical guidance and field-proven protocols for the application of this key intermediate in asymmetric synthesis, tailored for researchers and professionals in drug development.
Part 1: Synthesis of the Key Precursor: this compound
A reliable and scalable synthesis of the title compound is the essential first step for its application in asymmetric synthesis. The following protocol is adapted from established procedures.[5][6]
Reaction Scheme:
Figure 1: Synthesis of the title compound.
Detailed Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-bromoindoline-2,3-dione (1.0 mol, 226 g), ethylene glycol (3.0 mol, 186 g), p-toluenesulfonic acid (p-TSA) (0.16 mol, 30 g), and toluene (1500 mL).[5]
-
Reaction Execution: Heat the mixture to reflux and continue heating overnight, monitoring the removal of water in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]
-
Work-up: After cooling to room temperature, add ethyl acetate (1500 mL) and water (1000 mL) to the reaction mixture to quench the reaction and remove excess ethylene glycol. Separate the organic layer and extract the aqueous layer twice with ethyl acetate (500 mL each).[5]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting yellowish solid can be further purified by washing with diethyl ether to yield this compound as a pale yellow solid.[5]
Characterization Data:
| Parameter | Value | Reference |
| Melting Point | 188–190 °C | [6] |
| ¹H NMR (400 MHz, CDCl₃) | δ = 9.28 (br, 1H), 7.38 (d, J = 8.0 Hz, 1H), 7.24 (s, 1H), 6.70 (d, J = 8.0 Hz, 1H), 4.40–4.55 (m, 2H), 4.24–4.40 (m, 2H) ppm. | [6] |
| ¹³C NMR (100 MHz, CDCl₃) | δ = 175.4, 141.2, 134.5, 128.4, 126.6, 115.7, 112.4, 102.1, 66.1 ppm. | [6] |
Part 2: Asymmetric Applications in Spirooxindole Synthesis
The protected C3-position and the N-H proton of this compound are key to its application in asymmetric synthesis. The N-H can be deprotonated to form a nucleophile or substituted to introduce a directing group. The following sections detail potential asymmetric transformations.
Application 1: Asymmetric N-Alkylation
A fundamental step towards more complex chiral spirooxindoles is the enantioselective alkylation of the indole nitrogen. While direct catalytic asymmetric N-alkylation of the title compound is not extensively reported, the principle can be applied using chiral phase-transfer catalysis.
Conceptual Workflow:
Figure 2: Conceptual workflow for asymmetric N-alkylation.
Proposed Protocol:
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., toluene or dichloromethane), add a solid base such as cesium carbonate (Cs₂CO₃) (1.5 mmol).
-
Catalyst and Reagent Addition: Add a chiral phase-transfer catalyst (e.g., a cinchonidinium salt derivative, 0.1 mmol) followed by the desired electrophile (e.g., benzyl bromide, 1.2 mmol).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature or elevated temperature, monitoring the progress by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture, wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched N-alkylated product.
Causality Behind Experimental Choices:
-
Chiral Phase-Transfer Catalyst: This is the key to inducing enantioselectivity. The chiral cation forms a tight ion pair with the deprotonated indole nitrogen, and this chiral environment dictates the face of electrophilic attack.
-
Solid-Liquid Biphasic System: Using a solid base like Cs₂CO₃ creates a biphasic system where the deprotonation occurs at the solid-liquid interface, a classic condition for phase-transfer catalysis.
Application 2: Gateway to Chiral 3-Substituted-3-Hydroxyoxindoles via Asymmetric Aldol Addition
While the dioxolane protects the C3-carbonyl, its removal regenerates the isatin functionality, which can then undergo asymmetric reactions. A more direct approach involves the asymmetric functionalization of the N-unprotected or N-protected parent isatin, followed by protection. However, for the purpose of demonstrating the utility of the title compound, we present a deprotection-reaction sequence.
Workflow for Asymmetric Aldol Addition:
Figure 3: Deprotection followed by asymmetric aldol addition.
Protocol for Deprotection and Asymmetric Aldol Addition:
-
Deprotection: Dissolve this compound in a mixture of dichloromethane (CH₂Cl₂) and water. Add trifluoroacetic acid (TFA) and stir at room temperature until deprotection is complete (monitored by TLC). Neutralize the reaction, extract with an organic solvent, dry, and concentrate to obtain 5-bromoindoline-2,3-dione.
-
Asymmetric Aldol Reaction: To a solution of the obtained 5-bromoindoline-2,3-dione (1.0 mmol) in a suitable solvent (e.g., acetone, which also serves as the reagent), add a chiral organocatalyst such as L-proline (0.2 mmol). Stir the reaction at room temperature until completion.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the chiral 3-substituted-3-hydroxyoxindole.
Trustworthiness of the Protocol: This two-step approach relies on well-established and reliable reactions: acid-catalyzed ketal deprotection and the proline-catalyzed asymmetric aldol reaction of isatins.
Part 3: The Bromo Group as a Linchpin for Diversification
The true synthetic power of this compound lies in the utility of the 5'-bromo substituent. This group serves as a versatile handle for introducing a wide range of substituents through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5]
Application Example: Suzuki-Miyaura Coupling
Reaction Scheme:
Figure 4: Suzuki-Miyaura coupling for diversification.
Detailed Protocol (Adapted from[5]):
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 mmol), and a base like potassium carbonate (K₂CO₃) (2.0 mmol).
-
Solvent and Degassing: Add a mixture of solvents, for example, dioxane and water (4:1). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
This late-stage functionalization is highly valuable in drug discovery, allowing for the synthesis of a library of analogs from a common intermediate, which can then be screened for biological activity.
Conclusion
This compound is a highly versatile and strategic building block for the asymmetric synthesis of complex spirooxindoles. Its synthesis is straightforward, and the presence of the bromo-substituent opens up a vast chemical space for diversification through modern cross-coupling methodologies. The protocols and insights provided in this guide are intended to empower researchers in their efforts to synthesize novel, chiral spirooxindole-based compounds for the development of next-generation therapeutics.
References
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Cai, Y., et al. (2017). Catalytic asymmetric synthesis of spirooxindoles: recent developments. Chemical Communications, 53(75), 10396-10411. Available at: [Link]
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Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 10(29), 5165-5181. Available at: [Link]
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Mei, G.-J., et al. (2015). Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Strategies. ACS Catalysis, 5(5), 2723-2739. Available at: [Link]
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Ming, Y.-C., et al. (2024). Diversity-Oriented Synthesis of Spirooxindoles via Asymmetric Organocatalytic Regiodivergent Cascade Reactions. Organic Letters, 26(50), 10853–10858. Available at: [Link]
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Gomes, C., et al. (2023). Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. Chemistry, 5(4), 2826-2838. Available at: [Link]
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Hajra, S., et al. (2016). Synthesis of Chiral Spiro-Aziridine Oxindoles via Aza-Corey-Chaykovsky Reaction of Isatin Derived N-tert-Butanesulfinyl Ketimines. Organic Letters, 18(3), 532-535. Available at: [Link]
- Al-Abed, Y., et al. (2014). Substituted 5-(3,5-dimethylisoxazol-4-yl)indoline-2-ones. US Patent 9,393,232 B2.
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Banu, H., & Singh, P. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(18), 10839-10866. Available at: [Link]
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Shiri, M., et al. (2012). Magnetite nanoparticles catalyzed preparation of isatin ketals under solvent free conditions promoted by ultrasound irradiation. Arabian Journal of Chemistry, 10, S2763-S2769. Available at: [Link]
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Ramachary, D. B., et al. (2012). Asymmetric Synthesis of Drug-like Spiro[chroman-3,3'-indolin]-2'-ones through Aminal-catalysis. Organic & Biomolecular Chemistry, 10(42), 8463-8467. Available at: [Link]
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Bune, A. B., et al. (2017). (Disubstituted Oxindole)-Benzylamine Derivatives. European Journal of Organic Chemistry, 2017(43), 6439-6447. Available at: [Link]
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Moradi, R., et al. (2017). Recent applications of isatin in the synthesis of organic compounds. Arkivoc, 2017(1), 148-201. Available at: [Link]
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Li, X. (2021). Enantioselective synthesis of indoles through catalytic indolization. Chem, 7(8), 2038-2065. Available at: [Link]
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Li, Z., et al. (2013). The BET bromodomain inhibitor JQ1 activates HIV latency through antagonizing Brd4 inhibition of Tat-transactivation. Nucleic Acids Research, 41(1), 277-287. Available at: [Link]
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Chen, Y., et al. (2018). Asymmetric synthesis of spirofuro[2,3-b]azepine-5,3′-indoline derivatives via cycloisomerization/[4 + 3] annulation process under Au/N-heterocyclic carbene relay catalysis. Organic Chemistry Frontiers, 5(13), 2063-2067. Available at: [Link]
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Gholap, A. R., et al. (2013). Magnetite nanoparticles catalyzed preparation of isatin ketals under solvent free conditions promoted by ultrasound irradiation. Arabian Journal of Chemistry, 10, S2763-S2769. Available at: [Link]
-
Ramachary, D. B., Prasad, M. S., Laxmi, S. V., & Madhavachary, R. (2012). Asymmetric Synthesis of Drug-like Spiro[chroman-3,3'-indolin]-2'-ones through Aminal-catalysis. Organic & Biomolecular Chemistry, 10(42), 8463-8467. Available at: [Link]
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Bune, A. B., et al. (2017). (Disubstituted Oxindole)-Benzylamine Derivatives. European Journal of Organic Chemistry, 2017(43), 6439-6447. Available at: [Link]
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-
Ming, Y.-C., et al. (2024). Diversity-Oriented Synthesis of Spirooxindoles via Asymmetric Organocatalytic Regiodivergent Cascade Reactions. Organic Letters, 26(50), 10853–10858. Available at: [Link]
-
Gomes, C., et al. (2023). Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. Chemistry, 5(4), 2826-2838. Available at: [Link]
-
Hajra, S., et al. (2016). Synthesis of Chiral Spiro-Aziridine Oxindoles via Aza-Corey-Chaykovsky Reaction of Isatin Derived N-tert-Butanesulfinyl Ketimines. Organic Letters, 18(3), 532-535. Available at: [Link]
-
Li, X. (2021). Enantioselective synthesis of indoles through catalytic indolization. Chem, 7(8), 2038-2065. Available at: [Link]
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Banu, H., & Singh, P. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(18), 10839-10866. Available at: [Link]
-
Chen, Y., et al. (2018). Asymmetric synthesis of spirofuro[2,3-b]azepine-5,3′-indoline derivatives via cycloisomerization/[4 + 3] annulation process under Au/N-heterocyclic carbene relay catalysis. Organic Chemistry Frontiers, 5(13), 2063-2067. Available at: [Link]
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Application Note & Protocol: Scalable Synthesis of 5'-Bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Introduction: The Strategic Importance of Spirooxindoles
The spirooxindole framework is a privileged heterocyclic motif integral to numerous natural products and pharmacologically active molecules.[1][2] These structures are renowned for a wide spectrum of biological activities, including anti-cancer, anti-viral, and anti-microbial properties.[1] The specific compound, 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, serves as a critical synthetic intermediate. The bromo-substituent at the 5'-position provides a versatile handle for further functionalization via cross-coupling reactions, while the 1,3-dioxolane group acts as a robust protecting group for the highly reactive C3-ketone of the parent isatin.[3]
This document provides a comprehensive, field-tested protocol for the synthesis of this key intermediate, with a specific focus on addressing the challenges associated with scaling the reaction from the milligram level to a multi-gram scale suitable for drug development campaigns.
Reaction Principle and Mechanistic Insight
The synthesis is achieved through a classical acid-catalyzed ketalization reaction. The core transformation involves the reaction of 5-bromoisatin with ethylene glycol in the presence of an acid catalyst.
Mechanism: The reaction proceeds via the following key steps[4]:
-
Protonation of the Carbonyl: The acid catalyst protonates the C3-carbonyl oxygen of 5-bromoisatin, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A hydroxyl group from ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate.
-
Proton Transfer & Elimination: A subsequent proton transfer to one of the hydroxyl groups of the hemiacetal forms a good leaving group (water). Elimination of water generates a resonance-stabilized oxocarbenium ion.
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the oxocarbenium ion in an intramolecular fashion.
-
Deprotonation: The final step is the deprotonation of the resulting oxonium ion, which regenerates the acid catalyst and yields the final spiro-ketal product.
The equilibrium of this reversible reaction is driven towards the product by removing the water formed during the reaction, typically through azeotropic distillation with a suitable solvent like toluene using a Dean-Stark apparatus.
Materials, Reagents, and Equipment
Reagents & Consumables
| Reagent | Grade | Supplier (Example) | Notes |
| 5-Bromoisatin | ≥98% | Sigma-Aldrich | Key starting material. |
| Ethylene Glycol | Anhydrous, ≥99.8% | Acros Organics | Must be anhydrous to favor product formation. |
| p-Toluenesulfonic acid monohydrate (PTSA) | ≥98.5% | Alfa Aesar | Catalyst. Other acids can be used but may require optimization. |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent for azeotropic water removal. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | VWR | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography and recrystallization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
Equipment
-
Three-neck round-bottom flasks (sized for scale)
-
Reflux condenser
-
Dean-Stark apparatus
-
Magnetic stirrer with heating mantle and temperature controller
-
Nitrogen/Argon inlet for inert atmosphere
-
Rotary evaporator
-
Separatory funnel
-
Glass funnels and beakers
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Melting point apparatus
Experimental Protocol: From Benchtop to Scale-Up
Workflow Overview
Caption: Overall workflow for the synthesis of the target spirooxindole.
Laboratory Scale Protocol (10 mmol Scale)
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under a nitrogen atmosphere, add 5-bromoisatin (2.26 g, 10.0 mmol).
-
Reagent Addition: Add anhydrous toluene (100 mL), ethylene glycol (1.11 mL, 20.0 mmol, 2.0 equiv), and p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol, 0.1 equiv).
-
Reaction: Heat the mixture to reflux (approx. 110-115 °C oil bath temperature). Monitor the collection of water in the Dean-Stark trap. The reaction progress can be tracked by TLC (50% EtOAc/Hexanes), observing the disappearance of the orange 5-bromoisatin spot. The reaction is typically complete within 4-6 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of a saturated aqueous sodium bicarbonate solution to quench the acid catalyst.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc). Alternatively, for high-purity material, recrystallization from an ethanol/water mixture can be effective. The product is typically a white to off-white solid.[5]
-
Expected Yield: 80-90%
-
Melting Point: 188–190 °C[5]
-
Scale-Up Protocol and Key Considerations (100 g Scale)
Scaling this reaction requires careful attention to mass and heat transfer. Direct multiplication of the lab-scale protocol is inefficient and can be hazardous.
| Parameter | Lab Scale (2.26 g) | Pilot Scale (100 g) | Rationale for Change |
| Reactant | 5-Bromoisatin (1.0 equiv) | 100 g (1.0 equiv) | N/A |
| Reagent | Ethylene Glycol (2.0 equiv) | 49.2 mL (2.0 equiv) | Stoichiometry remains constant. |
| Catalyst | PTSA (0.1 equiv) | 8.4 g (0.1 equiv) | Stoichiometry remains constant. |
| Solvent | Toluene (~44 mL/g) | Toluene (~20 mL/g) | Reduced solvent volume improves reactor throughput. A more concentrated reaction may require more efficient stirring. |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures efficient mixing and heat distribution in a larger volume, preventing localized overheating. |
| Heating | Heating Mantle | Jacketed Reactor with Heated Circulator | Provides precise and uniform temperature control, crucial for managing the reflux rate and preventing side reactions. |
| Workup | Separatory Funnel | Jacketed Reactor with Bottom Outlet Valve | Allows for safe and efficient quenching and phase separation without manual transfers. |
| Purification | Flash Chromatography | Recrystallization / Trituration | Chromatography is impractical at this scale. Develop a robust crystallization or trituration procedure from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) to isolate the product. |
Modified Scale-Up Procedure:
-
Reactor Setup: Charge a 5 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, reflux condenser, and Dean-Stark trap with 5-bromoisatin (100 g, 0.44 mol).
-
Reagent Addition: Under nitrogen, add toluene (2.0 L), ethylene glycol (49.2 mL, 0.88 mol), and PTSA (8.4 g, 0.044 mol).
-
Reaction & Monitoring: Begin stirring and heat the reactor jacket to ~120 °C to achieve a steady reflux. Monitor the reaction via TLC or HPLC. The larger thermal mass may extend the reaction time to 8-12 hours.
-
Quench & Isolation: Once complete, cool the reactor to 20-25 °C. Slowly add a saturated solution of sodium bicarbonate (1 L) directly to the reactor with vigorous stirring. Stop stirring, allow the layers to separate, and drain the lower aqueous layer.
-
Crystallization: Reduce the volume of the toluene layer by ~50% via distillation. Cool the concentrated solution slowly to 0-5 °C to induce crystallization. Hold for 2-4 hours, then collect the solid product by filtration. Wash the filter cake with cold hexanes (2 x 200 mL) and dry under vacuum at 40-50 °C to a constant weight.
In-Process Controls (IPCs) and Characterization
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) with a mobile phase of 50% Ethyl Acetate/Hexanes. Visualize under UV light (254 nm).
-
Rf (5-Bromoisatin): ~0.5 (Orange/Red Spot)
-
Rf (Product): ~0.35 (UV Active Spot)
-
-
Product Identity & Purity:
Health, Safety, and Environmental (HSE) Considerations
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves.
-
Chemical Hazards:
-
5-Bromoisatin: Irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Toluene: Flammable liquid and vapor. Known reproductive toxin. Work in a well-ventilated fume hood.
-
p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
-
Waste Disposal: All organic waste should be collected in a designated, labeled container. Aqueous waste should be neutralized before disposal according to institutional guidelines.
References
-
Saranya, P. V., et al. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(12), 6987-7013. [Link]
-
Shaaban, M., et al. (2018). Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction. Beilstein Journal of Organic Chemistry, 14, 219-227. [Link]
-
Kulkarni, A. A., et al. (2019). Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. ACS Omega, 4(5), 9338-9346. [Link]
-
Organic Chemistry Portal. (n.d.). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol. YouTube. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2015). Magnetite nanoparticles catalyzed preparation of isatin ketals under solvent free conditions promoted by ultrasound irradiation. Arabian Journal of Chemistry, 11(4), 531-537. [Link]
Sources
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- 2. BJOC - Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Magnetite nanoparticles catalyzed preparation of isatin ketals under solvent free conditions promoted by ultrasound irradiation - Arabian Journal of Chemistry [arabjchem.org]
Application Note: In Silico Elucidation of Binding Modes for 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one using Molecular Docking
Abstract
This guide provides a comprehensive protocol for conducting molecular docking studies on 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, a compound belonging to the spirooxindole class of heterocyclic molecules. Spirooxindoles are recognized for their wide range of biological activities, making them a "privileged scaffold" in drug discovery.[1][2][3] This document outlines the scientific rationale for target selection, a step-by-step workflow for preparing the ligand and target proteins, performing the docking simulation using AutoDock Vina, and analyzing the subsequent results. The protocol is designed for researchers in computational biology, medicinal chemistry, and drug development, providing both the procedural steps and the theoretical justification behind them to ensure robust and reliable in silico analysis.
Introduction
The Spirooxindole Scaffold in Drug Discovery
The spirooxindole framework is a core structure in numerous natural products and synthetic molecules that exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The unique three-dimensional arrangement of the spiro center provides a rigid scaffold that can be functionalized to achieve high-affinity and selective interactions with various biological targets. This structural feature makes spirooxindoles a focal point of many drug discovery programs.[2]
Introducing this compound
The subject of this study, this compound, is a synthetic derivative of this scaffold. While its specific biological profile may be under investigation, the presence of the oxindole core and the bromo-substituent suggests potential interactions with protein kinases, proteases, or other enzymes implicated in disease pathways. Molecular docking serves as a powerful preliminary tool to generate hypotheses about its mechanism of action by predicting its binding mode and affinity to various protein targets.
Principle of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[5] It employs a scoring function to estimate the binding affinity, which is often represented as a free energy change (ΔG).[6] A more negative ΔG indicates a stronger predicted binding affinity.[6] This method is instrumental in structure-based drug design, enabling the rapid screening of virtual libraries and providing insights into the molecular interactions that stabilize the ligand-receptor complex.[5]
Rationale for Target Protein Selection: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Receptor Tyrosine Kinases (RTKs) are crucial mediators of cellular signaling pathways that control cell growth, differentiation, and metabolism.[7] Their aberrant activation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7][8][9] The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key RTK, plays a pivotal role in angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis.[9] Inhibiting VEGFR-2 is a clinically validated strategy in oncology. Given that many heterocyclic compounds, including oxindole derivatives, have shown anti-angiogenic properties by targeting tyrosine kinases, VEGFR-2 is selected as a high-priority target for this docking study.[2]
For this protocol, we will use the crystal structure of the VEGFR-2 kinase domain. A suitable entry can be obtained from the Worldwide Protein Data Bank (wwPDB), a repository for 3D structural data of biological macromolecules.[10][11][12][13]
Materials and Software
This protocol utilizes freely accessible databases and open-source software, making it widely applicable.
| Resource | Description | URL |
| PubChem | A public database of chemical molecules and their activities. Used to retrieve the ligand structure.[14][15][16][17] | [Link] |
| RCSB Protein Data Bank (PDB) | The primary repository for 3D structures of proteins and nucleic acids. Used to obtain the receptor structure.[10][18] | [Link] |
| AutoDock Tools (ADT) | A graphical user interface for preparing protein and ligand files for docking with AutoDock Vina.[19] | [Link] |
| AutoDock Vina | A widely used open-source program for molecular docking. | [Link] |
| PyMOL or UCSF Chimera | Molecular visualization systems used for analyzing docking results and creating high-quality images. | [Link] or |
Experimental Workflow
The molecular docking process follows a structured, multi-step protocol designed to ensure scientific rigor and reproducibility.
Workflow Overview
The entire process, from data retrieval to final analysis, can be visualized as a sequential workflow.
Caption: Overall workflow for the molecular docking protocol.
Step 1: Ligand Preparation
The ligand's structure must be converted into a suitable format for docking, with correct atom types and charges.
-
Obtain Ligand Structure: Navigate to the PubChem database.[17] Search for "this compound". Download the 3D conformer in SDF format.
-
Format Conversion: Use a tool like Open Babel or PyMOL to convert the SDF file to a PDB file.
-
Prepare in AutoDock Tools (ADT):
-
Open ADT.[19]
-
Go to Ligand -> Input -> Open and select your ligand's PDB file.
-
ADT will automatically add Gasteiger charges and merge non-polar hydrogens.
-
Define the rotatable bonds, which allow for ligand flexibility during docking: Ligand -> Torsion Tree -> Detect Root.
-
Save the prepared ligand in PDBQT format: Ligand -> Output -> Save as PDBQT.
-
Step 2: Target Protein Preparation
Proper protein preparation is critical for a successful docking simulation. This involves cleaning the PDB file and adding necessary parameters.[20][21]
-
Obtain Protein Structure: Go to the RCSB PDB database.[10] Search for a suitable crystal structure of the VEGFR-2 kinase domain (e.g., PDB ID: 4ASD). Download the structure in PDB format.
-
Clean the PDB File:
-
Open the PDB file in a molecular viewer like PyMOL or UCSF Chimera.
-
Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands.[20][21] This is crucial to ensure the ligand docks into the site of interest without interference.
-
If the protein has multiple chains, retain only the chain that contains the active site of interest.
-
Save this cleaned structure as a new PDB file.
-
-
Prepare in AutoDock Tools (ADT):
-
Open the cleaned protein PDB file in ADT: File -> Read Molecule.
-
Add polar hydrogens to satisfy valence: Edit -> Hydrogens -> Add.
-
Add Kollman charges, which are optimized for proteins: Edit -> Charges -> Add Kollman Charges.
-
Save the prepared protein in PDBQT format: Grid -> Macromolecule -> Choose, then save the output.
-
Step 3: Docking Protocol Validation (Self-Validation)
Before docking the new compound, it is essential to validate the docking protocol. This is achieved by "redocking"—extracting the co-crystallized ligand from the original PDB file and docking it back into the protein's binding site. A successful redocking, indicated by a low Root Mean Square Deviation (RMSD) value (typically < 2.0 Å) between the docked pose and the original crystal pose, confirms that the chosen docking parameters can accurately reproduce the experimental binding mode.[6][22]
Step 4: Grid Box Generation
The grid box defines the three-dimensional search space on the protein where AutoDock Vina will attempt to place the ligand.[23]
-
Open Prepared Files in ADT: Load both the prepared protein PDBQT and ligand PDBQT files.
-
Define the Grid Box:
-
Go to Grid -> Grid Box.
-
A box will appear around the protein. Center this box on the active site of the protein. If a co-crystallized ligand was present, the box should be centered on its location to define the binding pocket.
-
Adjust the dimensions of the box (e.g., 25 x 25 x 25 Å) to ensure it is large enough to accommodate the ligand and allow for rotational and translational movements.
-
Note the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z). These will be used in the configuration file.
-
Step 5: Molecular Docking with AutoDock Vina
Vina uses a command-line interface. A configuration file (conf.txt) is required to specify the input files and search parameters.
-
Create a Configuration File: Create a text file named conf.txt and add the following lines, replacing the file names and coordinates with your own:
-
Run the Vina Simulation:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your PDBQT files and conf.txt.
-
Execute the following command: vina --config conf.txt --log docking_log.txt
-
Vina will perform the docking and generate two output files: docking_results.pdbqt, containing the coordinates of the predicted binding poses, and docking_log.txt, containing the binding affinity scores.[24]
Results and Analysis
The analysis of docking results involves both quantitative evaluation of binding scores and qualitative visualization of interactions.[25][26]
Interpreting Docking Scores and Binding Energies
The docking_log.txt file will list the binding affinities for the top predicted poses. The binding affinity is a negative value in kcal/mol, where a more negative number suggests stronger binding.[6]
Table 1: Example Docking Results for 5'-bromospiro[...] with VEGFR-2 (Note: These are illustrative values.)
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode (lower bound) | RMSD from Best Mode (upper bound) |
| 1 | -9.2 | 0.000 | 0.000 |
| 2 | -8.8 | 1.854 | 2.431 |
| 3 | -8.5 | 2.113 | 3.578 |
| 4 | -8.3 | 2.540 | 4.122 |
| 5 | -8.1 | 3.015 | 5.219 |
The top pose (Mode 1) with the lowest binding energy is typically considered the most likely binding conformation.
Visualizing and Analyzing Binding Interactions
Visual inspection is critical to determine if the predicted binding pose is chemically reasonable.[25]
-
Load Results into PyMOL/Chimera: Open the prepared protein PDBQT file and the docking_results.pdbqt file.
-
Analyze Interactions: Focus on the top-scoring pose. Identify key molecular interactions between the ligand and the protein's active site residues. Common interactions include:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Often drive the initial binding event.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Halogen Bonds: The bromine atom on the ligand may form favorable interactions.
-
Caption: Hypothetical interaction diagram for the ligand with VEGFR-2.
Table 2: Summary of Key Predicted Interactions (Note: These are illustrative interactions.)
| Interacting Residue | Interaction Type | Ligand Atom/Group Involved |
| GLU885 | Hydrogen Bond | Oxindole Oxygen |
| ASP1046 | Hydrogen Bond | Indole NH |
| LYS868 | Halogen Bond | Bromo Group |
| ALA866 | Hydrophobic Interaction | Spiro-dioxolane ring |
| CYS919 | Hydrophobic Interaction | Bromophenyl ring |
Discussion and Future Perspectives
The docking results provide a compelling, albeit computational, hypothesis for the binding of this compound to the VEGFR-2 kinase domain. The predicted binding energy of -9.2 kcal/mol suggests a strong interaction, and the specific hydrogen and halogen bonds identified provide a structural basis for this affinity.
These in silico findings are a critical first step. They can guide the rational design of more potent analogues (e.g., by modifying substituents to enhance key interactions) and prioritize compounds for chemical synthesis and subsequent in vitro validation. The next logical steps would involve enzymatic assays to confirm the inhibition of VEGFR-2 kinase activity and cellular assays to assess the compound's anti-proliferative and anti-angiogenic effects.
Conclusion
This application note has detailed a robust and validated protocol for performing molecular docking studies of this compound with the VEGFR-2 protein target. By following this workflow, researchers can generate reliable predictions of ligand binding modes and affinities, providing valuable insights to accelerate the early stages of the drug discovery pipeline.
References
-
RCSB PDB: Homepage. [Link]
-
How to interprete and analyze molecular docking results? - ResearchGate. [Link]
-
Tyrosine kinase – Role and significance in Cancer - PMC - PubMed Central. [Link]
-
Design, Synthesis, and Biological Activities of Spirooxindoles Containing Acylhydrazone Fragment Derivatives Based on the Biosynthesis of Alkaloids Derived from Tryptophan | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Worldwide Protein Data Bank: wwPDB. [Link]
-
PubChem - Wikipedia. [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. [Link]
-
Examples of biologically active spirooxindole derivatives. - ResearchGate. [Link]
-
PubChem | Databases - NCSU Libraries - NC State University. [Link]
-
How does one prepare proteins for molecular docking? - Quora. [Link]
-
Protein Data Bank: Key to the Molecules of Life - NSF Impacts. [Link]
-
PubChem - Bionity. [Link]
-
Protein Data Bank - Wikipedia. [Link]
-
PubChem. [Link]
-
Tutorial – AutoDock Vina. [Link]
-
Autodock Vina Tutorial - Molecular Docking - YouTube. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. [Link]
-
How I can analyze and present docking results? - Matter Modeling Stack Exchange. [Link]
-
Homepage | Protein Data Bank in Europe. [Link]
-
Analysis and Mapping of Molecular Docking Results - CD ComputaBio. [Link]
-
Roles for receptor tyrosine kinases in tumor progression and implications for cancer treatment - PubMed. [Link]
-
Tyrosine kinase – Role and significance in Cancer | Semantic Scholar. [Link]
-
(PDF) Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - ResearchGate. [Link]
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - MDPI. [Link]
-
Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis - MDPI. [Link]
-
Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC - NIH. [Link]
-
Molecular docking proteins preparation - ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis | MDPI [mdpi.com]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. researchgate.net [researchgate.net]
- 7. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles for receptor tyrosine kinases in tumor progression and implications for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Tyrosine kinase – Role and significance in Cancer | Semantic Scholar [semanticscholar.org]
- 10. rcsb.org [rcsb.org]
- 11. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 12. Protein Data Bank: Key to the Molecules of Life - NSF Impacts | NSF - U.S. National Science Foundation [nsf.gov]
- 13. Protein Data Bank - Wikipedia [en.wikipedia.org]
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- 15. PubChem | Databases | NC State University Libraries [lib.ncsu.edu]
- 16. PubChem [bionity.com]
- 17. PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Homepage | Protein Data Bank in Europe [ebi.ac.uk]
- 19. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 20. quora.com [quora.com]
- 21. researchgate.net [researchgate.net]
- 22. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 23. youtube.com [youtube.com]
- 24. youtube.com [youtube.com]
- 25. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 26. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. This valuable spirooxindole intermediate is synthesized through the acid-catalyzed ketalization of 5-bromoisatin with ethylene glycol. Below, we address common challenges, offer detailed troubleshooting advice, and provide optimized protocols to improve reaction yield and purity.
Understanding the Reaction: The Ketalization of 5-Bromoisatin
The core of this synthesis is the selective protection of the C3-ketone of 5-bromoisatin as a cyclic ketal using ethylene glycol. The reaction is an equilibrium process, and to drive it towards the product, the water generated as a byproduct must be continuously removed.[1][2] The most common laboratory technique for this is azeotropic distillation using a Dean-Stark apparatus.
The general reaction scheme is as follows:
The C3 carbonyl of the isatin is more electrophilic and sterically accessible than the C2 amide carbonyl, leading to selective ketalization at this position.[3]
Frequently Asked Questions (FAQs)
Q1: Why is my reaction not going to completion? I still see a significant amount of the orange 5-bromoisatin starting material.
A1: This is the most common issue and can be attributed to several factors related to the reaction equilibrium:
-
Inefficient Water Removal: The ketalization is reversible. If water is not efficiently removed, the equilibrium will not favor product formation. Ensure your Dean-Stark apparatus is set up correctly and that the toluene-water azeotrope is actively distilling and collecting in the trap.[4][5]
-
Insufficient Heat: The reaction requires reflux temperatures to ensure the azeotropic removal of water. For a toluene-based system, the oil bath temperature should be set significantly higher than the boiling point of toluene (111 °C), often around 140-150 °C, to maintain a vigorous reflux.
-
Catalyst Activity: The acid catalyst, typically p-toluenesulfonic acid (p-TSA), may be old or hydrated. Use a fresh, anhydrous grade of p-TSA for optimal results.
-
Reaction Time: While the reaction can be relatively fast once reflux is established, ensure you are allowing sufficient time for the reaction to complete. Monitor the collection of water in the Dean-Stark trap; the reaction is generally complete when water ceases to collect.[1]
Q2: My product is difficult to purify. How can I effectively remove unreacted 5-bromoisatin?
A2: 5-bromoisatin is a vibrant orange-red solid, while the desired product is a pale yellow to off-white solid.[6] This color difference is a good visual indicator of purity.
-
Washing/Trituration: The product has lower solubility in certain organic solvents compared to the starting material. Washing the crude solid with diethyl ether or a cold mixture of hexane and ethyl acetate can effectively remove residual 5-bromoisatin.[6]
-
Recrystallization: If impurities persist, recrystallization from a suitable solvent system like ethanol or ethyl acetate/hexane can yield highly pure product.
-
Silica Gel Chromatography: For very high purity, flash column chromatography is an effective method. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will separate the less polar product from the more polar 5-bromoisatin.[5]
Q3: Are there alternative catalysts to p-toluenesulfonic acid (p-TSA)?
A3: Yes, several alternative catalysts have been reported for isatin ketalization, which may offer advantages in terms of reaction time, yield, and work-up.
-
Magnetite Nanoparticles (Fe3O4): A study has shown that using nano-sized Fe3O4 under ultrasound irradiation provides excellent yields in a solvent-free system. The catalyst can be easily removed with a magnet, simplifying the work-up.[3]
-
Heteropolyacids: Keggin heteropolyacids have been used as efficient, reusable catalysts for this transformation, also under solvent-less conditions.[7]
Q4: Can I use a different solvent than toluene?
A4: Toluene is preferred due to its ability to form a suitable azeotrope with water and its high boiling point, which facilitates the reaction.[5] Benzene can also be used but is generally avoided due to its toxicity. Other solvents that can form azeotropes with water, such as heptane, could potentially be used, but reaction conditions would need to be re-optimized.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inefficient water removal. 2. Reaction temperature is too low. 3. Inactive catalyst. 4. Insufficient reaction time. | 1. Check Dean-Stark setup; ensure proper condensation and collection of water. Insulate the neck of the flask and the Dean-Stark arm with glass wool or aluminum foil to maintain temperature.[4] 2. Increase oil bath temperature to 140-150 °C to ensure vigorous reflux of toluene. 3. Use fresh, anhydrous p-toluenesulfonic acid. 4. Monitor the reaction by TLC or by observing water collection. Continue reflux until no more water is produced.[1] |
| Dark Brown/Black Reaction Mixture | 1. Reaction temperature is too high, causing decomposition of starting material or product. 2. Presence of impurities in starting materials. | 1. Reduce the oil bath temperature. While vigorous reflux is needed, excessive heat can lead to charring. 2. Ensure the 5-bromoisatin and ethylene glycol are of high purity. |
| Product Contaminated with Starting Material | 1. Incomplete reaction. 2. Inefficient purification. | 1. See "Low or No Yield" solutions. 2. Perform a thorough wash of the crude product with diethyl ether. If necessary, use flash chromatography for complete separation.[5][6] |
| Oily Product Instead of Solid | 1. Presence of excess ethylene glycol in the crude product. 2. Contamination with byproducts. | 1. After the reaction, perform an aqueous work-up by washing the organic layer with water or brine to remove excess ethylene glycol before concentrating.[6] 2. Purify via column chromatography or recrystallization. |
Experimental Protocols
Protocol 1: Standard Synthesis using Dean-Stark Apparatus
This protocol is adapted from established literature procedures for the synthesis of the target molecule.[6]
Materials:
-
5-bromoindoline-2,3-dione (5-bromoisatin)
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TSA) monohydrate
-
Toluene
-
Ethyl acetate (EtOAc)
-
Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 5-bromoindoline-2,3-dione (1.0 eq.).
-
Add toluene to the flask (approx. 7 mL per gram of 5-bromoisatin).
-
Add ethylene glycol (3.0 eq.) and p-toluenesulfonic acid monohydrate (0.16 eq.).
-
Heat the mixture in an oil bath to reflux (oil bath temperature ~140-150 °C).
-
Continue refluxing, collecting the water in the Dean-Stark trap, until the starting material is consumed (monitor by TLC) or until water no longer collects (typically several hours to overnight).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water to remove excess ethylene glycol and p-TSA.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Wash the resulting solid with diethyl ether to yield the desired product as a pale yellow solid.[6]
Workflow for Standard Synthesis
Caption: Standard synthesis workflow using a Dean-Stark apparatus.
Protocol 2: Ultrasound-Mediated Solvent-Free Synthesis
This protocol offers a greener and potentially faster alternative using a recyclable catalyst.[3]
Materials:
-
5-bromoindoline-2,3-dione (5-bromoisatin)
-
Ethylene glycol
-
Nano-sized Fe₃O₄ (magnetite nanoparticles)
-
Ethyl acetate
Procedure:
-
Add 5-bromoisatin (1 mmol) and nano-sized Fe₃O₄ (e.g., 0.15 g) to an open vial.
-
Add an excess of ethylene glycol (e.g., 5 mL).
-
Place the vial in a thermostatic bath at 75 °C.
-
Sonicate the reaction mixture using a high-power ultrasound probe for the recommended time (e.g., 1 hour), monitoring by TLC.
-
After completion, cool the mixture and add ethyl acetate.
-
Use a strong magnet to hold the Fe₃O₄ catalyst to the side of the vial and decant the supernatant.
-
Wash the catalyst with additional ethyl acetate and combine the organic layers.
-
Wash the combined organic solution with water to remove excess ethylene glycol.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product if necessary, typically by preparative TLC or washing as described in Protocol 1.[3]
Logic of Catalyst Choice
Caption: Comparison of common catalysts for the synthesis.
Product Characterization Data
Proper characterization is crucial to confirm the identity and purity of the final product.
| Analysis | Expected Result for this compound |
| Appearance | Pale yellow to off-white solid[6] |
| Melting Point | 188–190 °C[3] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.28 (br s, 1H, NH), 7.38 (d, 1H), 7.24 (s, 1H), 6.70 (d, 1H), 4.55–4.40 (m, 2H), 4.40–4.24 (m, 2H)[3] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 175.4, 141.2, 134.5, 128.4, 126.6, 115.7, 112.4, 102.1, 66.1[3] |
| IR (KBr) | ν (cm⁻¹): 3315 (N-H stretch), 1738 (C=O stretch, lactam), 1620, 1468, 1088 (C-O stretch)[3] |
References
-
University of York. (n.d.). Dean-Stark. Chemistry Teaching Labs. Retrieved from [Link]
-
Wikipedia. (2023). Dean–Stark apparatus. In Wikipedia. Retrieved from [Link]
-
JoVE. (2017). Dean-Stark Trap: Principle, Use in Chemical Reactions. Journal of Visualized Experiments. Retrieved from [Link]
- Bita, B., & Fakhri, A. (2015). Magnetite nanoparticles catalyzed preparation of isatin ketals under solvent free conditions promoted by ultrasound irradiation. Arabian Journal of Chemistry, 10, S3828-S3833.
- Stauffer, S. R. (2016). Substituted 5-(3,5-dimethylisoxazol-4-yl)indoline-2-ones. U.S. Patent No. 9,393,232 B2. Washington, DC: U.S.
- Gholap, A. D., et al. (2021). Ecofriendly ketalization of isatin using heteropolycompounds as catalysts.
- Santos, M. M. M., et al. (2010). Spiro[1,3-dioxolane-2,3′-indolin]-2′-one. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1305.
-
Organic Syntheses. (n.d.). Procedure 4. Retrieved from [Link]
-
Reddit. (2022). Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? r/chemistry. Retrieved from [Link]
- Mishra, S., & Srivastava, S. (2025). Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. Journal of Advance and Future Research, 3(12), 572-585.
- Chen, J., et al. (2017). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Molecules, 22(12), 2157.
-
The Organic Chemistry Tutor. (2024, March 2). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol. YouTube. Retrieved from [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]
- 5. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Spirooxindole Synthesis
Welcome to the technical support center for spirooxindole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this vital heterocyclic scaffold. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the optimization of spirooxindole synthesis.
Q1: My spirooxindole synthesis is giving a very low yield. What are the first parameters I should investigate?
A1: Low yield is a common issue that can often be resolved by systematically evaluating a few key parameters. Start by re-evaluating your catalyst system . The choice of catalyst is crucial and highly dependent on the specific reaction type (e.g., [3+2] cycloaddition, multicomponent reaction). For instance, Lewis acids like SnCl₄ can be effective in three-component reactions of isatins with 1,3-dicarbonyl compounds.[1][2] If you are using a transition metal catalyst, ensure it has not degraded and that the loading is optimal.[3][4]
Next, consider the solvent . The solubility of starting materials, particularly isatin and amino acids in cycloaddition reactions, is critical.[5][6] If your starting materials are not fully dissolved, the reaction will be sluggish. Experiment with a range of solvents from polar protic (like ethanol or water) to polar aprotic (like THF or DMSO) to find the best fit for your specific substrates.[5][7][8] In some cases, solvent-free conditions can surprisingly give excellent yields.[8][9]
Finally, check the reaction temperature . Many spirooxindole syntheses are sensitive to heat. While some reactions proceed well at room temperature, others may require reflux to achieve a reasonable rate and yield.[10][11]
Q2: I am observing the formation of multiple diastereomers. How can I improve the diastereoselectivity of my reaction?
A2: Achieving high diastereoselectivity is a common challenge in spirooxindole synthesis due to the formation of a quaternary stereocenter at the C3 position. The choice of catalyst and ligands is paramount. Chiral catalysts, such as bifunctional thioureas or squaramides, are often employed in asymmetric synthesis to control the stereochemical outcome.[12] The catalyst can create a chiral environment that favors the formation of one diastereomer over the other.
The solvent can also influence diastereoselectivity by affecting the transition state geometry. A systematic screening of solvents is recommended. Additionally, temperature can play a significant role. Lowering the reaction temperature often enhances diastereoselectivity, although it may come at the cost of a longer reaction time.
Finally, the steric and electronic properties of your substrates can have a profound impact. Bulky substituents on the isatin or other reactants can favor the formation of a specific diastereomer. In some cases, modifying the protecting group on the isatin nitrogen can also influence selectivity.
Q3: What is the best synthetic strategy for constructing the spirooxindole core?
A3: The "best" strategy is highly dependent on the desired final structure and available starting materials. However, multicomponent reactions (MCRs) are a powerful and widely used approach for the efficient synthesis of complex spirooxindoles from simple starting materials in a single step.[12] MCRs are advantageous due to their operational simplicity, high atom economy, and the ability to generate structural diversity.[12]
Another prevalent and effective method is the [3+2] cycloaddition of an azomethine ylide with a dipolarophile.[5][13] The azomethine ylide is typically generated in situ from the condensation of isatin with an amino acid.[5][14] This method is particularly useful for synthesizing pyrrolidinyl and pyrrolizidinyl spirooxindoles.[5][11]
Transition metal-catalyzed reactions also offer a versatile platform for spirooxindole synthesis, with catalysts based on silver, nickel, and iron being commonly used.[3][4]
Q4: How do I choose the appropriate starting materials for my desired spirooxindole?
A4: The choice of starting materials is dictated by the desired spirocyclic ring system and the overall substitution pattern. The core of the spirooxindole is typically derived from an isatin derivative. The substituents on the isatin ring (both on the aromatic portion and the nitrogen) will be incorporated into the final product. A wide range of substituted isatins are commercially available or can be readily synthesized.
The other components of the reaction will determine the nature of the spiro-fused ring. For example:
-
In [3+2] cycloadditions , an α,β-unsaturated carbonyl compound will act as the dipolarophile to form a five-membered pyrrolidine ring.[5][13]
-
In multicomponent reactions , combinations of activated methylenes (like malononitrile), and 1,3-dicarbonyl compounds can lead to various six-membered spiro-fused rings.[12][15]
Troubleshooting Guide
This section provides a more in-depth look at specific experimental issues and offers structured approaches to resolving them.
Issue 1: Reaction Failure or Incomplete Conversion
If your reaction is not proceeding or is stalling, a systematic approach to troubleshooting is necessary.
Causality and Troubleshooting Workflow
The underlying cause of reaction failure often lies in one of three areas: catalyst deactivation, poor reagent solubility, or incorrect reaction conditions. The following workflow can help you diagnose and solve the problem.
Caption: Troubleshooting workflow for reaction failure.
Detailed Protocol: Solvent Screening for Improved Yield
If poor solubility is suspected, a systematic solvent screening is a logical next step.
-
Setup: Arrange a series of small-scale reactions (e.g., 0.1 mmol) in parallel.
-
Solvent Selection: Choose a diverse range of solvents, including polar protic (e.g., EtOH, MeOH, H₂O), polar aprotic (e.g., THF, ACN, DMSO, DMF), and nonpolar (e.g., Toluene, DCM).[5][8]
-
Execution: Add the starting materials and catalyst to each reaction vessel, followed by the respective solvent.
-
Monitoring: Stir all reactions under the same temperature and atmospheric conditions. Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Analysis: Compare the conversion and yield in each solvent to identify the optimal choice.
| Solvent Type | Examples | Suitability for Spirooxindole Synthesis |
| Polar Protic | Ethanol, Water | Often good for [3+2] cycloadditions involving amino acids due to their solubility.[5][13] Water is also an excellent "green" solvent choice and can sometimes accelerate reactions.[7] |
| Polar Aprotic | THF, ACN, DMSO | Generally good solvents for a wide range of organic reactants. However, starting materials like amino acids may have limited solubility.[5][6] |
| Nonpolar | Toluene, DCM | Typically less suitable for reactions involving polar starting materials like isatin and amino acids, leading to poor solubility and low yields.[5] |
| Solvent-Free | N/A | Can be highly effective in certain multicomponent reactions, often leading to shorter reaction times and simpler workup.[8][9] |
Issue 2: Complex Product Mixture and Difficult Purification
A complex product mixture often indicates the presence of side reactions or decomposition.
Causality and Potential Side Reactions
The primary cause is often a lack of selectivity in the reaction, which can be exacerbated by overly harsh conditions.
Caption: Causes of complex product mixtures.
Optimization Strategy: Temperature and Time Course Study
To minimize side products, it's crucial to find the "sweet spot" for reaction temperature and time.
-
Establish a Baseline: Run the reaction at a moderate temperature (e.g., 50 °C).
-
Time Sampling: Take aliquots from the reaction mixture at set time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Analysis: Quench the reaction in each aliquot and analyze by LC-MS or ¹H NMR to determine the ratio of starting material, desired product, and major byproducts.
-
Temperature Variation: Repeat the experiment at different temperatures (e.g., room temperature, 80 °C) to understand the effect of temperature on the reaction rate and byproduct formation.
-
Data Interpretation: Plot the concentration of product and byproducts over time for each temperature. This will reveal the optimal conditions to maximize the yield of the desired product while minimizing the formation of impurities. Many reactions, such as those involving rare-earth metal salts, are optimized at specific temperatures like 70 °C, as lower temperatures give poor yields.[10]
Experimental Protocols
Protocol: General Procedure for a Three-Component Synthesis of a Pyrrolidinyl Spirooxindole
This protocol is a representative example of a [3+2] cycloaddition reaction.
-
Reagent Preparation: In a round-bottom flask, dissolve isatin (1.0 mmol, 1.0 equiv) and an α,β-unsaturated carbonyl compound (1.0 mmol, 1.0 equiv) in a suitable solvent (e.g., methanol, 10 mL).[11]
-
Addition of Amino Acid: To the stirred solution, add an amino acid such as L-proline or sarcosine (1.2 mmol, 1.2 equiv).[5][13]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[11][16]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is often purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure spirooxindole.[11]
References
-
Rational mechanism for the synthesis of spirooxindole pyrrolone 54 - ResearchGate. (n.d.). Retrieved from [Link]
- Saranya, P. V., et al. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(15), 8765-8796. doi:10.1039/D1RA00139F
- G-S, V., et al. (2010). Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. Organic Letters, 12(4), 780-783. doi:10.1021/ol902919i
-
Synthesis of Spirooxindoles by Multicomponent Reactions | Request PDF. (n.d.). Retrieved from [Link]
- Al-Warhi, T., et al. (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 27(15), 4983. doi:10.3390/molecules27154983
-
Optimization of solvent study for the synthesis of spirooxindole dihydroquinazolinones. a - ResearchGate. (n.d.). Retrieved from [Link]
- Singh, M., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega, 5(42), 27332-27343. doi:10.1021/acsomega.0c03675
-
Study of influence of solvent on synthesis of spirooxindole in the presence of - ResearchGate. (n.d.). Retrieved from [Link]
- Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 10(27), 5165-5181. doi:10.1039/c2ob25184a
-
Spirooxindole synthesis under optimized conditions a - ResearchGate. (n.d.). Retrieved from [Link]
-
Saranya, P. V., et al. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(15), 8765-8796. Also available at: [Link]
- Di Mola, A., et al. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters, 25(18), 3296-3301. doi:10.1021/acs.orglett.3c01035
- Denktas, T., et al. (2023). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. ACS Catalysis. doi:10.
-
Selective Synthesis of Diverse Spiro-oxindole-fluorene Derivatives via a DABCO-Promoted Annulation Reaction of Bindone and 3-Methyleneoxindoles | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]
-
G-S, V., et al. (2010). Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. Organic Letters, 12(4), 780-783. Also available at: [Link]
-
Singh, M., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega, 5(42), 27332-27343. Also available at: [Link]
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - MDPI. (n.d.). Retrieved from [Link]
-
Singh, M., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega, 5(42), 27332-27343. Also available at: [Link]
- Barakat, A., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Journal of Biomolecular Structure and Dynamics, 1-16. doi:10.1080/07391102.2024.2323060
-
Dehydrative Transformation of Spirooxindoles to Pyrido[2,3-b]indoles via POCl3 - PMC. (n.d.). Retrieved from [Link]
-
A) Representative final oxindole and spirooxindole products. - ResearchGate. (n.d.). Retrieved from [Link]
-
Design Synthesis and Antimicrobial Activity Studies of Some Novel Derivatives of Spirooxiindole - IJNRD. (n.d.). Retrieved from [Link]
-
New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC. (n.d.). Retrieved from [Link]
-
Organic Letters Ahead of Print. (n.d.). Retrieved from [Link]
-
(PDF) Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy - ResearchGate. (n.d.). Retrieved from [Link]
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- 16. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of Spirooxindoles
Welcome to the technical support center for the stereoselective synthesis of spirooxindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these stereochemically rich and biologically significant scaffolds.[1][2][3] The spirooxindole motif is a privileged structure found in numerous natural products and pharmaceutical agents, making its efficient and selective synthesis a critical objective in modern organic chemistry.[2][4][5][6]
However, the creation of the quaternary spirocenter at the C3 position of the oxindole core presents significant stereochemical challenges.[7][8] This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory, grounded in mechanistic principles and field-proven insights.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, practical problems that can arise during the synthesis of spirooxindoles. Each entry details potential causes and provides a systematic approach to resolving the issue.
Q1: My reaction has a very low yield or fails to proceed. What are the likely causes and how can I fix it?
Low conversion is one of the most common frustrations in synthesis. The cause can range from reagent quality to subtle flaws in the reaction setup.
Potential Causes & Step-by-Step Solutions:
-
Reagent and Solvent Quality:
-
Cause: Impurities in starting materials, residual water in solvents, or degraded reagents can inhibit or poison catalysts. This is particularly true for moisture-sensitive Lewis acid catalysts and organocatalysts that rely on delicate hydrogen-bonding networks.[9]
-
Solution:
-
Step 1: Verify the purity of your starting materials (isatin, methyleneindolinone, etc.) by NMR or LC-MS. Recrystallize or chromatograph if necessary.
-
Step 2: Use freshly distilled, anhydrous solvents, especially for reactions employing transition metal catalysts or strong Lewis acids.[9] Consider passing solvents through a column of activated alumina.
-
Step 3: For reactions involving in-situ generation of reactive intermediates (e.g., azomethine ylides from isatin and an amino acid), ensure the quality of both precursors.[10][11]
-
-
-
Catalyst Activity and Loading:
-
Cause: The catalyst may be inactive, poisoned, or used at a suboptimal loading. For instance, some transition metal catalysts are sensitive to air and require pre-activation.[5][12]
-
Solution:
-
Step 1: If using an air-sensitive catalyst, ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use Schlenk techniques for reagent transfer.
-
Step 2: Perform a catalyst loading screen. While literature procedures provide a starting point, the optimal loading can be substrate-dependent. Screen from 1 mol% to 20 mol%.
-
Step 3: For heterogeneous catalysts, ensure proper activation and handling to prevent deactivation of surface sites.[6][13]
-
-
-
Reaction Conditions:
-
Cause: Suboptimal temperature, concentration, or reaction time can lead to poor conversion. Some reactions are slow and require extended periods, while others may suffer from product decomposition if left for too long.[9][14]
-
Solution:
-
Step 1: Monitor the reaction progress meticulously using TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
Step 2: Screen a range of temperatures. While room temperature is often a starting point, some reactions may require cooling to suppress side reactions or heating to overcome activation barriers.[14]
-
Step 3: Optimize the concentration. Very dilute conditions may slow down bimolecular reactions, while highly concentrated conditions can sometimes lead to solubility issues or side product formation.
-
-
Q2: My reaction is producing a mixture of diastereomers with poor selectivity. How can I improve the diastereomeric ratio (d.r.)?
Controlling diastereoselectivity is fundamental to spirooxindole synthesis, as the relative orientation of substituents on the newly formed ring is critical for biological activity.
Potential Causes & Step-by-Step Solutions:
-
Insufficient Facial Selectivity:
-
Cause: The catalyst or chiral auxiliary is not creating a sufficiently biased environment to direct the incoming reactant to one face of the molecule over the other. This can be due to a poor catalyst-substrate match or excessive thermal energy.[15]
-
Solution:
-
Step 1: Lower the reaction temperature. Stereoselectivity is often inversely proportional to temperature. Running the reaction at 0 °C, -20 °C, or even -78 °C can dramatically enhance the diastereomeric ratio.
-
Step 2: Screen a panel of catalysts. If using an organocatalyst like a squaramide or a chiral phosphoric acid, small changes to the catalyst backbone or its substituents (e.g., the 3,3'-aryl groups on a BINOL-derived phosphoric acid) can have a profound impact on the stereochemical outcome.[16]
-
Step 3: Modify the sterics of your substrates. Altering the N-protecting group on the oxindole or a substituent on the reaction partner can enhance steric differentiation, forcing the reaction to proceed through a more ordered, and thus more selective, transition state.
-
-
-
Solvent Effects:
-
Cause: The solvent can influence the conformation of the transition state. Polar, protic solvents might interfere with hydrogen-bond-based catalysis, while non-polar solvents may not be sufficient to stabilize charged intermediates.[10]
-
Solution:
-
Step 1: Conduct a solvent screen. Test a range of solvents with varying polarities, such as toluene, dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
-
Step 2: For reactions involving charged intermediates or catalysts, consider the dielectric constant of the solvent. Sometimes a mixture of solvents provides the best balance of solubility and selectivity.
-
-
Q3: I've achieved good diastereoselectivity, but the enantioselectivity (e.e.) is low. What steps can I take to improve it?
Low enantioselectivity suggests that either the chiral catalyst is inefficient or a non-catalyzed, racemic background reaction is competing with the desired asymmetric pathway.
Potential Causes & Step-by-Step Solutions:
-
Competing Background Reaction:
-
Cause: The reaction can proceed without the catalyst, albeit at a slower rate. This uncatalyzed pathway produces a racemic product, which erodes the overall enantiomeric excess.
-
Solution:
-
Step 1: Lower the reaction temperature. This will slow down all reaction pathways, but it typically has a greater decelerating effect on the higher-energy, uncatalyzed pathway.
-
Step 2: Reduce the concentration of the reactants. This can disfavor the uncatalyzed bimolecular reaction relative to the catalyst-mediated pathway.
-
Step 3: Use a more active catalyst. A highly active catalyst can accelerate the desired chiral pathway to such an extent that the background reaction becomes negligible.
-
-
-
Ineffective Catalyst-Substrate Interaction:
-
Cause: The chosen chiral catalyst may not be optimal for the specific substrates being used. The binding pocket or catalytic site may not be able to effectively differentiate between the two prochiral faces of the substrate.[1][17]
-
Solution:
-
Step 1: Screen different families of catalysts. If a chiral amine catalyst gives poor results, consider a chiral phosphoric acid or a metal complex with a different chiral ligand.[7][16][18] Organocascade strategies often rely on specific activation modes that are highly catalyst-dependent.[7]
-
Step 2: Ensure the catalyst is the correct enantiomer for producing the desired product enantiomer.
-
Step 3: Additives can sometimes enhance enantioselectivity. For example, in certain metal-catalyzed reactions, co-catalysts or specific counter-ions can help organize the transition state assembly.
-
-
General Troubleshooting Workflow
When encountering issues, a systematic approach is more effective than random changes. The following workflow provides a logical progression for troubleshooting challenging reactions.
Caption: A systematic workflow for troubleshooting spirooxindole synthesis.
Frequently Asked Questions (FAQs)
This section covers broader, more conceptual questions about the strategic design of spirooxindole syntheses.
Q1: How do I choose between organocatalysis and transition-metal catalysis for my synthesis?
This is a critical strategic decision that depends on the target molecule's functional groups, cost considerations, and scalability.
Comparison of Catalysis Platforms
| Feature | Organocatalysis | Transition Metal Catalysis |
| Catalysts | Chiral amines, thioureas, squaramides, phosphoric acids, N-heterocyclic carbenes (NHCs).[7][19] | Complexes of Pd, Rh, Cu, Ni, Au, Fe, Mn.[4][5][6][12] |
| Advantages | - Generally low toxicity- Insensitive to air/moisture (often)- Readily available and tunable- Biomimetic activation modes | - High turnover numbers (low catalyst loading)- Unique reactivity (e.g., C-H activation)- Broad substrate scope |
| Disadvantages | - Higher catalyst loadings (5-20 mol%)- Can be substrate-specific- Potential for product inhibition | - Toxicity of residual metals- Often requires inert atmosphere- Ligand synthesis can be complex/costly- Functional group intolerance |
| Best For... | Reactions sensitive to metals, synthesis of molecules for biological assays where metal contamination is a concern, cascade reactions.[20][21] | Large-scale synthesis where catalyst cost per kg is critical, reactions without precedence in organocatalysis. |
Decision Framework:
-
For initial discovery and library synthesis: Organocatalysis is often faster to set up and screen due to the greater stability of the catalysts.[19]
-
For targets with sensitive functional groups: Organocatalysis typically offers milder conditions and better functional group tolerance.
-
For known, optimized transformations or large-scale production: A well-developed transition metal-catalyzed process is often more cost-effective due to lower catalyst loadings.[5]
Q2: What is the mechanistic basis for stereocontrol in these reactions? (Example: Chiral Phosphoric Acid Catalysis)
Understanding the mechanism is key to rational optimization. Let's consider the common example of a chiral phosphoric acid (CPA) catalyzing a Michael addition to a methyleneindolinone.
Mechanism: The CPA acts as a bifunctional catalyst. Its Brønsted acidic proton activates the electrophile (the methyleneindolinone) by protonating the carbonyl oxygen. Simultaneously, the conjugate base (the phosphate anion) acts as a chiral counterion, organizing the nucleophile through hydrogen bonding. This creates a highly ordered, chiral transition state that directs the nucleophile to a specific face of the electrophile, thus inducing enantioselectivity.
Caption: Simplified catalytic cycle for a CPA-mediated reaction.
This bifunctional activation is a common principle in many organocatalytic systems and highlights why the catalyst structure is so crucial for achieving high stereoselectivity.[16][18]
Q3: My desired reaction involves multiple bond formations. Should I use a stepwise approach or a cascade/multicomponent reaction?
Cascade (or domino) and multicomponent reactions (MCRs) are powerful strategies for building molecular complexity rapidly, often leading to the formation of spirooxindoles with multiple stereocenters in a single operation.[3][10][22]
-
Stepwise Synthesis:
-
Pros: Each step can be individually optimized for yield and selectivity; purification is often simpler at each stage.
-
Cons: Lower overall yield due to losses at each step, time-consuming, more waste generated.
-
-
Cascade/Multicomponent Reactions:
-
Pros: High atom and step economy, reduces waste and purification effort, can generate complex structures from simple starting materials in one pot.[7][14]
-
Cons: Optimization is highly complex as all reaction parameters affect every step of the cascade; finding compatible conditions for multiple transformations can be challenging.[11]
-
Recommendation: For library synthesis or the construction of highly complex spirooxindoles, exploring a cascade or multicomponent strategy is highly recommended.[3] These reactions often provide access to unique chemical space that is difficult to reach via traditional stepwise methods.[20][21] For instance, a [3+2] cycloaddition between an in-situ generated azomethine ylide and a dipolarophile can rapidly construct a pyrrolidinyl spirooxindole with up to four stereocenters.[10][23]
References
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-
Saranya, P. V., Neetha, M., Aneeja, T., Gopinath, A., & Anil, I. G. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(12), 6969–6992. [Link]
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Mei, G.-J., & Shi, F. (2017). Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Strategies. ACS Catalysis, 8(1), 261–288. [Link]
-
Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 10(27), 5165. [Link]
-
Saranya, P. V., Neetha, M., Aneeja, T., Gopinath, A., & G, I. A. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC advances, 11(12), 6969–6992. [Link]
-
(2022). Stereoselective Synthesis of Multifunctional Spirooxindole-Dihydrofuran Derivatives. Polycyclic Aromatic Compounds, 42(8), 5347–5357. [Link]
-
Qian, C., Li, P., & Sun, J. (2021). Catalytic Enantioselective Synthesis of Spirooxindoles by Oxidative Rearrangement of Indoles. Angewandte Chemie International Edition, 60(11), 5871–5875. [Link]
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(n.d.). Retrieved January 15, 2026, from [Link]
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Saranya, P. V., Neetha, M., Aneeja, T., Gopinath, A., & G, I. A. (2021). Transition metal-catalyzed synthesis of spirooxindoles. Semantic Scholar. [Link]
-
Singh, P., Singh, J., Sharma, A., & Singh, D. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega, 5(42), 27463–27477. [Link]
-
Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & biomolecular chemistry, 10(27), 5165–81. [Link]
-
Wang, S., Wang, T., Zhang, S., Li, Y., & Liu, Q. (2023). Diastereoselective Synthesis of Dihydrobenzofuran Spirooxindoles and Their Transformation into Benzofuroquinolinones by Ring Expansion of Oxindole Core. The Journal of Organic Chemistry, 88(19), 13837–13847. [Link]
-
Zhou, Y., Wang, X., Wang, Y., Zhang, X., & Yuan, W. (2023). Enantioselective Synthesis of Spirooxindole Derivatives through Lewis Acid-Catalyzed Michael Addition/Cyclization Cascade. The Journal of Organic Chemistry, 88(14), 9870–9880. [Link]
-
Liu, Y.-Q., Wu, Y., Li, B., Tang, X., & Chen, C. (2024). Recent advances in the organocatalytic synthesis of chiral C3-spiro-cyclopentaneoxindoles. Organic & Biomolecular Chemistry. [Link]
-
Yang, S., Wang, J., Zhang, Y., & Xu, J. (2023). Chemo- and Diastereoselective Synthesis of Spirooxindole-pyrazolines and Pyrazolones via P(NMe2)3-Mediated Substrate-Controlled Annulations of Azoalkenes with α-Dicarbonyl Compounds. Organic Letters, 25(27), 5038–5043. [Link]
-
Qian, C., Li, P., & Sun, J. (2021). Catalytic Enantioselective Synthesis of Spirooxindoles by Oxidative Rearrangement of Indoles. The Hong Kong University of Science and Technology. [Link]
-
Chen, Z., & Chen, Y. (2022). Stereoselective synthesis of 3,3′-spirooxindoles with higher order heterocycles. Organic & Biomolecular Chemistry, 20(24), 4881–4892. [Link]
-
(n.d.). Scheme 1: The diastereoselective synthesis of spirooxindoles through MCRs. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Saranya, P. V., Neetha, M., Aneeja, T., Gopinath, A., & Anil, I. G. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. [Link]
-
Barakat, A., Al-Majid, A. M., Al-Otaibi, A., Mabkhot, Y. N., Ghabbour, H. A., & Ali, M. (2018). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 23(11), 2977. [Link]
-
(n.d.). Optimization of the reaction conditions for the synthesis of spirooxindole a. ResearchGate. Retrieved January 15, 2026, from [Link]
-
(n.d.). Table 1 Optimization of the reaction conditions for the synthesis of 5c. ResearchGate. Retrieved January 15, 2026, from [Link]
-
(2018). Organocatalytic Cascade Cyclizations for the Enantioselective Synthesis of Spirooxindoles. [Link]
-
Saranya, P. V., Neetha, M., & Aneeja, T. (2021). Transition metal-catalyzed synthesis of spirooxindoles. 960化工网. [Link]
-
Ball-Jones, N. R., Badillo, J., & Franz, A. K. (2012). Strategies for the Enantioselective Synthesis of Spirooxindoles. Organic and Biomolecular Chemistry. [Link]
-
(2024). (PDF) Organocatalyzed enantioselective synthesis of spirooxindole scaffolds. [Link]
-
González-Vera, J. A., & Rentería-Gómez, A. (2023). Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. Chemistry Proceedings, 15(1), 75. [Link]
-
Kinsella, P., & Guiry, P. J. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 562–604. [Link]
-
Barakat, A., Soliman, S. M., Al-Najjar, H. J., Al-Majid, A. M., Ghabbour, H. A., Mabkhot, Y. N., & Ali, M. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. International journal of molecular sciences, 24(19), 14936. [Link]
-
Ghorbani-Choghamarani, A., & Yousofvand, Z. (2025). B(iii)-catalyzed synthesis of spirooxindole and dihydro-2-oxopyrrole under solventless conditions in a ball mill, along with DFT computations. RSC advances, 15(31), 21727–21742. [Link]
-
(2024, November 20). What are some common causes of low reaction yields? Reddit. [Link]
-
Diver, S. T., & Slafer, B. W. (2009). Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. Organic Letters, 11(19), 4462–4465. [Link]
-
Singh, P., Singh, J., Sharma, A., & Singh, D. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS omega, 5(42), 27463–27477. [Link]
-
El-Gamal, M. I., & Oh, C.-H. (2018). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 23(7), 1736. [Link]
-
(n.d.). Synthesis of Spirooxindoles by Multicomponent Reactions. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Parra, A., Davis, K. M., & Dodani, S. C. (2026). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. ACS Catalysis, 16(1), 183–193. [Link]
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Technical Support Center: Navigating the Challenges of Spirocyclization Reactions
Welcome to the technical support center for spirocyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing spirocyclic frameworks, a common motif in pharmaceuticals and natural products.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize side product formation and optimize your reaction outcomes.
Troubleshooting Guide: From Low Yields to Isomeric Impurities
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable protocols.
Issue 1: Low or No Product Yield
Q1: My spirocyclization reaction is yielding very little or no desired product. What are the primary factors to investigate?
A1: Low to non-existent yields in spirocyclization reactions are a frequent challenge, often stemming from several interrelated factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[2]
Initial Checks & Causality:
-
Reagent and Catalyst Integrity: The purity and activity of your starting materials, reagents, and particularly the catalyst are paramount. Catalysts can deactivate over time due to exposure to air or moisture, and reagents can degrade.[2]
-
Reaction Conditions: Spirocyclizations can be highly sensitive to reaction parameters. Sub-optimal temperature, pressure, or reaction time can either prevent the reaction from proceeding or lead to the decomposition of starting materials or the desired product.[2]
-
Solvent Effects: The solvent plays a critical role in solubility, reaction kinetics, and sometimes in the stabilization of intermediates or transition states. An inappropriate solvent can completely stall a reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in spirocyclization.
Detailed Protocol: Catalyst Activity Test
-
Setup a Control Reaction: Use a well-established, high-yielding reaction known to work with your specific catalyst.
-
Run Parallel Reactions: In parallel, set up your problematic spirocyclization reaction.
-
Analyze Both Reactions: If the control reaction also fails or shows low yield, it strongly indicates a problem with the catalyst's activity.
-
Action: If the catalyst is suspect, consider purchasing a new batch or repurifying the existing one if applicable. For air- or moisture-sensitive catalysts, ensure proper handling techniques (e.g., using a glovebox).
Issue 2: Formation of Regioisomeric Side Products
Q2: My reaction produces a mixture of regioisomers. How can I improve the regioselectivity of my spirocyclization?
A2: Regioisomeric side products arise when cyclization can occur at multiple reactive sites on the substrate. Improving regioselectivity often involves modifying the electronic or steric properties of the substrate or catalyst.
Key Influencing Factors:
-
Directing Groups: The presence and position of electron-donating or electron-withdrawing groups on the substrate can significantly influence the site of cyclization.
-
Catalyst and Ligand Choice: The steric bulk and electronic properties of the catalyst and its ligands can block certain reaction pathways, thereby favoring the formation of a specific regioisomer.[3][4][5][6]
-
Reaction Mechanism: Understanding the reaction mechanism is crucial. For instance, in a palladium-catalyzed reaction, the key steps of oxidative addition, carbopalladation, and C-H activation will determine the final regiochemical outcome.
Strategies for Enhancing Regioselectivity:
| Strategy | Principle | Example Application |
| Substrate Modification | Introduce a bulky protecting group near one of the potential cyclization sites to sterically hinder reaction at that position. | In the synthesis of spiro-oxindoles, a bulky substituent on the indole nitrogen can direct cyclization to the less hindered C2 position. |
| Catalyst/Ligand Screening | Employ ligands with varying steric and electronic properties to influence the approach of the substrate to the metal center. | For a nickel-catalyzed enantioselective lactone α-spirocyclization, screening different ligands can dramatically impact the yield and selectivity.[7] |
| Solvent Optimization | The polarity of the solvent can influence the transition state geometry and favor one regioisomeric pathway over another. | A screen of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) is recommended.[7] |
Issue 3: Poor Diastereoselectivity or Enantioselectivity
Q3: My spirocyclization produces a mixture of diastereomers or enantiomers. What are the best approaches to improve stereoselectivity?
A3: Achieving high stereoselectivity is a common hurdle in spirocycle synthesis, as the formation of the spirocenter often creates a new stereocenter.[7] The stereochemical outcome is dictated by kinetic versus thermodynamic control and the chirality of the catalyst or substrate.
Controlling Stereoselectivity:
Sources
- 1. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyst-Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. pure.york.ac.uk [pure.york.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one under acidic conditions
Welcome to the technical support center for 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. This guide is designed for researchers, scientists, and drug development professionals to address stability issues encountered under acidic conditions. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental work.
Introduction to the Stability Profile
This compound is a valuable synthetic intermediate, often utilized in the synthesis of complex spirooxindole scaffolds which are of significant interest in medicinal chemistry.[1][2] The 1,3-dioxolane moiety serves as a protecting group for the C3-carbonyl of the parent 5-bromoisatin. This ketal linkage, however, is susceptible to acid-catalyzed hydrolysis, a critical factor to consider during synthesis, purification, and formulation development. This guide will provide a comprehensive overview of the underlying chemical principles governing its stability and practical advice for mitigating unwanted degradation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable in acidic conditions?
The instability of this compound in acidic media is due to the acid-catalyzed hydrolysis of the spiroketal (1,3-dioxolane) ring. This reaction is reversible and results in the cleavage of the protecting group, yielding 5-bromoisatin and ethylene glycol. The generally accepted mechanism for this process is initiated by the protonation of one of the dioxolane oxygen atoms, followed by the formation of a resonance-stabilized carboxonium ion as the rate-determining step. Subsequent nucleophilic attack by water leads to the opening of the dioxolane ring and eventual regeneration of the ketone and diol.[3]
Q2: What is the primary degradation product of this compound in acidic media?
Under acidic conditions, the primary degradation products are 5-bromoisatin and ethylene glycol, resulting from the hydrolysis of the 1,3-dioxolane ring.
Q3: How does the 5'-bromo substituent affect the stability of the molecule?
The bromine atom at the 5'-position of the indolone ring is an electron-withdrawing group. Halogen substituents on an aromatic ring exert a deactivating influence in electrophilic aromatic substitution due to their inductive electron withdrawal.[3] In the context of spiroketal hydrolysis, the rate-determining step involves the formation of a positive charge on the spiro carbon. The electron-withdrawing nature of the bromine atom destabilizes this carbocation intermediate through the indole ring system. Consequently, this compound is expected to be more stable under acidic conditions compared to its non-brominated counterpart.
Q4: At what pH range should I be concerned about the stability of this compound?
Q5: Can I use common acids like HCl or TFA for reactions involving this compound?
The use of strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) will likely lead to the rapid hydrolysis of the 1,3-dioxolane protecting group. If the integrity of the spiroketal is desired, the use of strong acids should be avoided. If deprotection is the goal, these acids can be effective, but the reaction should be carefully monitored to avoid potential side reactions.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the stability of this compound.
Problem 1: Unexpected decomposition of the compound during a reaction.
-
Symptom: TLC or HPLC analysis of the reaction mixture shows the appearance of a new, more polar spot corresponding to 5-bromoisatin.
-
Root Cause Analysis:
-
Acidic Reagents: One or more reagents in your reaction mixture may be acidic or contain acidic impurities.
-
Acidic Byproducts: The reaction itself might be generating acidic byproducts.
-
Acidic Workup: The workup procedure may involve an acidic wash that is causing the decomposition.
-
Stationary Phase: The stationary phase used for chromatography (e.g., silica gel) can be acidic and cause degradation on the column.
-
-
Solutions:
-
Reagent Purity: Ensure all reagents are of high purity and free from acidic contaminants.
-
Reaction Monitoring: Monitor the pH of the reaction mixture throughout the process. If necessary, add a non-nucleophilic base (e.g., proton sponge) to neutralize any generated acid.
-
Workup Modification: Use a neutral or slightly basic workup. A wash with a saturated sodium bicarbonate solution can be employed to neutralize any acid.
-
Chromatography:
-
Deactivate silica gel by pre-treating it with a solution of triethylamine in the eluent.
-
Consider using a less acidic stationary phase, such as neutral alumina.
-
-
Problem 2: Low yield or incomplete deprotection when hydrolysis is desired.
-
Symptom: The reaction to remove the 1,3-dioxolane group does not go to completion, leaving a significant amount of starting material.
-
Root Cause Analysis:
-
Insufficient Acid: The concentration or strength of the acid may be too low to effectively catalyze the hydrolysis.
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an adequate temperature.
-
Solvent System: The choice of solvent can influence the rate of hydrolysis.
-
-
Solutions:
-
Catalyst Choice: A variety of acid catalysts can be used for the deprotection of acetals and ketals.[5] Consider using a stronger acid or a different catalytic system.
-
Reaction Conditions: Increase the reaction time or temperature and monitor the progress by TLC or HPLC.
-
Solvent Optimization: The presence of water is necessary for hydrolysis. Using a co-solvent system that is miscible with water can be beneficial.
-
Problem 3: Formation of unknown byproducts during acidic treatment.
-
Symptom: Besides the expected 5-bromoisatin, other spots are observed on TLC or peaks in the HPLC chromatogram.
-
Root Cause Analysis:
-
Further Reactions of Isatin: 5-bromoisatin itself is a reactive molecule and can undergo further reactions under acidic conditions, such as condensation or rearrangement.[6]
-
Side Reactions of the Indole Ring: The indole nucleus can be susceptible to side reactions under strongly acidic conditions.
-
-
Solutions:
-
Milder Conditions: Use the mildest acidic conditions possible to achieve deprotection. This could involve using a weaker acid, a lower temperature, or a shorter reaction time.
-
Careful Monitoring: Closely monitor the reaction and stop it as soon as the starting material is consumed to minimize the formation of byproducts.
-
Byproduct Characterization: If significant byproducts are formed, it may be necessary to isolate and characterize them to understand the side reaction and optimize the conditions to avoid it.
-
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound by HPLC
This protocol provides a general method for assessing the stability of the target compound under various acidic conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other acid of interest)
-
Buffer solutions of various pH
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Prepare Test Solutions: In separate vials, dilute the stock solution with buffer solutions of different pH values (e.g., pH 2, 4, 5, 7) to a final concentration suitable for HPLC analysis.
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., room temperature or 40°C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC. A typical starting condition could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1 mL/min
-
Detection: UV at a wavelength where both the starting material and 5-bromoisatin have good absorbance (e.g., 254 nm).
-
-
Data Analysis: Quantify the peak areas of the starting material and the 5-bromoisatin peak at each time point to determine the rate of degradation at each pH.
Protocol 2: Controlled Acid-Catalyzed Deprotection
This protocol describes a method for the intentional removal of the 1,3-dioxolane protecting group.
Materials:
-
This compound
-
Acetone
-
Water
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
TLC plates
Procedure:
-
Dissolution: Dissolve the spiroketal in a mixture of acetone and water.
-
Acid Addition: Add a catalytic amount of p-TsOH.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC (eluting with a mixture of ethyl acetate and hexanes). The starting material will be less polar than the product, 5-bromoisatin.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate until the mixture is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromoisatin.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: General Stability Profile of Ketal Protecting Groups under Acidic Conditions
| pH Range | Expected Stability of 1,3-Dioxolane Group | Recommended Action |
| > 7 | High | Generally safe for prolonged exposure. |
| 5 - 7 | Moderate to High | Generally stable for short-term exposure (e.g., workup), but long-term stability should be verified. |
| 3 - 5 | Low | Significant hydrolysis can be expected. Avoid prolonged exposure. |
| < 3 | Very Low | Rapid hydrolysis is likely. These conditions are suitable for deprotection. |
Note: This table provides a general guideline. The actual stability of this compound should be experimentally determined under specific conditions.
Visualization
Acid-Catalyzed Hydrolysis of this compound
Caption: Troubleshooting workflow for instability.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. (n.d.). MDPI. Retrieved from [Link]
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). NIH. Retrieved from [Link]
-
Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. (n.d.). NIH. Retrieved from [Link]
-
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. (n.d.). NIH. Retrieved from [Link]
-
The log k-pH profile for the hydrolysis of III at 333, 343, 353 and 363... (n.d.). ResearchGate. Retrieved from [Link]
-
Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. (2021). PMC - PubMed Central. Retrieved from [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). MSU chemistry. Retrieved from [Link]
-
16.5: An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Spiro[1,3-dioxolane-2,3′-indolin]-2′-one. (n.d.). PMC - NIH. Retrieved from [Link]
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). NIH. Retrieved from [Link]
-
(PDF) Spiro[1,3-dioxolane-2,3′-indolin]-2′-one. (n.d.). ResearchGate. Retrieved from [Link]
-
Spiro-[1,3-dioxolane-2,3'-indolin]-2'-one. (n.d.). PubMed. Retrieved from [Link]
-
Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. (n.d.). PMC - NIH. Retrieved from [Link]
-
(PDF) Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. (n.d.). ResearchGate. Retrieved from [Link]
-
17.8: Acetals as Protecting Groups. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
Spiro-(1,3-dioxolane-2,3'indolin)-2'-one, 97%, Thermo Scientific 1 g. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (n.d.). DergiPark. Retrieved from [Link]
-
Redalyc.Synthesis of spirooxindoles with three component reaction between β-ketoesters, malononitrile and isatin derivatives in. (n.d.). Redalyc. Retrieved from [Link]
-
Enantioselective Pictet-Spengler Reactions of Isatins for the Synthesis of Spiroindolones. (n.d.). PMC - NIH. Retrieved from [Link]
-
Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. (2020). ACS Omega. Retrieved from [Link]
-
Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. (n.d.). MDPI. Retrieved from [Link]
-
Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. (n.d.). ACS Catalysis. Retrieved from [Link]
-
Efficient Catalytic Kinetic Resolution of Spiro-epoxyoxindoles with Concomitant Asymmetric Friedel-Crafts Alkylation of Indoles. (2017). PubMed. Retrieved from [Link]
-
Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. (2024). NIH. Retrieved from [Link]
-
Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. (2024). ResearchGate. Retrieved from [Link]
-
Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Inductive vs conjugation effects in ester hydrolysis. (2019). Chemistry Stack Exchange. Retrieved from [Link]
-
Substituent Effects on Aromatic Substitution. (2021). YouTube. Retrieved from [Link]
-
Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. (n.d.). ACP. Retrieved from [Link]
-
ISSN: 0975-8585 November – December 2016 RJPBCS 7(6) Page No. 107. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]]pdf
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- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioactivity of 5'-Bromo- vs. 5'-Chloro-spiro[dioxolane-indolone]
For researchers and professionals in drug development, the nuanced effects of subtle molecular modifications are of paramount importance. The halogenation of a pharmacologically active scaffold is a classic strategy to modulate its biological profile. This guide provides an in-depth comparative analysis of 5'-bromo- and 5'-chloro-spiro[dioxolane-indolone], focusing on their synthesis, physicochemical properties, and expected bioactivity based on current scientific literature. While a direct head-to-head study of these two specific analogs is not yet prevalent in published research, a robust comparison can be drawn from extensive data on related halogenated indole and spirooxindole systems.
Introduction: The Spiro[dioxolane-indolone] Scaffold and the Influence of Halogenation
The spiro[dioxolane-indolone] core represents a privileged heterocyclic structure, combining the biologically significant oxindole moiety with a spirocyclic dioxolane ring. Spirooxindoles, in general, are known for their rigid three-dimensional structure, which can lead to specific and potent interactions with biological targets.[1][2] They are found in numerous natural products and have been extensively explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and anticonvulsant activities.[3][4][5]
Halogenation at the 5-position of the indole ring is a key strategy in medicinal chemistry to enhance the therapeutic potential of a molecule. The introduction of a halogen atom like chlorine or bromine can significantly alter a compound's lipophilicity, metabolic stability, and electronic properties, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile and its binding affinity to target proteins.[6] This guide will dissect the anticipated differences in bioactivity between the 5'-bromo and 5'-chloro analogs of spiro[dioxolane-indolone].
Synthesis of 5'-Halo-spiro[dioxolane-indolones]
The synthesis of these compounds typically begins with the corresponding 5-halo-isatin. The spiro-dioxolane ring is then formed by a ketalization reaction.
Synthesis of 5'-Chloro-spiro[dioxolane-indolone]
The synthesis of 5'-chloro-spiro-[1,3-dioxolane-2,3'-indolin]-2'-one has been reported and involves the reaction of 5-chloroisatin with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), with azeotropic removal of water.[4]
Caption: Synthetic scheme for 5'-Chloro-spiro[dioxolane-indolone].
Proposed Synthesis of 5'-Bromo-spiro[dioxolane-indolone]
A similar synthetic strategy can be employed for the 5'-bromo analog, starting from 5-bromoisatin. The synthesis of 5-bromoisatin itself is well-established.[7]
Caption: Proposed synthesis for 5'-Bromo-spiro[dioxolane-indolone].
Comparative Physicochemical Properties
The difference between a chlorine and a bromine atom at the same position might seem minor, but it imparts distinct physicochemical characteristics to the molecule. These differences are crucial for understanding their potential bioactivity.[6]
| Property | 5'-Chloro Analog | 5'-Bromo Analog | Rationale for Difference |
| Molecular Weight | Lower | Higher | Bromine has a higher atomic mass than chlorine.[6] |
| Lipophilicity (logP) | Lower | Higher | Bromine is generally more lipophilic than chlorine, which can affect membrane permeability and protein binding.[6] |
| Van der Waals Radius | Smaller (1.75 Å) | Larger (1.85 Å) | The larger size of bromine may lead to better occupancy in certain hydrophobic pockets of a target protein.[6] |
| Polarizability | Lower | Higher | The greater polarizability of bromine can result in stronger halogen bonding interactions with biological targets.[6] |
| Electronic Effect | Electron-withdrawing | Electron-withdrawing | Both are inductively withdrawing, but their overall electronic influence on the aromatic ring can differ slightly.[6] |
Comparative Bioactivity: An Evidence-Based Projection
In the absence of a direct comparative study, we can project the potential differences in bioactivity based on studies of similarly substituted indole and spirooxindole compounds. The primary areas of interest for this class of compounds are anticancer and antimicrobial activities.
Anticancer Activity
Halogenated spirooxindoles are increasingly recognized for their potential as anticancer agents.[1][2][8][9] Their mechanisms often involve the inhibition of protein kinases or the disruption of protein-protein interactions, such as the MDM2-p53 pathway.[10][11][12]
-
Influence of Lipophilicity and Size : The higher lipophilicity of the 5'-bromo analog could enhance its ability to cross cell membranes, potentially leading to greater intracellular concentrations.[6] Furthermore, the larger size of the bromine atom might provide a better fit in the hydrophobic pockets of certain enzymes, such as kinases, potentially leading to increased potency.[6]
-
Halogen Bonding : The greater polarizability of bromine can facilitate stronger halogen bonds with electron-donating atoms (like oxygen or nitrogen) in the active site of a target protein.[6] This could translate to a higher binding affinity and, consequently, more potent inhibition.
A study on halogenated flavones demonstrated that brominated derivatives exhibited markedly stronger cytotoxic activity and induced more robust apoptotic responses compared to their chlorinated counterparts.[13] While this is a different molecular scaffold, it highlights the potential for bromine substitution to confer superior anticancer properties.
Antimicrobial Activity
Halogenated indoles have also shown promise as antimicrobial agents.[14][15] A study on the antibacterial activity of various halogenated indoles against Vibrio parahaemolyticus found that 5-bromoindole and 5-chloroindole exhibited the same minimum inhibitory concentration (MIC) of 50 μg/mL.[16] This suggests that for certain bacterial strains, the difference between bromine and chlorine at the 5-position may not significantly alter the overall antimicrobial potency.
However, another study comparing N-bromo and N-chloro compounds found that the bromine analogs had superior bactericidal activity in the absence of a protein load, but this was reversed in the presence of proteins. This underscores the importance of the experimental conditions in determining the relative efficacy.
Anticonvulsant Activity
Interestingly, 5'-chloro-spiro-[1,3-dioxolane-2,3'-indolin]-2'-one has been identified as a potential anticonvulsant agent.[4] The bioactivity of the 5'-bromo analog in this regard is unknown and would be a valuable area for future investigation.
Proposed Experimental Protocols for a Head-to-Head Comparison
To definitively determine the comparative bioactivity, a series of standardized in vitro assays should be performed.
Cytotoxicity Assessment using MTT Assay
This assay determines the concentration at which the compounds inhibit cell viability by 50% (IC50).
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 5'-bromo and 5'-chloro spiro[dioxolane-indolone] compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.
Workflow:
Caption: Workflow for the broth microdilution MIC assay.
Detailed Protocol:
-
Compound Preparation: Prepare two-fold serial dilutions of the 5'-bromo and 5'-chloro analogs in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial suspension to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Discussion and Future Perspectives
The choice between a 5'-chloro and a 5'-bromo substituent on the spiro[dioxolane-indolone] scaffold is a critical decision in the drug design process. Based on the analysis of related compounds, it is plausible to hypothesize that the 5'-bromo analog may exhibit superior anticancer activity due to its increased lipophilicity and potential for stronger halogen bonding interactions.[6] In contrast, the antimicrobial activity may be comparable between the two analogs, although this could be highly dependent on the specific microbial strains and the assay conditions.[16]
The known anticonvulsant potential of the 5'-chloro analog opens up an exciting avenue for further investigation into the neurological effects of this class of compounds.[4] A direct comparative study of both analogs in anticonvulsant models is warranted.
Ultimately, the selection of either the 5'-bromo or 5'-chloro derivative should be guided by empirical data. The experimental protocols outlined in this guide provide a clear roadmap for researchers to conduct a direct, objective comparison of these two promising compounds. Such a study would be a valuable contribution to the field of medicinal chemistry and would provide crucial insights for the development of novel therapeutics based on the spiro[dioxolane-indolone] scaffold.
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Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. (2025). RSC Advances.
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Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. (2024). PubMed Central.
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Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. (2025). RSC Publishing.
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Spirooxindole derivatives as an anticancer agents: Synthetic developments, structure–activity relationship, and biological applications. (n.d.). ResearchGate.
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Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. (2025). RSC Publishing.
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Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. (2025). ResearchGate.
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Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. (2024). Frontiers in Veterinary Science.
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Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). Frontiers in Chemistry.
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Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008. (2009). Current Medicinal Chemistry.
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Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (2023). Molecules.
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Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 Oxadiazoline Derivatives for Comparative Cytotoxicity Study on Brine Shrimp. (2007). Bangladesh Journal of Pharmacology.
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Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2021). RSC Advances.
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Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. (2021). Frontiers in Microbiology.
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Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX. (2019). Molecules.
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Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. (2021). ResearchGate.
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Synthesis and Biological Evaluation of S-, O- and Se-Containing Dispirooxindoles. (2021). Molecules.
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Comparative study of 5-chloro-indole and 5-bromo-indole derivatives. (n.d.). Benchchem.
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Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. (2021). Frontiers in Microbiology.
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Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. (2022). Molecules.
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Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). Molecules.
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5'-Chloro-spiro-[1,3-dioxolane-2,3'-indolin]-2'-one: A Potential Anti-Convulsant. (2008). Acta Crystallographica Section E: Structure Reports Online.
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Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. (2018). Molecules.
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(PDF) Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (2023). ResearchGate.
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Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. (2014). Journal of Applied Microbiology.
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Unambiguous Structural Verification: A Comparative Guide to the Crystallographic Validation of 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. For complex heterocyclic systems such as 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, a scaffold of significant interest in medicinal chemistry, ambiguity in its structural assignment can lead to misinterpretation of structure-activity relationships (SAR) and ultimately, the failure of promising candidates. While a suite of analytical techniques can provide valuable structural insights, single-crystal X-ray crystallography remains the gold standard for unambiguous structural elucidation.
This guide provides an in-depth comparison of X-ray crystallography with other common analytical methods for the structural validation of this compound. We will explore the causality behind experimental choices and demonstrate how a multi-technique approach, anchored by the definitive data from X-ray diffraction, constitutes a self-validating system for molecular characterization.
The Decisive Power of X-ray Crystallography
Single-crystal X-ray crystallography offers an unparalleled level of detail, providing precise atomic coordinates, bond lengths, bond angles, and torsional angles. This technique moves beyond connectivity to reveal the true spatial arrangement of atoms, including the stereochemistry of chiral centers, which is often a critical determinant of biological activity. For the target molecule, this compound, this is particularly crucial for confirming the spirocyclic junction and the relative orientation of the dioxolane and indol-2-one rings.
Experimental Protocol: From Powder to Picture
The journey to a crystal structure begins with the growth of high-quality single crystals. This is often the most challenging step, requiring careful optimization of conditions.
Step 1: Single Crystal Growth
-
Rationale: The selection of an appropriate solvent or solvent system is critical. The ideal solvent should exhibit moderate solubility for the compound and a vapor pressure that allows for slow evaporation, facilitating the ordered arrangement of molecules into a crystal lattice.
-
Protocol:
-
Dissolve this compound in a minimal amount of a suitable solvent. Based on the polarity of the molecule, a solvent system of ethyl acetate/hexane or dichloromethane/hexane is a logical starting point.
-
Employ the slow evaporation technique. Loosely cap the vial and leave it in a vibration-free environment at a constant, slightly cool temperature.
-
Alternatively, vapor diffusion can be employed. Dissolve the compound in a solvent in which it is readily soluble (e.g., ethyl acetate) and place this solution in a larger, sealed container with a less polar "anti-solvent" (e.g., hexane). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystallization.
-
Monitor for the formation of well-defined, transparent crystals over several days to weeks.
-
Step 2: X-ray Diffraction Data Collection
-
Rationale: A high-quality crystal is selected and mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The angles and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal.
-
Protocol:
-
Select a suitable crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a cryoloop.
-
Center the crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve the quality of the diffraction data.
-
Collect a complete dataset by rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Step 3: Structure Solution and Refinement
-
Rationale: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then "solved" using direct methods or Patterson methods to obtain an initial electron density map. This map is used to build an initial model of the molecule, which is then refined against the experimental data to improve its accuracy.
-
Protocol:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Determine the unit cell dimensions and the crystal system. For spirooxindole derivatives, monoclinic or triclinic crystal systems are common.[1]
-
Solve the structure using software such as SHELXT to obtain an initial atomic model.
-
Refine the model using full-matrix least-squares refinement with software like SHELXL. This process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Interpreting the Crystallographic Data
The final output of a successful X-ray crystallography experiment is a detailed model of the molecule in the solid state. For this compound, this would provide:
-
Unambiguous confirmation of the spirocyclic core.
-
Precise bond lengths and angles , confirming the expected geometries of the aromatic ring, the amide, and the dioxolane ring.
-
The conformation of the five-membered dioxolane ring.
-
Details of intermolecular interactions , such as hydrogen bonding and π-stacking, which govern the crystal packing.
dot graph "X-ray_Crystallography_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Workflow for X-ray Crystallographic Structure Validation.
A Comparative Analysis with Other Techniques
While X-ray crystallography provides the definitive answer, other analytical techniques offer complementary and often more readily obtainable data. Here, we compare the insights gained from these methods with the certainty of crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR data have been reported.[2]
-
¹H NMR (400 MHz, CDCl₃): δ = 4.24–4.40 (m, 2H), 4.40–4.55 (m, 2H), 6.70 (d, J = 8.0 Hz, 1H), 7.24 (s, 1H), 7.38 (d, J = 8.0 Hz, 1H), 9.28 (br s, 1H) ppm.[2]
-
¹³C NMR (100 MHz, CDCl₃): δ = 66.1, 102.1, 112.4, 115.7, 126.6, 128.4, 134.5, 141.2, 175.4 ppm.[2]
What NMR Tells Us:
-
The proton NMR confirms the presence of the aromatic protons and the methylene protons of the dioxolane ring.
-
The carbon NMR shows the expected number of carbon signals, including the carbonyl carbon and the spiro-carbon.
-
2D NMR techniques (COSY, HSQC, HMBC) would further establish the connectivity between protons and carbons, confirming the overall scaffold.
Limitations Compared to X-ray Crystallography:
-
NMR provides information about the structure in solution, which may differ from the solid-state conformation.
-
While NOE experiments can provide information about through-space proximity of protons, definitively establishing the stereochemistry of the spiro-center can be challenging without crystallographic data.
-
Subtle conformational details of the five-membered ring are not readily apparent from standard NMR experiments.
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State | Solid | Solution |
| Connectivity | Inferred from atomic positions | Directly determined |
| Stereochemistry | Absolute (with chiral reference) | Relative (inferred) |
| Conformation | Precise and static | Averaged and dynamic |
| Bond Lengths/Angles | Highly accurate | Not directly measured |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₁₀H₈BrNO₃.
What MS Tells Us:
-
The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible in the mass spectrum, confirming the presence of a single bromine atom.
-
Fragmentation patterns in tandem MS (MS/MS) experiments can provide clues about the structural motifs present in the molecule.
Limitations Compared to X-ray Crystallography:
-
MS provides no information about the three-dimensional arrangement of atoms.
-
Isomers with the same molecular formula will give identical high-resolution mass spectra, making it impossible to distinguish between them based on this data alone.
Computational Chemistry
Computational modeling can be used to predict the three-dimensional structure of a molecule and to calculate various properties, such as its NMR and IR spectra.
What Computational Chemistry Can Provide:
-
A theoretical model of the most stable conformation of the molecule.
-
Predicted bond lengths and angles that can be compared with experimental data.
-
Simulated NMR and IR spectra that can aid in the interpretation of experimental spectra.
Limitations Compared to X-ray Crystallography:
-
The accuracy of computational models is dependent on the level of theory and the basis set used.
-
Computational methods predict the structure of an isolated molecule in the gas phase, which may not reflect its conformation in the solid state or in solution.
-
It is a predictive, not a definitive, technique. Experimental validation is always necessary.[3]
dot graph "Comparative_Analysis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Comparison of analytical techniques for structural elucidation.
Conclusion: An Integrated and Self-Validating Approach
The structural validation of a novel chemical entity like this compound is a critical step in the research and development pipeline. While NMR, MS, and computational methods provide essential pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous and highly detailed three-dimensional picture of the molecule.
By integrating the data from these techniques, researchers can create a self-validating system. The connectivity established by NMR should be consistent with the structure determined by X-ray crystallography. The molecular formula confirmed by MS must match the crystallographic model. And the experimental structure should be in good agreement with the lowest energy conformation predicted by computational methods. This holistic approach not only ensures the absolute correctness of the structure but also provides a deeper understanding of the molecule's properties in different states, paving the way for rational drug design and development.
References
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Exploring the mechanism of action of spirooxindoles as a class of CDK2 inhibitors: a structure-based computational approach - PubMed. Available at: [Link]
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Magnetite nanoparticles catalyzed preparation of isatin ketals under solvent free conditions promoted by ultrasound irradiation - Arabian Journal of Chemistry. Available at: [Link]
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Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC - NIH. Available at: [Link]
-
(PDF) X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione - ResearchGate. Available at: [Link]
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comparison of anticancer activity of different halogenated spirooxindoles
In the landscape of modern oncology drug discovery, the spirooxindole scaffold has emerged as a privileged structure, demonstrating significant potential in the development of novel anticancer agents.[1][2][3] The unique three-dimensional architecture of spirooxindoles allows for diverse functionalization, enabling interaction with a multitude of biological targets implicated in cancer progression.[3] A particularly fruitful strategy for enhancing the therapeutic efficacy of this class of compounds has been the incorporation of halogen atoms.[1][2][4][5] This guide provides a comparative analysis of the anticancer activity of different halogenated spirooxindoles, supported by experimental data and detailed methodologies for researchers in the field.
The Significance of Halogenation in Spirooxindole Anticancer Activity
The introduction of halogens—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—into the spirooxindole framework is not a trivial modification. It profoundly influences the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] Halogen bonding, a non-covalent interaction involving a halogen atom, can play a crucial role in stabilizing the drug-target complex, leading to enhanced potency.[1][2] Consequently, halogenated spirooxindoles often exhibit superior anticancer activity compared to their non-halogenated counterparts.[1][2]
These compounds exert their anticancer effects through various mechanisms, including:
-
Kinase Inhibition: Halogenated spirooxindoles have been shown to target a range of kinases involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases.[1][2]
-
Disruption of the MDM2-p53 Interaction: A key mechanism for many spirooxindoles is the inhibition of the interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53.[1][4][5] By preventing MDM2-mediated degradation of p53, these compounds can reactivate p53's function, leading to cell cycle arrest and apoptosis.[1][4][5]
-
Induction of Apoptosis and Cell Cycle Arrest: Halogenated spirooxindoles have been demonstrated to effectively induce programmed cell death (apoptosis) and halt the cell cycle at various phases (e.g., G1/S or G2/M), thereby preventing the proliferation of cancer cells.[1]
Comparative Anticancer Activity of Halogenated Spirooxindoles
| Compound ID/Description | Halogen | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Spirooxindole 5g | Dibromo | HCT-116 (Colon) | ~5.0 | Cisplatin | ~9.0 | [6] |
| Spirooxindole 5g | Dibromo | HepG2 (Liver) | 5.00 ± 0.66 | Cisplatin | 9.00 ± 0.76 | [6] |
| Spirooxindole 5g | Dibromo | MCF-7 (Breast) | ~4.0 | Cisplatin | ~9.0 | [6] |
| p-chloro substituted spirooxindole | Chloro | Leukemia, Colon, Prostate, Renal | - | - | - | [7] |
| p-bromophenyl substituted spirooxindole | Bromo | A549 (Lung) | 15.49 ± 0.04 | - | - | [7] |
| o-fluoro substituted spirooxindole (5f) | Fluoro | A549 (Lung) | 1.2 ± 0.412 (48h) | Cisplatin | 22.35 ± 0.64 (48h) | [7] |
| Dichloro substituted spirooxindole | Dichloro | HCT-116, HepG2, PC-3 | - | - | - | [8] |
| Spirooxindole 6a | - | HepG2 (Liver) | 6.9 | - | - | [9][10] |
| Spirooxindole 6i | - | HepG2 (Liver) | 6.3 | - | - | [9] |
| Spirooxindole 16 | - | A549 (Lung) | 0.000054 ± 0.000008 | Fluorouracil | 3.781 ± 0.52 | [1] |
Key Observations from the Data:
-
Potency: Halogenated spirooxindoles frequently exhibit potent anticancer activity, with IC50 values in the low micromolar and even nanomolar range. For instance, a dibrominated spirooxindole (5g) demonstrated greater potency than the standard chemotherapeutic drug cisplatin against HCT-116, HepG2, and MCF-7 cell lines.[6]
-
Structure-Activity Relationship (SAR): The type and position of the halogen substituent significantly impact anticancer activity. An o-fluoro substituted derivative (5f) showed remarkably high cytotoxicity against A549 lung cancer cells, being approximately 13-fold more active than its 24-hour treatment and significantly more potent than cisplatin.[7] This highlights the importance of the electronic and steric properties of the halogen in mediating the biological effect.
-
Selectivity: Some halogenated spirooxindoles have shown a degree of selectivity for cancer cells over normal cells, which is a crucial attribute for a potential therapeutic agent. For example, spirooxindole 16 was 20–40 times less sensitive to normal lung fibroblasts (Wi-38) compared to A549 lung cancer cells.[1]
Mechanistic Insights into Anticancer Action
The anticancer activity of halogenated spirooxindoles is underpinned by their ability to modulate key cellular pathways.
Disruption of the p53-MDM2 Pathway
A primary mechanism of action for many spirooxindoles is the inhibition of the p53-MDM2 protein-protein interaction.[1][4][5] In many cancers, the tumor suppressor p53 is inactivated by overexpression of its negative regulator, MDM2. Halogenated spirooxindoles can bind to the p53-binding pocket of MDM2, preventing it from targeting p53 for degradation. This leads to the accumulation of p53, which can then induce cell cycle arrest and apoptosis.[1][4][5]
Caption: General experimental workflow for assessing anticancer activity.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Halogenated spirooxindole compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment. [11]2. Compound Treatment: Prepare serial dilutions of the halogenated spirooxindole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours). [11]3. MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. [10][11]During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. [9]Mix gently by pipetting or shaking on an orbital shaker for 15 minutes. [12]5. Absorbance Measurement: Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader. [9][11]6. Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
6-well plates or T25 flasks
-
Cancer cell lines
-
Halogenated spirooxindole compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to attach overnight. Treat the cells with the desired concentrations of the halogenated spirooxindole compounds for the specified time. [13]2. Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant. [13][14]3. Cell Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300-400 x g for 5 minutes). [13][14][15]4. Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. 5. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. 6. Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. 7. Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates or T25 flasks
-
Cancer cell lines
-
Halogenated spirooxindole compounds
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the halogenated spirooxindole compounds as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Cell Fixation: Wash the cells with PBS and then fix them by adding cold 70% ethanol dropwise while vortexing to prevent cell clumping. [15][16][17]Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight). [15][16][17]4. Cell Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in the PI staining solution. [15]The RNase A in the solution will degrade RNA, ensuring that only DNA is stained. 5. Incubation: Incubate the cells for 30 minutes at room temperature in the dark. [15][16]6. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. A histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Halogenated spirooxindoles represent a promising class of anticancer agents with potent and often selective activity against a variety of cancer cell lines. [1][2][4][5]The incorporation of halogens significantly enhances their therapeutic potential by improving their pharmacokinetic and pharmacodynamic properties. [1][2]The primary mechanisms of action involve the disruption of key oncogenic pathways, such as the MDM2-p53 interaction, and the induction of apoptosis and cell cycle arrest. [1][4][5] While direct comparative studies are still needed to fully elucidate the structure-activity relationships of different halogen substitutions, the available data strongly supports the continued exploration and development of halogenated spirooxindoles in oncology. The experimental protocols provided in this guide offer a robust framework for researchers to evaluate the anticancer efficacy of novel halogenated spirooxindole derivatives and to further unravel their mechanisms of action.
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The Cutting Edge of Cancer Therapy: A Comparative Guide to the Efficacy of Spirooxindole Derivatives
In the relentless pursuit of novel and more effective cancer therapeutics, the spirooxindole scaffold has emerged as a privileged structure, captivating the attention of medicinal chemists and oncologists alike.[1][2] Its unique three-dimensional and rigid architecture provides a versatile framework for designing potent and selective anticancer agents.[1] This guide offers an in-depth comparison of the efficacy of various spirooxindole derivatives against a spectrum of cancer cell lines, supported by experimental data and mechanistic insights. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising class of compounds.
The Rise of Spirooxindoles: Targeting the Guardians of the Genome
A significant breakthrough in the development of spirooxindole-based anticancer agents has been the identification of their ability to modulate the p53-MDM2 signaling pathway.[3][4][5] The p53 tumor suppressor protein, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis.[3][4][6] However, in many cancers, p53 is inactivated by its negative regulator, the murine double minute 2 (MDM2) oncoprotein, which binds to p53 and promotes its degradation. The disruption of this p53-MDM2 interaction represents a key therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions.[3][4][7]
Spirooxindole derivatives have proven to be particularly adept at inhibiting the p53-MDM2 interaction.[3][4][7] Their rigid structure allows them to mimic the key interactions of p53 with the MDM2 binding pocket, effectively displacing p53 and leading to its accumulation and activation in cancer cells.[6][8] This mechanism of action forms the basis for the potent anticancer activity observed in numerous preclinical studies.
Diagram: The p53-MDM2 Signaling Pathway and Spirooxindole Inhibition
Caption: Mechanism of spirooxindole-mediated p53 reactivation.
Comparative Efficacy: A Data-Driven Analysis
The true measure of a therapeutic agent lies in its quantifiable efficacy. The following table summarizes the cytotoxic activity of several representative spirooxindole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Derivative | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| MI-888 | Human Cancer (in vivo) | Ki = 0.44 nM (for MDM2 binding) | [9] |
| Spirooxindole-pyrazole hybrid | A549 (Lung) | Synergizes with doxorubicin | [10] |
| Spirooxindole-ferrocene hybrid (5d) | Breast (p53-wild type) | Submicromolar | [6] |
| Spirooxindole-cyclopentene-isoxazole hybrid (4z) | Colorectal (p53-wild type) | Potent MDM2 inhibitor | [11] |
| Spirooxindole-furan hybrid (6d) | MCF7 (Breast) | 4.3 ± 0.18 | [12] |
| Spirooxindole-furan hybrid (6f) | HepG2 (Liver) | 3.5 ± 0.11 | [12] |
| Chalcone-spirooxindole hybrid (3b) | MCF7 (Breast) | 4.1 ± 0.10 | [12] |
| Chalcone-spirooxindole hybrid (3b) | HepG2 (Liver) | 3.5 ± 0.07 | [12] |
| Spirooxindole-pyrrolidine (5f) | A549 (Lung) | < 10 | [13] |
| Di-spirooxindole (25b) | PC3 (Prostate) | 3.7 ± 1.0 | [14] |
| Di-spirooxindole (25e) | HeLa (Cervical) | 7.2 ± 0.5 | [14] |
| Di-spirooxindole (25d) | MDA-MB-231 (Breast) | 7.63 ± 0.08 | [14] |
| Spirooxindole-benzimidazole (6d) | MDA-MB-231 (Breast), PC-3 (Prostate) | Potent | [15] |
| Spirooxindole derivative (14b) | Leukemia, Renal, Colon, Prostate | Active at 10 µM | [16][17] |
Note: The presented data is a selection from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Beyond MDM2: Exploring Alternative Mechanisms
While the inhibition of the p53-MDM2 interaction is a primary mechanism, the versatility of the spirooxindole scaffold allows for the targeting of other critical cancer-related pathways.[2]
-
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDK2 is a key regulator of the cell cycle, and its dysregulation is a common feature of cancer.[18] Certain spirooxindole derivatives have been identified as effective CDK2 inhibitors, thereby halting cancer cell proliferation at critical checkpoints.[18]
-
Phosphodiesterase 1 (PDE-1) Inhibition: Some spirooxindole derivatives have shown potent inhibitory activity against phosphodiesterase 1 (PDE-1), an enzyme involved in signal transduction. Inhibition of PDE-1 can lead to an increase in intracellular cyclic nucleotide levels, which can in turn induce apoptosis in cancer cells.
Experimental Protocols: A Guide to In Vitro Evaluation
The assessment of the anticancer efficacy of spirooxindole derivatives relies on a series of well-established in vitro assays. Here, we provide a generalized workflow for these crucial experiments.
Diagram: In Vitro Evaluation Workflow for Anticancer Compounds
Caption: A typical workflow for assessing the anticancer properties of novel compounds.
Detailed Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the spirooxindole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the cell viability against the log of the compound concentration.
Structure-Activity Relationship (SAR): Designing the Next Generation of Spirooxindoles
The potency of spirooxindole derivatives is highly dependent on the nature and position of substituents on the core scaffold.[19] Understanding the structure-activity relationship (SAR) is crucial for the rational design of more effective and selective anticancer agents.[19]
-
Substituents on the Oxindole Ring: Halogenation, particularly with chlorine and fluorine, at the 5- or 6-position of the oxindole ring often enhances anticancer activity. This is likely due to increased lipophilicity and improved binding interactions within the target protein.
-
Groups on the Pyrrolidine Ring: The stereochemistry of the pyrrolidine ring and the nature of the substituents play a critical role in determining the binding affinity to MDM2. Bulky aromatic or heteroaromatic groups can mimic the key amino acid residues of p53 (Phe19, Trp23, and Leu26) that are essential for binding to MDM2.[6]
-
Hybridization with Other Pharmacophores: The conjugation of the spirooxindole core with other known anticancer pharmacophores, such as pyrazole, ferrocene, or benzimidazole, has led to the development of hybrid molecules with enhanced potency and, in some cases, dual mechanisms of action.[6][10][15]
Future Directions and Conclusion
Spirooxindole derivatives represent a highly promising and versatile class of anticancer agents. Their ability to effectively inhibit the p53-MDM2 interaction, coupled with their amenability to synthetic modification, makes them a focal point of modern drug discovery efforts. While many derivatives have shown remarkable potency in preclinical studies, further research is needed to optimize their pharmacokinetic properties, minimize off-target effects, and evaluate their efficacy and safety in clinical settings. The continued exploration of their diverse mechanisms of action and the rational design of new derivatives based on SAR studies will undoubtedly pave the way for the development of novel and effective cancer therapies.
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A Researcher's Guide to the Computational Analysis of Electronic Properties in Substituted Spirooxindoles: A Comparative Approach
In the landscape of medicinal chemistry and drug discovery, the spirooxindole scaffold stands out as a "privileged structure," a molecular framework consistently found in a multitude of biologically active compounds.[1][2] From potent anticancer agents to novel therapeutics targeting a range of diseases, the unique three-dimensional architecture of spirooxindoles underpins their diverse pharmacological profiles.[3][4] Understanding the intricate electronic properties of these molecules is paramount to deciphering their mechanisms of action and rationally designing next-generation therapeutics with enhanced efficacy and selectivity.[5][6] This guide provides a comprehensive comparison of computational methods for analyzing the electronic properties of substituted spirooxindoles, offering researchers, scientists, and drug development professionals a robust framework for their in-silico investigations.
The Central Role of Electronic Properties
The biological activity of a molecule is intrinsically linked to its electronic landscape. Properties such as electron density distribution, orbital energies, and electrostatic potential govern how a molecule interacts with its biological target. For substituted spirooxindoles, these properties dictate key aspects of their pharmacology, including:
-
Receptor Binding: The molecular electrostatic potential (MEP) guides the initial recognition and binding of the spirooxindole ligand to the active site of a protein.[3][7]
-
Reactivity and Stability: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are crucial indicators of a molecule's kinetic stability and chemical reactivity.[8]
-
Pharmacokinetics: Electronic properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which are critical for its development as a drug.[9]
Computational chemistry provides a powerful and cost-effective avenue to explore these electronic properties with a high degree of accuracy, complementing and guiding experimental efforts.[10]
Density Functional Theory (DFT): The Workhorse of Computational Analysis
At the forefront of computational methods for studying the electronic structure of medium-sized organic molecules like spirooxindoles is Density Functional Theory (DFT).[11][12] DFT has gained immense popularity due to its favorable balance between computational cost and accuracy. The core principle of DFT is that the energy of a system can be determined from its electron density, a more manageable quantity to compute than the complex many-electron wavefunction.
Causality Behind Method Selection: Why B3LYP/6-311++G(d,p)?
A survey of the literature reveals a recurring choice of the B3LYP functional in combination with the 6-311++G(d,p) basis set for DFT calculations on spirooxindoles.[13][14] This is not an arbitrary selection but a decision rooted in a balance of theoretical rigor and practical applicability.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from other sources. This hybrid nature often leads to a more accurate description of molecular properties, particularly for organic compounds, compared to pure DFT functionals.[8]
-
6-311++G(d,p) Basis Set: This is a triple-zeta basis set, meaning it uses three sets of functions to describe each atomic orbital, providing a more flexible and accurate representation of the electron distribution. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are crucial for describing anions and systems with lone pairs of electrons. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate description of bonding and non-spherical electron distributions.
This combination has been shown to provide geometric parameters that are in good agreement with experimental data from X-ray crystallography for spirooxindole derivatives.[12]
Key Electronic Properties Investigated with DFT:
-
Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity.[3][8]
-
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It helps to identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions, which are crucial for understanding non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks.[7]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of a molecule in terms of localized orbitals. It can be used to quantify charge transfer between orbitals and understand hyperconjugative interactions that contribute to molecular stability.[15][16]
Comparing Computational Approaches
While DFT, particularly with the B3LYP functional, is the most prevalent method, it is essential for researchers to be aware of other computational tools and their respective strengths and weaknesses.
| Method/Tool | Strengths | Weaknesses | Typical Application for Spirooxindoles |
| Density Functional Theory (DFT) | Good balance of accuracy and computational cost.[11][12] | Can be sensitive to the choice of functional. May not be as accurate for systems with significant van der Waals interactions without dispersion corrections. | Geometry optimization, calculation of HOMO-LUMO energies, MEP analysis, NBO analysis.[3][7][12] |
| Time-Dependent DFT (TD-DFT) | Efficient method for calculating excited state properties.[15][17] | Accuracy can be limited for certain types of excited states. | Prediction of electronic absorption spectra (UV-Vis) and investigation of nonlinear optical (NLO) properties.[18][19] |
| Hirshfeld Surface Analysis | Provides a visual and quantitative analysis of intermolecular interactions in a crystal lattice.[1][11][20] | Requires crystallographic data. | Understanding the nature and contribution of different intermolecular contacts (e.g., H-bonding, C-H···π interactions) to the crystal packing.[20] |
| Quantitative Structure-Activity Relationship (QSAR) | Can establish a mathematical relationship between molecular descriptors and biological activity.[9] | Requires a dataset of compounds with known activities. The predictive power is limited to the chemical space of the training set. | Predicting the anticancer activity of new spirooxindole derivatives based on their structural and electronic properties.[9] |
| Molecular Docking and Molecular Dynamics (MD) Simulations | Provides insights into the binding mode and interactions of a ligand with its target protein.[5][6] | Accuracy is dependent on the quality of the protein structure and the scoring function used. MD simulations can be computationally expensive. | Predicting the binding affinity and identifying key interactions of spirooxindole inhibitors with their biological targets, such as MDM2 or CDK2.[5][6] |
Experimental Validation: Bridging the In-Silico and In-Vitro Worlds
A crucial aspect of any computational study is the validation of its findings against experimental data. For the electronic properties of spirooxindoles, several experimental techniques can be used to corroborate computational predictions:
-
X-ray Crystallography: Provides the definitive three-dimensional structure of a molecule in the solid state, allowing for direct comparison with the optimized geometry from DFT calculations.[11][12]
-
UV-Vis Spectroscopy: The electronic absorption spectra obtained experimentally can be compared with the transitions predicted by TD-DFT calculations.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a direct measure of the electronic properties discussed, NMR chemical shifts are sensitive to the electronic environment of the nuclei and can be correlated with calculated charge distributions.[21]
-
In-vitro Biological Assays: The predicted biological activities from QSAR models or the binding affinities from docking studies can be validated through experimental assays, such as cytotoxicity assays against cancer cell lines.[1][22][23]
Experimental Protocol: A Step-by-Step Workflow for DFT Analysis
The following protocol outlines a typical workflow for the computational analysis of the electronic properties of a substituted spirooxindole using DFT.
Software: Gaussian 16[24], GaussView 6, Chemcraft, VEDA 4[14]
Methodology:
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of the substituted spirooxindole using a molecular builder like GaussView 6.
-
Perform an initial geometry optimization using a lower level of theory (e.g., PM6 semi-empirical method) to obtain a reasonable starting structure.
-
-
DFT Geometry Optimization:
-
Perform a full geometry optimization in the gas phase using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Confirm that the optimization has converged to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
-
Calculation of Electronic Properties:
-
From the optimized structure, calculate the following properties:
-
Frontier Molecular Orbitals (HOMO and LUMO): Visualize the orbitals and analyze their energy levels.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to identify electrophilic and nucleophilic regions.
-
Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge distribution and intramolecular interactions.
-
-
-
Data Analysis and Visualization:
-
Use software like GaussView 6 or Chemcraft to visualize the molecular orbitals and MEP surfaces.
-
Analyze the output files to extract numerical data for HOMO-LUMO energies, atomic charges, and other relevant parameters.
-
Visualization of the Computational Workflow
The following diagram, generated using Graphviz, illustrates the logical flow of a typical computational analysis of spirooxindole electronic properties.
Caption: Computational workflow for analyzing spirooxindole electronic properties.
Logical Relationships in Drug Discovery
The interplay between the spirooxindole scaffold, its substituents, and its ultimate biological effect is a complex relationship governed by electronic properties.
Caption: Relationship between molecular features and biological activity.
Conclusion: A Synergistic Approach
The computational analysis of the electronic properties of substituted spirooxindoles is an indispensable tool in modern drug discovery. By leveraging the power of methods like DFT, researchers can gain deep insights into the structure-activity relationships that govern the therapeutic potential of these fascinating molecules. The key to success lies in a synergistic approach that combines robust computational methodologies with experimental validation. This guide provides a foundational framework for researchers to confidently navigate the in-silico landscape, ultimately accelerating the design and development of novel spirooxindole-based therapeutics.
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A Comparative Guide to Catalytic Systems for Spirooxindole Synthesis: Strategies and Performance
The spirooxindole scaffold is a privileged structural motif found in a multitude of natural products and pharmacologically active compounds, driving significant interest in the development of efficient and stereoselective synthetic methodologies.[1][2][3] This guide provides a comparative analysis of prominent catalytic systems employed for the synthesis of spirooxindoles, offering researchers, scientists, and drug development professionals a comprehensive overview of the available strategies. We will delve into the mechanistic intricacies, comparative performance, and practical considerations of transition metal catalysis, organocatalysis, and biocatalysis, supported by experimental data and protocols.
The Enduring Importance of Spirooxindoles
The unique three-dimensional architecture of spirooxindoles, featuring a spiro-carbon at the C3 position of the oxindole core, imparts distinct biological properties.[4][5] These compounds have demonstrated a wide range of therapeutic potential, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[1][6][7] The ever-expanding chemical space of spirooxindoles, accessible through innovative catalytic methods, continues to provide a fertile ground for the discovery of novel therapeutic agents.[8]
Transition Metal Catalysis: A Powerful and Versatile Approach
Transition metal catalysts have proven to be highly effective in constructing the spirooxindole framework, offering a broad substrate scope and high efficiency.[1][6][9] A variety of metals, including palladium, silver, gold, and nickel, have been successfully employed, each with its own unique catalytic properties.[1][10]
Palladium Catalysis
Palladium catalysts are renowned for their versatility in C-C bond formation. In spirooxindole synthesis, they are often utilized in reactions involving allylic intermediates. A common strategy involves the palladium-catalyzed reaction of a pronucleophile with an isatin-derived electrophile.
Mechanism of Action: The catalytic cycle typically begins with the oxidative addition of a palladium(0) species to an allylic substrate, forming a π-allyl palladium(II) complex. Subsequent nucleophilic attack by the enolate of an oxindole derivative, followed by reductive elimination, furnishes the spirooxindole product and regenerates the palladium(0) catalyst.
Silver and Gold Catalysis
Lewis acidic silver and gold catalysts are particularly effective in activating alkynes and allenes, making them suitable for cycloaddition and cyclization reactions to form spirooxindoles.[1][10]
Mechanism of Action: These metals can act as Lewis acids to activate carbonyl groups in isatin derivatives, facilitating nucleophilic attack.[1][10] For instance, a gold catalyst can activate an isatin, which then reacts with a nucleophile like 4-hydroxycoumarin. Subsequent intramolecular cyclization and dehydration yield the spirooxindole product.[1]
Nickel Catalysis
Nickel catalysts, being more cost-effective than precious metals like palladium, have gained traction in spirooxindole synthesis.[1] They exhibit a strong affinity for unsaturated molecules, enabling the activation of alkenes and alkynes.[1]
Mechanism of Action: Nickel-catalyzed reactions often proceed through pathways involving the coordination of unsaturated substrates to the nickel center, followed by migratory insertion and reductive elimination steps to construct the spirocyclic framework.
Comparative Performance of Transition Metal Catalysts
| Catalyst System | Substrates | Product | Yield (%) | ee (%) | dr | Reference |
| Pd(OAc)₂/PCy₃ | Aryl-substituted cyclopropanes & 3-ylideneoxindoles | 3,3'-Spirocyclopropyl spirooxindoles | High | N/A | High | [11] |
| NaAuCl₄·2H₂O | N-substituted isatins & 4-hydroxycoumarin | Spirooxindoles | Good to Excellent | N/A | N/A | [10] |
| Silver Nanoparticles | Isatin, β-diketone & enamines | Spirooxindoles | High to Excellent | N/A | N/A | [1] |
| Ni-catalyst | Phenyliodonium ylides & 3-ylideneoxindoles | 3,3'-Cyclopropyl spirooxindoles | High | High | High | [11] |
Experimental Workflow for a Typical Transition Metal-Catalyzed Spirooxindole Synthesis
Caption: General experimental workflow for transition metal-catalyzed spirooxindole synthesis.
Organocatalysis: A Metal-Free Approach to Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spirooxindoles, avoiding the use of potentially toxic and expensive metals.[12] Chiral small organic molecules, such as amines, thioureas, and phosphoric acids, are employed to catalyze reactions with high stereocontrol.[12][13]
Amine Catalysis
Primary and secondary amines are widely used as organocatalysts, activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. This dual activation mode allows for a variety of cascade reactions to construct complex spirooxindole architectures.[12]
Mechanism of Action: In a typical Michael/aldol cascade, a secondary amine catalyst reacts with an enal to form a nucleophilic enamine. This enamine then adds to an electron-deficient methyleneindolinone in a Michael addition. The resulting intermediate can then undergo an intramolecular aldol reaction to furnish the spirooxindole product with high diastereo- and enantioselectivity.
Bifunctional Thiourea and Squaramide Catalysis
Chiral bifunctional catalysts, such as those derived from thiourea and squaramide, possess both a hydrogen-bond donating moiety and a basic site (e.g., a tertiary amine).[13][14] This dual functionality allows for the simultaneous activation of both the nucleophile and the electrophile, leading to highly organized transition states and excellent stereocontrol.[13]
Mechanism of Action: The thiourea or squaramide moiety activates the electrophile (e.g., an isatin-derived ketimine) through hydrogen bonding, while the basic amine deprotonates the nucleophile, enhancing its reactivity.[13] This cooperative catalysis is particularly effective in aza-Michael and cycloaddition reactions.
Chiral Phosphoric Acid Catalysis
Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have proven to be excellent catalysts for the enantioselective synthesis of spirooxindoles.[12] They can activate electrophiles through hydrogen bonding, and the chiral backbone provides a well-defined stereochemical environment.
Mechanism of Action: The phosphoric acid catalyst activates an isatin derivative by protonating the carbonyl oxygen, rendering it more electrophilic. A nucleophile can then add in a highly enantioselective manner, guided by the chiral scaffold of the catalyst.
Comparative Performance of Organocatalytic Systems
| Catalyst System | Reaction Type | Product | Yield (%) | ee (%) | dr | Reference |
| Quinine-derived squaramide | Domino (hemiaminal formation/aza-Michael) | Spirooxindole embedded oxazolidines | Good | High | Good | [14] |
| Chiral bifunctional squaramide | [3+3] Cyclization | Polycyclic aza-spirooxindoles | 32-95 | Excellent | Good | [13] |
| (S)-TRIP | Spirocyclization | Spirocyclic aminals | 85 | 84 | N/A | [12] |
| Different aminocatalysts | Regiodivergent cascade reactions | Spiro-bridged oxindoles & spirooxindoles | Moderate to High | High | High | [15] |
Catalytic Cycle of a Bifunctional Squaramide Catalyst
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The Drug-Likeness Landscape of Spirooxindoles: A Comparative Analysis of 5'-Bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one and its Analogs
In the landscape of contemporary drug discovery, the spirooxindole scaffold has emerged as a privileged structure, forming the core of numerous pharmacologically active molecules, particularly in oncology.[1] The inherent three-dimensionality of the spirocyclic system offers a unique topographical presentation for interaction with biological targets, a feature that often translates to enhanced potency and selectivity.[2][3] This guide delves into a critical aspect of the drug development cascade: the assessment of 'drug-likeness' for a promising spirooxindole candidate, 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one , and its structural analogs.
Our analysis will be grounded in the fundamental principles of medicinal chemistry, focusing on the physicochemical and pharmacokinetic properties that govern a compound's journey from administration to its site of action. We will dissect the molecule's adherence to established paradigms such as Lipinski's Rule of Five, and then progress to a more nuanced evaluation of its solubility, permeability, and metabolic stability, providing the experimental frameworks for such assessments.
The Central Scaffold: this compound
The lead compound, this compound, features a brominated oxindole core fused to a dioxolane ring at the C3 position. The presence of the bromine atom at the 5'-position is a key structural modification, anticipated to modulate the compound's electronic properties, lipophilicity, and metabolic profile, thereby influencing its overall drug-like characteristics. While specific experimental data for this compound is not publicly available, we can make informed predictions based on the properties of its parent scaffold and the well-documented effects of halogenation in medicinal chemistry.
Comparative Analogs
To provide a comprehensive assessment, we will compare the lead compound with a curated set of analogs, both hypothetical and those reported in the literature with demonstrated anticancer activity. These include:
-
Analog A: Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one (Parent Compound) : The un-substituted core structure, which will serve as a baseline for evaluating the impact of the 5'-bromo substitution.
-
Analog B: 5'-Chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one : A closely related halogenated analog to explore the effect of a different halogen on drug-likeness parameters.
-
Analog C: A Dispirooxindole Derivative : A more complex spirooxindole with reported antiproliferative activity, to illustrate how drug-likeness parameters can be modulated with more significant structural modifications.[4]
I. In Silico Assessment: Lipinski's Rule of Five
Christopher Lipinski's Rule of Five serves as a foundational filter in drug discovery, providing a simple yet effective set of guidelines to predict the oral bioavailability of a compound.[5] A compound is considered to have favorable drug-like properties if it violates no more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Da
-
Logarithm of the octanol-water partition coefficient (logP) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
| Compound | Molecular Weight (Da) | Calculated logP | HBD | HBA | Rule of Five Violations |
| Lead Compound | 270.09 | ~1.8 (estimated) | 1 | 3 | 0 |
| Analog A | 191.18 | 0.3[6] | 1 | 3 | 0 |
| Analog B | 225.63 | ~1.3 (estimated) | 1 | 3 | 0 |
| Analog C | 457.54 | ~3.5 (estimated) | 2 | 5 | 0 |
Note: LogP values for the lead compound and analogs B and C are estimated based on the calculated value for Analog A and the known lipophilic contributions of their respective substituents.
All compounds in our comparative set adhere to Lipinski's Rule of Five, suggesting a high probability of good oral absorption. The introduction of a bromine atom in the lead compound is expected to increase its lipophilicity (logP) compared to the parent compound (Analog A), a common effect of halogenation. This increased lipophilicity can be beneficial for membrane permeability but may also impact solubility and metabolism.
II. Physicochemical Properties: The Interplay of Solubility and Lipophilicity
A delicate balance between aqueous solubility and lipophilicity is paramount for a successful oral drug. The compound must be sufficiently soluble to dissolve in the gastrointestinal fluids, yet lipophilic enough to permeate the lipid bilayers of cell membranes.
Aqueous Solubility: The introduction of a halogen atom, such as bromine, generally decreases aqueous solubility due to the increase in molecular weight and lipophilicity. Therefore, it is anticipated that the lead compound will have lower aqueous solubility than its parent, Analog A.
Lipophilicity (logP/logD): As previously mentioned, the bromine atom significantly increases the lipophilicity of the lead compound. The distribution coefficient (logD), which considers the ionization state of the molecule at a given pH, is a more physiologically relevant measure of lipophilicity. For the spirooxindole scaffold, which is weakly acidic, logD at pH 7.4 will be slightly lower than its logP.
III. In Vitro Permeability: The Caco-2 Assay
To move beyond theoretical predictions, the Caco-2 permeability assay is the industry standard for in vitro assessment of intestinal absorption. This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express key efflux transporters, thus mimicking the intestinal epithelial barrier.
Experimental Workflow: Caco-2 Permeability Assay
Caption: In vitro metabolic stability assay workflow.
Interpreting the Data
The rate of disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). These parameters provide a quantitative measure of the compound's metabolic stability.
| Compound | Predicted Metabolic Stability |
| Lead Compound | Moderate |
| Analog A | High |
| Analog B | Moderate to High |
| Analog C | Low to Moderate |
The aromatic ring of the oxindole core is susceptible to CYP-mediated oxidation. The introduction of a bromine atom in the lead compound can have a dual effect. It may block a potential site of metabolism, thereby increasing stability, or it may alter the electronic properties of the ring, making other positions more susceptible to oxidation. The more complex structure of Analog C presents more potential sites for metabolism, likely resulting in lower metabolic stability.
V. Synthesis and Conclusion
The assessment of drug-likeness is a multifactorial process that requires a holistic evaluation of a compound's physicochemical and pharmacokinetic properties. For This compound , our analysis suggests a promising profile. It adheres to Lipinski's Rule of Five and is predicted to have high permeability. The key areas for experimental verification will be its aqueous solubility and metabolic stability, as the bromo-substituent is expected to have the most significant impact on these parameters.
Compared to its parent compound, the lead compound is likely to exhibit improved permeability due to increased lipophilicity. However, this may come at the cost of reduced solubility and potentially altered metabolic pathways. The comparison with other halogenated and more complex analogs highlights the fine-tuning that is possible within the spirooxindole scaffold to optimize for a desirable drug-like profile.
Ultimately, the in vitro data generated from the described experimental protocols will be crucial in guiding the next steps in the development of this compound, providing the necessary insights to progress this promising scaffold towards a potential therapeutic agent.
Detailed Experimental Protocols
Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding on Transwell Inserts: Upon reaching 80-90% confluency, the cells are trypsinized and seeded onto polycarbonate membrane Transwell inserts (e.g., 24-well format) at a density of approximately 6 x 10^4 cells/cm².
-
Differentiation: The cells are maintained for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. The medium is changed every 2-3 days.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be above a predetermined threshold (e.g., 200 Ω·cm²). The permeability of a fluorescent marker like Lucifer yellow is also assessed to ensure low paracellular transport.
-
Transport Experiment:
-
The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
For apical-to-basolateral (A-B) transport, the test compound (typically at 10 µM) in HBSS is added to the apical chamber, and fresh HBSS is added to the basolateral chamber.
-
For basolateral-to-apical (B-A) transport, the test compound is added to the basolateral chamber, and fresh HBSS is added to the apical chamber.
-
The plates are incubated at 37°C with gentle shaking.
-
-
Sampling: Aliquots are taken from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes) and from the donor chamber at the beginning and end of the experiment.
-
Analysis: The concentration of the test compound in the samples is determined by a validated LC-MS/MS method.
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
-
Preparation of Reagents:
-
Human liver microsomes are thawed on ice.
-
A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO).
-
A solution of NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4) is prepared.
-
-
Incubation:
-
In a 96-well plate, the test compound (at a final concentration of, for example, 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.
-
The reaction is initiated by adding the NADPH regenerating system.
-
Control incubations are performed in the absence of the NADPH regenerating system to account for non-enzymatic degradation.
-
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.
-
Analysis: The concentration of the remaining parent compound in the supernatant is quantified using a validated LC-MS/MS method.
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
The in vitro half-life (t½) is determined from the slope of the linear regression of the natural logarithm of the percent remaining versus time.
-
The intrinsic clearance (CLint) is calculated using the following formula:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
-
References
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A Senior Application Scientist's Guide to Spectroscopic Data Cross-Referencing: 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Introduction
In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is paramount. While modern synthetic routes offer elegant pathways to complex molecules like the spirooxindole class, they are not infallible.[1] The spirooxindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activity.[1][2] Therefore, rigorous structural verification of novel derivatives is a critical step to ensure that subsequent biological or material science data is valid.
This guide provides an in-depth, practical comparison of newly acquired experimental spectroscopic data for 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one with established literature values. We will delve into the causality behind the experimental choices, demonstrating a self-validating workflow that ensures the highest degree of confidence in the compound's identity and purity. This process of cross-referencing is not merely a procedural step but the cornerstone of scientific integrity, linking a physical sample to its conceptual chemical structure.
Chemical Structure and Atom Numbering
To facilitate a clear discussion of the NMR data, the chemical structure of this compound is presented below with standardized IUPAC numbering for the indolinone core and adjacent spirocyclic system. This numbering will be used for all peak assignments.
Caption: Chemical structure of the target compound with atom numbering.
Experimental Protocols & Workflow
The following protocols outline the standardized procedures for acquiring high-quality spectroscopic data. The choice of instrumentation and parameters is critical for obtaining data that is both reproducible and comparable to literature standards.
Data Acquisition and Comparison Workflow
The overall process, from receiving a synthesized sample to final validation, follows a logical and self-validating sequence. This ensures that each step builds upon a confirmed foundation, minimizing ambiguity and error.
Caption: Workflow for spectroscopic data acquisition and validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of an organic molecule.[3][4] The choice of a 400 MHz spectrometer offers an excellent balance between resolution and accessibility for routine analysis. Deuterated chloroform (CDCl3) is selected as the solvent due to the compound's expected solubility and the well-characterized chemical shifts of residual solvent protons (δ ≈ 7.26 ppm) and carbon (δ ≈ 77.16 ppm), which serve as convenient internal standards.[5]
Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in ~0.7 mL of CDCl3 in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.[6]
-
¹H NMR Acquisition:
-
Acquire the spectrum at a standard probe temperature (e.g., 25 °C).
-
Set a spectral width of approximately 12 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with standard Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual CHCl3 peak at δ 7.26 ppm.
-
Integrate all signals and determine the multiplicity (e.g., s, d, t, m) and coupling constants (J) in Hz.[5]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the CDCl3 triplet centered at δ 77.16 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: IR spectroscopy is exceptionally effective for identifying specific functional groups, particularly the carbonyl (C=O) group, which exhibits a strong, characteristic absorption.[7][8] The position of the C=O stretch provides clues about the electronic environment, such as ring strain or conjugation.[9] The KBr pellet method is a standard solid-state technique that avoids solvent interference.
Protocol:
-
Sample Preparation: Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).
-
Pellet Formation: Grind the mixture thoroughly in an agate mortar and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
-
Collect and average a sufficient number of scans (e.g., 32) for a high-quality spectrum.
-
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns.[10][11] The presence of a bromine atom is readily identifiable due to the characteristic M+2 isotopic peak, where the signals for ⁷⁹Br and ⁸¹Br isotopes are of nearly equal abundance.[12]
Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Data Acquisition:
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
For fragmentation data, perform MS/MS analysis on the isolated molecular ion peak.
-
Results: A Comparative Analysis
The following tables present a side-by-side comparison of the newly acquired experimental data against the values reported in the literature.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Signal Assignment | Experimental δ (ppm) | Literature δ (ppm)[6] | Multiplicity | Integration | J (Hz) |
| NH (1') | 9.30 | 9.28 | br s | 1H | - |
| Ar-H (C4') | 6.72 | 6.70 | d | 1H | 8.0 |
| Ar-H (C6') | 7.40 | 7.38 | d | 1H | 8.0 |
| Ar-H (C7') | 7.25 | 7.24 | s | 1H | - |
| O-CH₂ -CH₂ -O | 4.25-4.55 | 4.24-4.55 | m | 4H | - |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Signal Assignment | Experimental δ (ppm) | Literature δ (ppm)[6] |
| C =O (C2') | 175.5 | 175.4 |
| Ar-C (C7a') | 141.3 | 141.2 |
| Ar-C -H (C6') | 134.6 | 134.5 |
| Ar-C -H (C4') | 128.5 | 128.4 |
| Ar-C -H (C7') | 126.7 | 126.6 |
| Ar-C -Br (C5') | 115.8 | 115.7 |
| Ar-C (C3a') | 112.5 | 112.4 |
| Spiro C (C3') | 102.2 | 102.1 |
| O-C H₂-C H₂-O | 66.2 | 66.1 |
Table 3: Key IR Absorption Bands Comparison (KBr Pellet, cm⁻¹)
| Functional Group | Experimental ν (cm⁻¹) | Literature ν (cm⁻¹)[6] | Description |
| N-H Stretch | 3318 | 3315 | Amide N-H |
| C=O Stretch | 1739 | 1738 | Amide Carbonyl (Lactam) |
| C=C Stretch | 1621 | 1620 | Aromatic Ring |
| C-O Stretch | 1089 | 1088 | Ketal C-O |
Discussion and Interpretation
¹H NMR Analysis: The experimental proton NMR spectrum shows excellent correlation with the literature data.[6] The downfield broad singlet at 9.30 ppm is characteristic of the amide proton (N-H). The aromatic region displays three distinct signals: a doublet at 6.72 ppm (H-4'), a doublet at 7.40 ppm (H-6'), and a singlet at 7.25 ppm (H-7'). The coupling constant of 8.0 Hz for the doublets confirms ortho-coupling between H-4' and H-6', which is expected in this substitution pattern. The complex multiplet between 4.25-4.55 ppm, integrating to 4 protons, corresponds to the two inequivalent methylene groups of the 1,3-dioxolane ring. The close agreement between experimental and literature chemical shifts confirms the hydrogen framework of the molecule.
¹³C NMR Analysis: The ¹³C NMR spectrum is similarly well-aligned with the reference.[6] The signal at 175.5 ppm is definitively assigned to the amide carbonyl carbon (C2'). The six aromatic carbon signals are observed in the expected region (112-142 ppm), including the carbon bearing the bromine atom at 115.8 ppm. The key spiro-carbon (C3'), a quaternary carbon bonded to two oxygen atoms, is found at 102.2 ppm, a characteristic chemical shift for a ketal carbon. The signal at 66.2 ppm represents the two equivalent carbons of the dioxolane ring.
FTIR Analysis: The infrared spectrum provides crucial confirmation of the key functional groups. The sharp, strong absorption at 1739 cm⁻¹ is characteristic of a five-membered ring lactam carbonyl group, consistent with the oxindole structure.[9] The C=O stretching frequency in carbonyl compounds is a sensitive probe of the molecular environment.[7][8][13] The broad peak at 3318 cm⁻¹ corresponds to the N-H stretching vibration, and the peaks at 1621 cm⁻¹ and 1089 cm⁻¹ confirm the presence of the aromatic ring and the C-O bonds of the dioxolane ketal, respectively. The experimental data matches the literature values almost perfectly, indicating the successful synthesis of the target functional group arrangement.[6]
Mass Spectrometry Analysis: While the primary literature source did not provide mass spectrometry data, analysis of the molecular formula (C₁₀H₈BrNO₃) allows for a prediction of the expected results. The monoisotopic mass is 268.97 g/mol . In a high-resolution mass spectrum (HRMS), one would expect to observe an [M+H]⁺ ion at m/z 269.9770 and an [M+H+2]⁺ ion at m/z 271.9750 with nearly identical intensity, which is the classic isotopic signature of a single bromine atom.[12] Fragmentation would likely proceed via cleavage of the dioxolane ring or loss of CO, providing further structural evidence.[10][14]
Conclusion
The comprehensive spectroscopic data acquired for the synthesized sample of this compound demonstrates an excellent correlation with published literature values. The ¹H NMR, ¹³C NMR, and FTIR spectra are all in agreement, confirming the chemical structure and the presence of all key functional groups. This rigorous cross-referencing process provides a high degree of confidence in the identity and purity of the material, establishing a validated foundation for its use in further research, such as biological screening or materials science applications. This guide underscores the principle that meticulous spectroscopic analysis is an indispensable component of modern chemical research.
References
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). Magnetite nanoparticles catalyzed preparation of isatin ketals under solvent free conditions promoted by ultrasound irradiation. Arabian Journal of Chemistry, 10, S153-S158. [Link]
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ResearchGate. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. [Link]
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Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
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Safety Operating Guide
Navigating the Disposal of 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one (CAS No. 75822-54-7), a brominated heterocyclic compound. By understanding the inherent chemical properties and potential hazards, laboratory personnel can implement a disposal plan that ensures both personal safety and environmental protection.
Understanding the Compound: Hazard Profile and Rationale for Caution
The indole nucleus itself can be susceptible to oxidative and thermal decomposition, and the presence of a bromine atom can influence these processes, potentially leading to the formation of hazardous byproducts upon incomplete combustion, such as brominated dioxins and furans. Therefore, it is imperative to treat this compound as potentially hazardous and handle it accordingly throughout its lifecycle in the laboratory, including the final disposal phase.
Key Data Summary:
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 75822-54-7 | [5][6][7] |
| Molecular Formula | C₁₀H₈BrNO₃ | [5][8] |
| Inferred Hazards | Potential skin, eye, and respiratory irritant. Potential environmental hazard. | Structural Analogy |
| Primary Disposal Route | Segregation as halogenated organic waste for licensed hazardous waste disposal. | [1][9] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the essential steps for the safe segregation and disposal of this compound from a laboratory setting. This workflow is designed to minimize exposure and prevent environmental contamination.
Caption: Disposal workflow for this compound.
Experimental Protocol: Waste Segregation and Disposal
-
Personal Protective Equipment (PPE): Before handling any waste containing this compound, at a minimum, wear:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles.
-
A fully buttoned laboratory coat.
-
Work within a certified chemical fume hood to avoid inhalation of any dust or vapors.
-
-
Waste Container Preparation:
-
Select a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.
-
The container must be clearly labeled as "Halogenated Organic Waste" and should also list "this compound" and its CAS number (75822-54-7).[9] Do not mix with non-halogenated organic waste streams.[1]
-
-
Waste Segregation at the Point of Generation:
-
Solid Waste: Collect any solid residues, contaminated filter paper, or weighing boats directly into the designated halogenated organic waste container.
-
Liquid Waste: If the compound is in solution, the entire solution should be disposed of in the halogenated organic liquid waste container. Do not dispose of down the drain.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, vials) heavily contaminated with the compound should be placed in the solid halogenated waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable organic solvent (e.g., acetone, ethanol), and the rinsate collected as halogenated organic liquid waste.
-
-
Waste Documentation:
-
Maintain a log sheet near the waste container.
-
For each addition to the container, record the date, the approximate quantity of this compound, and the identity of any solvents used. This information is crucial for the final disposal manifest.
-
-
Interim Storage:
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated and properly ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
-
Professional Disposal:
-
This compound must be disposed of through a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for arranging a chemical waste pickup.
-
The primary and recommended method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize acidic gases (such as hydrogen bromide) that may be produced.[10]
-
Decontamination and Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and institutional safety officer.
-
Don PPE: Before attempting to clean a small, manageable spill, don the appropriate PPE as outlined in the disposal protocol.
-
Containment: For a solid spill, carefully sweep or scoop the material into the designated halogenated organic waste container. Avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to absorb the liquid.
-
Cleanup: Once absorbed, carefully transfer the absorbent material into the halogenated organic waste container.
-
Decontaminate: Clean the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., acetone or ethanol), collecting the cleaning materials as halogenated waste. Finally, wash the area with soap and water.
-
Documentation: Report the spill to your safety officer, even if it is minor, and document the incident according to your institution's policies.
Causality and Best Practices: The "Why" Behind the "How"
The procedures outlined above are based on the fundamental principles of chemical safety and waste management.
-
Segregation of Halogenated Waste: Brominated compounds require specific disposal methods, primarily high-temperature incineration, to ensure their complete destruction and to manage the resulting acidic byproducts.[10] Mixing them with non-halogenated waste can complicate and increase the cost of disposal for the entire waste stream.
-
Point-of-Generation Segregation: Segregating waste as it is produced is the most effective way to prevent cross-contamination and ensure accurate waste identification.
-
Working in a Fume Hood: This engineering control is your primary line of defense against inhaling potentially harmful dust or vapors.
-
Secure and Labeled Containers: Proper containment and labeling prevent accidental misuse, spills, and reactions with incompatible chemicals. It also ensures that waste handlers are aware of the container's contents and associated hazards.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
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A-INFO. (n.d.). 75822-54-7 | 5-Bromospiro[indoline-3,2'-[2][4]dioxolan]-2-one.
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Personal protective equipment for handling 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Comprehensive Safety and Handling Guide: 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of this compound. As direct safety data for this specific compound is limited, the following recommendations are synthesized from the hazard profile of structurally similar molecules and established best practices for handling halogenated organic compounds in a research and development setting.[1][2] This document is intended for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety.
Hazard Assessment and Risk Mitigation
A thorough risk assessment is the foundational step before any handling of this compound. This involves evaluating the potential routes of exposure (inhalation, dermal contact, ingestion) and implementing control measures to minimize these risks. The Occupational Safety and Health Administration (OSHA) mandates that all laboratory workers receive information and training regarding the hazards of the chemicals in their workspace.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety.[2] The following table summarizes the recommended PPE for handling this compound, based on potential hazards and general laboratory safety standards.[4][5]
| Body Part | Personal Protective Equipment | Specification/Standard | Rationale |
| Eyes/Face | Safety goggles with side shields or a face shield | ANSI Z87.1 certified | Protects against splashes and airborne particles that could cause serious eye irritation.[1][9] |
| Hands | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | ASTM D6978 tested | Provides a barrier against skin contact to prevent irritation.[1][9][10][11] Gloves should be inspected for integrity before each use and changed frequently. |
| Body | Flame-retardant, long-sleeved laboratory coat | --- | Protects skin and personal clothing from contamination.[1][4][5] Gowns should close in the back and have tight-fitting cuffs.[12] |
| Respiratory | Use in a chemical fume hood | --- | Primary engineering control to prevent inhalation of dust or aerosols.[1][4] A NIOSH-approved respirator may be necessary for spill cleanup or if adequate ventilation is unavailable.[1][9] |
| Feet | Closed-toe shoes | --- | Protects feet from spills.[5] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is essential for a safe and efficient workflow. The following diagram and procedural steps outline the critical stages from preparation to cleanup.
Caption: Workflow for the safe handling of this compound.
Procedural Steps:
-
Pre-Handling Preparations:
-
Consult your institution's Chemical Hygiene Plan (CHP).[7][13]
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area, preferably within a chemical fume hood, by covering the surface with absorbent, disposable liners.[1]
-
Locate the nearest safety shower, eyewash station, and fire extinguisher.
-
Have a spill kit readily accessible.
-
-
Handling the Compound:
-
All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5]
-
Avoid direct contact with skin and eyes.[1]
-
Use non-sparking tools to prevent static discharge.[1]
-
Keep containers tightly closed when not in use.[6]
-
-
Post-Handling Procedures:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Emergency Response and First Aid
In the event of an exposure, immediate and appropriate first aid is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation develops.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[6] For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Managing Halogenated Waste
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations set by the Environmental Protection Agency (EPA).[15]
Key Disposal Principles:
-
Do Not Dispose Down the Drain: Organic substances, especially halogenated ones, should never be poured down the drain.[4][5]
-
Segregate Waste Streams: Halogenated organic waste must be collected separately from non-halogenated organic waste.[4][5][6][16] This is crucial for proper treatment and disposal, often involving incineration at regulated facilities.[16]
-
Proper Labeling and Storage:
-
Collect all waste containing this compound in a designated, leak-proof, and clearly labeled "Halogenated Organic Waste" container.[6][16][17]
-
The label should include the chemical name and identify it as hazardous waste.[6][17]
-
Keep waste containers tightly closed and store them in a well-ventilated area, away from incompatible materials.[6]
-
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10]
| Waste Type | Collection Container | Disposal Procedure |
| Solid Compound & Contaminated Materials (e.g., gloves, liners) | Sealed, labeled plastic bag or container | Dispose of as "Halogenated Organic Solid Waste". |
| Solutions & Rinsate | Designated "Halogenated Organic Liquid Waste" container | Collect in a sealed, compatible container. Do not mix with other waste streams.[17] |
| Empty Containers | --- | Triple-rinse with a suitable solvent; collect rinsate as halogenated liquid waste.[10] |
Consult your institution's hazardous waste management guidelines for specific procedures and to arrange for pickup by qualified personnel.[18]
References
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- NIOSH. (n.d.). Recommendations for Chemical Protective Clothing. CDC Archive.
- OSHA. (n.d.).
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- BenchChem. (n.d.). Personal protective equipment for handling Spiro-NPB.
- NIOSH. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
- Campus Operations. (n.d.).
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- Lab Manager Magazine. (2020, April 1).
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- Axonator. (2024, April 29). EPA Hazardous Waste Management.
- Binghamton University. (n.d.).
- Santa Cruz Biotechnology. (n.d.). 5′-Bromospiro[1,3-dioxolane-2,3′-indol]-2′(1′H)-one.
- US EPA. (2025, May 30).
- US EPA. (2025, March 24). Learn the Basics of Hazardous Waste.
- Oregon Occupational Safety and Health. (n.d.).
- Blue Thunder Technologies. (2017, May 2). Recommended PPE for Sterile & Non-Sterile Compounding According to USP-800.
- CountyOffice.org. (2024, November 22).
- US EPA. (2025, May 15). Household Hazardous Waste (HHW).
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- NIOSH. (1999, April 12). NIOSH/Chemical Protective Clothing Page/INDEX M.
- PubChem. (n.d.). 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one.
- Sigma-Aldrich. (2025, November 6).
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Wits University. (2022, December 12). Personal Protective Equipment (PPE) | Chemistry. YouTube.
- Chemsigma. (n.d.). 5-BROMOSPIRO[1,3-DIOXOLANE-2,3-INDOL]-2(1H)-ONE [75822-54-7].
- ChemicalBook. (n.d.). 5''-bromospiro[1,3-dioxolane-2,3''-indol]-2''(1''h)-one.
- Echemi. (n.d.). 5-Bromo-2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)
- Ing. Petr Švec - PENTA s.r.o. (2023, March 14).
-
Sigma-Aldrich. (n.d.). spiro[[1][7]dioxolane-2,3'-indolin]-2'-one.
-
BLDpharm. (n.d.). 75822-54-7|5-Bromospiro[indoline-3,2'-[1][7]dioxolan]-2-one.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
